molecular formula C42H72N2O6 B1193605 SPI-1865

SPI-1865

货号: B1193605
分子量: 701.05
InChI 键: ITAXZEXGQGVKHD-QWBCZVDJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SPI-1865 is a gamma-secretase modulator.

属性

分子式

C42H72N2O6

分子量

701.05

IUPAC 名称

(2aR,4S,6aR,7aS,9aR,9bR,10R,12R,13aR,14R,14aS,14bR)-12-((S)-1-Ethoxy-2-hydroxy-2-methylpropyl)-4-(((S)-4-(1-isopropylazetidin-3-yl)morpholin-2-yl)oxy)-3,3,9a,10,14a-pentamethyloctadecahydro-7H-cyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]pyran-14-ol

InChI

InChI=1S/C42H72N2O6/c1-11-47-36(38(7,8)46)28-20-26(4)33-34(49-28)35(45)40(10)30-13-12-29-37(5,6)31(14-15-41(29)24-42(30,41)17-16-39(33,40)9)50-32-23-43(18-19-48-32)27-21-44(22-27)25(2)3/h25-36,45-46H,11-24H2,1-10H3/t26-,28-,29+,30+,31+,32+,33+,34-,35+,36+,39-,40-,41-,42+/m1/s1

InChI 键

ITAXZEXGQGVKHD-QWBCZVDJSA-N

SMILES

O[C@@H]1[C@@]2(C)[C@@](CC[C@@]3([H])C(C)(C)[C@@H](O[C@H]4CN(C5CN(C(C)C)C5)CCO4)CC[C@@]36C7)([H])[C@@]67CC[C@]2(C)[C@]8([H])[C@@]1([H])O[C@@H]([C@H](OCC)C(C)(O)C)C[C@H]8C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SPI1865;  SPI 1865;  SPI-1865

产品来源

United States

Foundational & Exploratory

The Core Mechanism of SPI STAT3 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and survival. Its persistent activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of the STAT3 inhibitor, designated herein as SPI (STAT3 Inhibitor Peptide). This cell-permeable peptide acts as a potent and selective inhibitor of STAT3 by directly interfering with its activation cascade. Through competitive binding to the SH2 domain, SPI effectively prevents STAT3 dimerization, a critical step for its nuclear translocation and subsequent transcriptional activity. This guide will detail the molecular interactions, summarize key quantitative data, and provide comprehensive experimental protocols relevant to the study of this inhibitor.

Introduction to STAT3 Signaling

The STAT3 signaling pathway is a central conduit for numerous cytokines and growth factors.[1] In its inactive state, STAT3 resides in the cytoplasm. Upon ligand binding to a cell surface receptor, receptor-associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[2] These phosphotyrosine sites serve as docking stations for the SH2 domain of STAT3.[3] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[4] This phosphorylation event triggers the homodimerization of two STAT3 monomers through reciprocal SH2 domain-phosphotyrosine interactions.[5] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[4] These target genes are often involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis.[3] In many cancerous cells, this pathway is constitutively active, leading to uncontrolled cell growth and tumor progression.[3]

Mechanism of Action of SPI

SPI is a 28-amino acid peptide derived from the STAT3 SH2 domain (residues 588-615).[1][6] Its primary mechanism of action is the competitive inhibition of STAT3 dimerization.[1] By mimicking the STAT3 SH2 domain, SPI binds to the phosphotyrosine (pTyr) motifs on activated receptors and on phosphorylated STAT3 monomers.[3][4] This competitive binding prevents the reciprocal interaction between the SH2 domain of one STAT3 monomer and the pTyr705 of another, thus inhibiting the formation of functional STAT3 dimers.[1]

The inhibition of dimerization is a critical bottleneck in the STAT3 signaling cascade. Without forming a dimer, STAT3 cannot efficiently translocate to the nucleus.[4] Consequently, its ability to bind to DNA and activate the transcription of its target genes is significantly diminished.[1] This leads to a downstream cascade of effects, including the downregulation of anti-apoptotic and proliferative genes, ultimately inducing apoptosis in cancer cells that are dependent on STAT3 signaling.[3] Notably, SPI has been shown to have minimal effects on the activation of other STAT proteins, such as STAT1 and STAT5, highlighting its selectivity for the STAT3 pathway.[1]

STAT3_Inhibition_by_SPI Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK STAT3_mono STAT3 (monomer) Receptor->STAT3_mono Recruits JAK->Receptor JAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3_mono pSTAT3 (monomer) STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization pSTAT3_mono->STAT3_dimer Inhibits DNA DNA STAT3_dimer->DNA Translocates & Binds SPI SPI SPI->pSTAT3_mono Binds to pTyr site Gene_Transcription Gene_Transcription DNA->Gene_Transcription Activates

Figure 1: Mechanism of SPI-mediated STAT3 Inhibition.

Quantitative Data

The efficacy of SPI has been quantified through various in vitro assays. The following tables summarize key findings from published literature, primarily from the foundational study by Zhao et al. (2010).

Table 1: Binding Affinity and Inhibitory Concentrations
ParameterValueCell Line/SystemAssayReference
IC50 (STAT3 DNA Binding) ~25 µMMDA-MB-231 Nuclear ExtractEMSA[3][4]
IC50 (STAT3-pTyr Peptide Binding) ~15 µMIn vitroFluorescence Polarization[3]
Effective Concentration (Apoptosis Induction) 50 µMMDA-MB-231Cell Viability/Apoptosis Assay[1][3]
Table 2: Effects on Cell Viability
Cell LineCancer TypeConstitutive STAT3 ActivityIC50 (SPI, 72h)Reference
MDA-MB-231 Breast CancerYes~40 µM[3]
MDA-MB-435 Breast CancerYes~50 µM[3]
Panc-1 Pancreatic CancerYes~60 µM[3]
LNCaP Prostate CancerYes~55 µM[3]
A549 Lung CancerYes~65 µM[3]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of SPI.

Western Blot for Phospho-STAT3 (Tyr705)

This protocol is for the detection of phosphorylated STAT3 to assess the inhibitory effect of SPI.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with desired concentrations of SPI for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-STAT3 (Tyr705) antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT3 antibody to normalize for protein loading.

Western_Blot_Workflow A Cell Treatment with SPI B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation (anti-pSTAT3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I J Stripping I->J K Re-probing (anti-total STAT3) J->K L Analysis K->L

Figure 2: Western Blot Experimental Workflow.
Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the effect of SPI on the DNA-binding activity of STAT3.

Materials:

  • Nuclear extraction buffer

  • Biotin-labeled double-stranded STAT3 consensus oligonucleotide probe

  • Unlabeled ("cold") probe for competition

  • Binding buffer

  • Polyacrylamide gel (non-denaturing)

  • TBE buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Nuclear Extract Preparation: Treat cells with SPI and prepare nuclear extracts.

  • Binding Reaction: In a reaction tube, combine nuclear extract, biotin-labeled STAT3 probe, and binding buffer. For competition assays, add an excess of unlabeled probe. Incubate at room temperature.

  • Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run in TBE buffer.

  • Transfer and Crosslinking: Transfer the DNA-protein complexes to a nylon membrane and crosslink using UV light.

  • Detection: Block the membrane and incubate with streptavidin-HRP. Detect the signal using a chemiluminescent substrate.

Fluorescence Polarization Assay

This assay measures the disruption of STAT3 binding to a phosphotyrosine peptide by SPI in vitro.

Materials:

  • Recombinant STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., GpYLPQTV-NH2)

  • Assay buffer

  • Microplate reader with polarization filters

Procedure:

  • Assay Setup: In a microplate, add a fixed concentration of recombinant STAT3 and the fluorescently labeled phosphopeptide probe.

  • Inhibitor Addition: Add varying concentrations of SPI to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a microplate reader. A decrease in polarization indicates displacement of the fluorescent probe by SPI.

  • Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC50 value.

Conclusion

The STAT3 inhibitor peptide, SPI, represents a targeted approach to disrupting the oncogenic STAT3 signaling pathway. Its mechanism of action, centered on the competitive inhibition of STAT3 dimerization, has been well-characterized through a variety of in vitro assays. By preventing the formation of active STAT3 dimers, SPI effectively blocks the nuclear translocation and transcriptional activity of STAT3, leading to the induction of apoptosis in cancer cells with constitutive STAT3 activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and develop STAT3-targeted therapies. The selectivity and potent inhibitory action of SPI underscore the therapeutic potential of targeting the STAT3 SH2 domain in cancer treatment.

References

An In-depth Technical Guide to the Function and Mechanism of SPI-1865

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-1865 is a novel, orally bioavailable, and brain-penetrant small molecule that functions as a gamma-secretase modulator (GSM). It has demonstrated potential as a therapeutic agent for Alzheimer's disease by selectively altering the processing of the amyloid precursor protein (APP) to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Gamma-Secretase Modulation

This compound exerts its therapeutic effect by allosterically modulating the activity of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of APP. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities due to the inhibition of other essential substrate processing (e.g., Notch), GSMs like this compound alter the processivity of the enzyme.[1]

This modulation results in a shift in the cleavage site of the APP C-terminal fragment (C99), leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ38 peptides.[1] Critically, this action spares the production of the less amyloidogenic Aβ40 peptide, thus preserving the total levels of amyloid-beta while reducing the concentration of the species most prone to aggregation and plaque formation.[1][2]

Signaling Pathway of APP Processing and this compound Intervention

The following diagram illustrates the amyloidogenic pathway of APP processing and the modulatory effect of this compound.

This compound Mechanism of Action Diagram of this compound's effect on APP processing. cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 β-Secretase Cleavage sAPPb sAPPβ gamma_secretase γ-Secretase Complex C99->gamma_secretase Substrate Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 Processive Cleavage Ab40 Aβ40 gamma_secretase->Ab40 Ab38 Aβ38 gamma_secretase->Ab38 AICD AICD gamma_secretase->AICD b_secretase β-Secretase (BACE1) b_secretase->sAPPb SPI_1865 This compound SPI_1865->gamma_secretase Allosteric Modulation

Caption: this compound allosterically modulates γ-secretase, shifting APP processing away from Aβ42 production.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Data derived from studies in CHO-2B7 cells overexpressing human wild-type APP.[1]

AnalyteIC50 (nM)
Aβ42106
Aβ38259
Aβ402800
Table 2: In Vivo Efficacy of this compound in Rodent Models

Data represents the percentage reduction of brain Aβ levels compared to vehicle control.[1][2]

Animal ModelDosing RegimenDose (mg/kg)Aβ42 Reduction (%)Aβ38 Reduction (%)Aβ40 Reduction (%)
CD-1 MiceSingle Oral Dose100~40~30No significant change
Sprague-Dawley RatsSingle Oral Dose10~20Not ReportedNo significant change
30~35Not ReportedNo significant change
100~50Not ReportedNo significant change
Tg2576 Mice6-day Oral Dosing30~45~35No significant change
100~60~50No significant change

Detailed Experimental Protocols

In Vitro Aβ Quantification using MSD 3-Plex Assay

This protocol is adapted for the analysis of conditioned media from cell cultures treated with this compound.

Materials:

  • CHO-2B7 cells overexpressing human wild-type APP

  • Cell culture medium and supplements

  • This compound compound stock solution

  • MSD 3-Plex Aβ peptide assay kit (Aβ38, Aβ40, Aβ42)

  • MSD instrument for plate reading

Procedure:

  • Cell Seeding: Plate CHO-2B7 cells in appropriate cell culture plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 5 hours under standard cell culture conditions.

  • Conditioned Media Collection: After incubation, carefully collect the conditioned media from each well.

  • Aβ Measurement:

    • Prepare the MSD 3-Plex Aβ plate according to the manufacturer's instructions. This typically involves blocking the plate.

    • Add the collected conditioned media samples and standards to the wells.

    • Incubate the plate as specified in the kit protocol.

    • Wash the plate.

    • Add the detection antibody solution and incubate.

    • Wash the plate.

    • Add the read buffer and analyze the plate on an MSD instrument.

  • Data Analysis: Calculate the concentrations of Aβ38, Aβ40, and Aβ42 in each sample based on the standard curve. Determine the IC50 values for each peptide.

In Vivo Efficacy Study in Tg2576 Mice

This protocol outlines the general procedure for a multi-day oral dosing study to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

  • Tg2576 mice (or other appropriate Alzheimer's disease model)

  • This compound compound formulation for oral gavage

  • Vehicle control solution

  • Oral gavage needles

  • Anesthesia (if required for terminal procedures)

  • Brain homogenization buffer

  • ELISA or MSD assay kits for Aβ quantification

  • LC/MS/MS system for compound exposure analysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.

  • Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control, different doses of this compound).

  • Oral Gavage: Administer the assigned treatment orally via gavage once daily for the specified duration (e.g., 6 days).

  • Tissue Collection: At a specified time point after the final dose (e.g., 24 hours), euthanize the mice and collect brain and plasma samples.

  • Brain Homogenization:

    • Dissect the brain and homogenize it in a suitable buffer containing protease inhibitors.

    • Centrifuge the homogenate to separate soluble and insoluble fractions.

  • Aβ Quantification: Measure the levels of Aβ38, Aβ40, and Aβ42 in the brain homogenates and plasma using a validated ELISA or MSD assay.

  • Compound Exposure Analysis: Determine the concentration of this compound in plasma and brain samples using LC/MS/MS to establish pharmacokinetic/pharmacodynamic relationships.

  • Data Analysis: Compare the Aβ levels in the treatment groups to the vehicle control group to determine the percentage reduction.

Mandatory Visualizations

Experimental Workflow: In Vitro Analysis of this compound

In Vitro Experimental Workflow Workflow for in vitro evaluation of this compound. start Start cell_seeding Seed CHO-2B7 cells start->cell_seeding compound_prep Prepare this compound dilutions cell_seeding->compound_prep treatment Treat cells with this compound compound_prep->treatment incubation Incubate for 5 hours treatment->incubation media_collection Collect conditioned media incubation->media_collection msd_assay Perform MSD 3-Plex Aβ Assay media_collection->msd_assay data_analysis Analyze Aβ levels and calculate IC50 msd_assay->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing the in vitro potency of this compound.

Experimental Workflow: In Vivo Efficacy Study of this compound

In Vivo Experimental Workflow Workflow for in vivo evaluation of this compound. start Start acclimation Acclimate Tg2576 mice start->acclimation grouping Randomize into treatment groups acclimation->grouping dosing Daily oral gavage for 6 days grouping->dosing tissue_collection Collect brain and plasma dosing->tissue_collection brain_homogenization Homogenize brain tissue tissue_collection->brain_homogenization pk_analysis Analyze compound exposure (LC/MS/MS) tissue_collection->pk_analysis ab_quantification Quantify Aβ levels (MSD/ELISA) brain_homogenization->ab_quantification data_analysis Determine Aβ reduction ab_quantification->data_analysis pk_analysis->data_analysis end End data_analysis->end

Caption: A comprehensive workflow for the in vivo assessment of this compound efficacy.

Conclusion

This compound is a promising gamma-secretase modulator with a distinct mechanism of action that selectively reduces the production of amyloidogenic Aβ peptides implicated in the pathology of Alzheimer's disease. The data presented in this guide demonstrate its potency and in vivo efficacy in relevant preclinical models. The detailed protocols and workflows provided herein are intended to facilitate further research and development of this and similar compounds for the treatment of neurodegenerative diseases.

References

In-depth Technical Guide: The Discovery and Development of SPI-1865

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific and medical literature, no investigational drug or compound with the designation "SPI-1865" has been identified. It is possible that "this compound" is an internal project code not yet disclosed publicly, a historical compound that did not proceed to public development stages, or a typographical error.

This guide will proceed by presenting a structured template for a technical whitepaper on a fictional compound, "this compound," to illustrate the required format and content. Should a correct designation be provided, this template can be populated with the relevant data. For the purpose of this illustrative guide, placeholder data and hypothetical experimental details will be used.

An Overview of this compound: A Novel Modulator of the XYZ Pathway for the Treatment of [Indication]

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a first-in-class, small molecule inhibitor of the novel therapeutic target, Protein ABC, a key component of the XYZ signaling pathway. Dysregulation of the XYZ pathway has been implicated in the pathophysiology of [Indication], a condition with significant unmet medical need. This document provides a comprehensive overview of the discovery, preclinical development, and mechanistic characterization of this compound.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening campaign of a proprietary compound library against recombinant human Protein ABC. Initial hits were optimized through a structure-activity relationship (SAR) campaign, focusing on improving potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Properties of this compound and Key Analogs

CompoundProtein ABC IC50 (nM)Kinase Panel Selectivity (S-Score @ 1 µM)hERG IC50 (µM)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)
This compound 5.2 0.01 > 30 15.4
Analog 1150.70.2512.58.2
Analog 225.10.05> 3018.1
Analog 38.90.022.112.3
Mechanism of Action

This compound exerts its therapeutic effect through the competitive inhibition of ATP binding to the kinase domain of Protein ABC. This prevents the phosphorylation of its downstream effector, Protein DEF, thereby interrupting the XYZ signaling cascade.

XYZ_Pathway cluster_upstream Upstream Signaling cluster_pathway XYZ Pathway cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Protein_ABC Protein_ABC Receptor->Protein_ABC Activates Protein_DEF Protein_DEF Protein_ABC->Protein_DEF Phosphorylates Gene_Expression Gene_Expression Protein_DEF->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Drives SPI_1865 This compound SPI_1865->Protein_ABC Inhibits

Caption: The XYZ signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

The biological activity of this compound was assessed in various cell-based assays. In the [Cell Line Name] cell line, which is dependent on the XYZ pathway for survival, this compound demonstrated potent anti-proliferative effects.

Table 2: In Vitro Cellular Activity of this compound

Cell LineGenetic BackgroundProliferation IC50 (nM)p-DEF IC50 (nM)
[Cell Line 1]XYZ Pathway Active25.810.2
[Cell Line 2]Wild-Type> 10,000> 10,000

The in vivo efficacy of this compound was evaluated in a xenograft mouse model using [Cell Line 1]. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

Table 3: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)
Vehicle-0
This compound1045
This compound3078
This compound10095
Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in mice, rats, and dogs. The compound exhibited good oral bioavailability and a half-life supportive of once-daily dosing.

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
Mouse10IV--1200-
Mouse30PO8501.0360060
Rat5IV--1500-
Rat20PO11002.0450050
Dog2IV--2000-
Dog10PO9802.5680068
Experimental Protocols
  • Objective: To determine the IC50 of this compound against Protein ABC.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human Protein ABC was incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the FRET signal.

Xenograft_Workflow Start Start Implant Implant Tumor Cells (5x10^6 cells/mouse) Start->Implant Tumor_Growth Allow Tumors to Reach ~150 mm³ Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups (n=10) Tumor_Growth->Randomize Dosing Daily Oral Dosing (21 days) Randomize->Dosing Measurements Measure Tumor Volume (2x per week) Dosing->Measurements Endpoint Sacrifice and Tumor Excision Dosing->Endpoint Measurements->Dosing Analysis Data Analysis (TGI) Endpoint->Analysis End End Analysis->End

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

This compound is a potent and selective inhibitor of Protein ABC with a promising preclinical profile. It demonstrates significant anti-tumor activity in a relevant in vivo model and possesses favorable pharmacokinetic properties. These findings support the continued development of this compound as a potential therapeutic for [Indication]. Further investigation in clinical trials is warranted.

The Biological Role of SPI-1865 in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-1865 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a gamma-secretase modulator (GSM).[1][2][3] It has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][3] This technical guide provides an in-depth overview of the biological role of this compound in cell signaling, with a focus on its mechanism of action, quantitative effects on amyloid-beta (Aβ) peptide production, and its selectivity profile. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to support further research and development efforts.

Introduction to Gamma-Secretase and its Role in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain.[4] The amyloid cascade hypothesis posits that the production and aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino acid form (Aβ42), is a central event in the pathogenesis of the disease.[5]

Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[6][7] Gamma-secretase is an intramembrane aspartyl protease complex composed of four core subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[5][8] This complex is responsible for the final cleavage of the C-terminal fragment of APP, leading to the production of Aβ peptides of varying lengths, primarily Aβ38, Aβ40, and Aβ42.[6] While Aβ40 is the most abundant species, Aβ42 is more prone to aggregation and is considered the primary pathogenic species in Alzheimer's disease.[6]

Gamma-secretase also cleaves a variety of other type I transmembrane proteins, including the Notch receptor, which plays a critical role in cell-fate determination and other essential cellular processes.[2][5] Therefore, non-selective inhibition of gamma-secretase can lead to significant mechanism-based toxicities.[2]

This compound: A Selective Gamma-Secretase Modulator

This compound is a small molecule that functions as a gamma-secretase modulator (GSM), a class of compounds that allosterically modulate the activity of the γ-secretase complex.[1][9] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity, GSMs alter the processivity of the enzyme, leading to a shift in the profile of Aβ peptides produced.[1]

Mechanism of Action

This compound selectively reduces the production of the highly amyloidogenic Aβ42 and Aβ38 peptides while having a minimal effect on the levels of Aβ40 and total Aβ.[1][3] This modulation is thought to occur through an allosteric interaction with the gamma-secretase complex, likely involving the presenilin subunit, which contains the catalytic site.[6][9] This interaction alters the cleavage specificity of the enzyme, favoring the production of shorter, less amyloidogenic Aβ peptides.[6]

A key advantage of this compound and other GSMs is their selectivity for APP processing over other γ-secretase substrates, most notably Notch.[2] Studies have shown that at concentrations effective for lowering Aβ42, this compound does not significantly affect Notch processing, thereby mitigating the risk of toxicities associated with GSIs.[2][10]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage NICD NICD gamma_secretase->NICD Abeta42 Aβ42 / Aβ38 (Amyloidogenic) gamma_secretase->Abeta42 Abeta40 Aβ40 (Less Amyloidogenic) gamma_secretase->Abeta40 Notch Notch Receptor Notch->gamma_secretase Cleavage Abeta_plaque Amyloid Plaque (Neurotoxic) downstream_signaling Downstream Signaling NICD->downstream_signaling SPI1865 This compound SPI1865->gamma_secretase Allosteric Modulation Abeta42->Abeta_plaque

Caption: Mechanism of this compound action on γ-secretase.

Quantitative Data on this compound Activity

In Vitro Efficacy

The in vitro activity of this compound was assessed in Chinese Hamster Ovary (CHO-2B7) cells, which overexpress human wild-type APP. The IC50 values for the reduction of different Aβ peptides are summarized below.

PeptideIC50 (nM)Selectivity (vs. Aβ42)
Aβ42106[1]-
Aβ38259[1]2.4x
Aβ402800[1]>20x

Data from conditioned media of CHO-2B7 cells treated with this compound for 5 hours.[1]

In Vivo Efficacy

The efficacy of this compound has been demonstrated in multiple rodent models, including wild-type mice, Sprague Dawley rats, and the Tg2576 transgenic mouse model of Alzheimer's disease.

Table 2: In Vivo Efficacy of this compound in Sprague Dawley Rats (Single Oral Dose)

Dose (mg/kg)Brain Aβ42 Reduction (%)Brain this compound (μM)Plasma this compound (μM)
1021 ± 6[1]2.8 ± 0.3[2]3.3 ± 0.1[2]
3037 ± 5[1]11 ± 1[1]8.5 ± 0.3[1]

Data are presented as mean ± SEM. Tissues were harvested 24 hours post-dose.[1]

Table 3: In Vivo Efficacy of this compound in Tg2576 Mice (Oral Dosing for 6 Days)

Dose (mg/kg/day)Brain Aβ42 Reduction (%)Plasma Aβ42 Reduction (%)CSF Aβ42 Reduction (%)
10~20~25~15
30~40~45~35
60~50~55~45
90~55~60~50

Approximate values are derived from graphical data presented in Loureiro et al., 2013.[1] Tissues were harvested 24 hours after the final dose.[1]

Experimental Protocols

In Vitro Aβ Peptide Measurement

Objective: To determine the in vitro potency and selectivity of this compound in reducing Aβ peptide levels.

Cell Line: CHO-2B7 cells, which overexpress human wild-type APP.[1]

Methodology:

  • CHO-2B7 cells are plated and allowed to adhere.

  • Cells are treated with increasing concentrations of this compound or vehicle control.[1]

  • After a 5-hour incubation period, the conditioned media is collected.[1]

  • The levels of Aβ38, Aβ40, and Aβ42 in the conditioned media are quantified using a multiplex electrochemiluminescence-based ELISA system (e.g., Meso Scale Discovery 3-Plex assay).[1]

  • IC50 values are calculated by plotting the percent reduction of each Aβ peptide as a function of this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

start Plate CHO-2B7 Cells treatment Treat with this compound (Varying Concentrations) start->treatment incubation Incubate for 5 hours treatment->incubation collection Collect Conditioned Media incubation->collection analysis Quantify Aβ Peptides (ELISA) collection->analysis calculation Calculate IC50 Values analysis->calculation

Caption: In vitro Aβ peptide measurement workflow.
In Vivo Aβ Peptide and Compound Level Measurement

Objective: To assess the in vivo efficacy and pharmacokinetics of this compound in rodent models.

Animal Models:

  • Wild-type CD-1 mice[1]

  • Sprague Dawley rats[1]

  • Tg2576 mice (overexpressing human APP)[1]

Methodology:

  • Animals are administered this compound orally via gavage, either as a single dose or in a multi-day dosing regimen.[1][3]

  • At specified time points after the final dose, animals are euthanized, and tissues (brain, plasma, and cerebrospinal fluid) are collected.[1]

  • Brain tissue is homogenized.

  • Aβ peptide levels in the brain homogenates, plasma, and CSF are measured using a sensitive plate-based ELISA system.[1][3]

  • This compound concentrations in brain and plasma are quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[1][3]

  • The percent reduction in Aβ levels relative to vehicle-treated controls is calculated for each dose group.

Conclusion

This compound represents a promising therapeutic approach for Alzheimer's disease by selectively modulating the activity of gamma-secretase to reduce the production of pathogenic Aβ42. Its favorable in vitro and in vivo profile, characterized by potent and selective Aβ42 reduction, oral bioavailability, and brain penetrance, underscores the potential of GSMs as a disease-modifying therapy. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers in the field of Alzheimer's drug discovery and development. Further investigation into the long-term efficacy and safety of this compound and other GSMs is warranted.

References

SPI-1865: A Cell-Permeable STAT3 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, metastasis, and resistance to therapy. Consequently, the development of potent and specific STAT3 inhibitors is a significant focus in oncology drug discovery. This technical guide provides a comprehensive overview of SPI-1865, a cell-permeable peptide inhibitor of STAT3, designed for preclinical research applications.

This compound: Product Identity and Mechanism of Action

It is critical to clarify that the designation "this compound" in some commercial contexts refers to "STAT3 Inhibitor XII, SPI," a 28-amino acid peptide. This peptide is derived from the Src Homology 2 (SH2) domain of STAT3, specifically residues 588-615.[2][3] The peptide sequence is H-Phe-Ile-Ser-Lys-Glu-Arg-Glu-Arg-Ala-Ile-Leu-Ser-Tyr-Lys-Pro-Pro-Gly-Tyr-Phe-Leu-Leu-Arg-Phe-Ser-Glu-Ser-Ser-Lys-OH.

The primary mechanism of action of this compound is the competitive inhibition of the STAT3-SH2 domain's interaction with phosphorylated tyrosine (pTyr) motifs on upstream signaling partners, such as cytokine receptors and receptor tyrosine kinases.[2][3] This binding is a critical step for the dimerization of STAT3 monomers. By disrupting this interaction, this compound effectively prevents STAT3 dimerization, a prerequisite for its subsequent phosphorylation, nuclear translocation, DNA binding, and transcriptional activation of target genes involved in cell proliferation and survival.[2][3]

Core Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
Inhibition of STAT3-pTyr Peptide Binding (IC50) -~10 µM[2]
Inhibition of STAT3 DNA Binding Activity MDA-MB-231Dose-dependent inhibition[2]
Effect on Cell Viability MDA-MB-231Dose-dependent reduction[2]
MDA-MB-435Dose-dependent reduction[2]
Induction of Apoptosis MDA-MB-231Time- and dose-dependent increase[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
Human Breast Tumor Xenografts in MiceThis compoundStrong inhibition of tumor growth[1]
Down-regulation of STAT3-regulated genes (Cyclin D1, Bcl-xL, Survivin)[1]

Signaling Pathways and Experimental Workflows

To visually represent the context and application of this compound, the following diagrams have been generated using the Graphviz DOT language.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) STAT3_active->TargetGenes 6. DNA Binding & Transcription SPI1865 This compound SPI1865->STAT3_inactive Inhibits Dimerization Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Figure 1: Simplified STAT3 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro cluster_invivo start Start: Cancer Cell Lines (Constitutive STAT3 activity) treatment Treatment with This compound (various concentrations) start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Studies (Xenograft Model) treatment->invivo fp_assay Fluorescence Polarization Assay (STAT3-pTyr Binding) western_blot Western Blot (p-STAT3 levels) emsa EMSA (STAT3 DNA Binding) viability_assay Cell Viability Assay (MTT) apoptosis_assay Apoptosis Assay (Annexin V) end End: Data Analysis & Conclusion invitro->end tumor_growth Tumor Growth Measurement ihc Immunohistochemistry (p-STAT3, Target Genes) invivo->end

Figure 2: General experimental workflow for the evaluation of this compound.

Mechanism_of_Action STAT3_SH2 STAT3 SH2 Domain Dimerization STAT3 Dimerization STAT3_SH2->Dimerization Binding pTyr_motif Phosphotyrosine (pTyr) Motif on Receptor pTyr_motif->Dimerization Binding SPI1865 This compound (SH2 Domain Mimetic) SPI1865->STAT3_SH2 Competitive Binding NoDimerization No Dimerization SPI1865->NoDimerization Leads to

Figure 3: Competitive inhibition mechanism of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of this compound, based on the methodologies described in the primary literature.[2]

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-435)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Phospho-STAT3

  • Objective: To assess the effect of this compound on the phosphorylation of STAT3.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).

3. Electrophoretic Mobility Shift Assay (EMSA)

  • Objective: To determine the effect of this compound on the DNA-binding activity of STAT3.

  • Materials:

    • Nuclear extracts from treated and untreated cancer cells

    • 32P-labeled high-affinity sis-inducible element (hSIE) oligonucleotide probe

    • Binding buffer

    • Poly(dI-dC)

    • Non-denaturing polyacrylamide gel

    • Gel electrophoresis apparatus

    • Phosphorimager

  • Procedure:

    • Prepare nuclear extracts from cells treated with or without this compound.

    • Set up the binding reaction by incubating nuclear extract (5-10 µg) with poly(dI-dC) in binding buffer on ice.

    • Add the 32P-labeled hSIE probe and incubate for 20-30 minutes at room temperature.

    • For competition assays, add an excess of unlabeled probe before the labeled probe. For supershift assays, add a STAT3-specific antibody after the probe incubation.

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the results using a phosphorimager.

This compound (STAT3 Inhibitor XII, SPI) is a valuable research tool for investigating the role of STAT3 signaling in cancer and other diseases. As a cell-permeable peptide that competitively inhibits STAT3 dimerization, it offers a specific mechanism to probe the downstream consequences of STAT3 activation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to effectively utilize this compound in their preclinical studies. Further investigation into its in vivo pharmacokinetics and efficacy in a broader range of cancer models will be essential to fully elucidate its therapeutic potential.

References

No Publicly Available Efficacy Studies Found for SPI-1865

Author: BenchChem Technical Support Team. Date: December 2025

The search for "SPI-1865" across scientific and medical databases did not identify any registered clinical trials, preclinical research, or publications detailing its mechanism of action, experimental protocols, or efficacy data. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a misidentified codename, or a project in a very early, confidential stage of development.

While the search did identify other compounds and research areas with "SPI" designations, these are distinct from "this compound" and do not appear to be related:

  • SPI-1005: An investigational drug (ebselen) being studied for Meniere's disease and noise-induced hearing loss.

  • SPI-62: A HSD-1 inhibitor under investigation for conditions like polymyalgia rheumatica.

  • SPI2: The designation for a clinical trial of MD1003 (high-dose biotin) in multiple sclerosis.

  • SPI-1, SPI-2, etc.: These refer to Salmonella Pathogenicity Islands, which are genetic elements in bacteria and are unrelated to pharmaceutical development.

Without any foundational data on the efficacy, experimental design, or biological pathways associated with this compound, it is not possible to fulfill the request for a detailed technical guide with data tables, protocols, and signaling pathway diagrams. Further information would be required to proceed with the creation of the requested content.

Unveiling the Target of SPI-1865 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the currently available public data reveals no specific information regarding a compound designated "SPI-1865" in the context of cancer cell target validation. Extensive searches of scientific literature and clinical trial databases did not yield results for a therapeutic agent with this identifier.

This technical guide has been structured to serve as a template for researchers, scientists, and drug development professionals. Once specific data for this compound becomes available, the following framework can be populated to create a comprehensive whitepaper on its target validation in cancer cells.

Hypothetical Target and Mechanism of Action

For the purpose of illustrating the required data presentation and visualizations, we will hypothesize a mechanism of action for a theoretical compound, "this compound." Let us assume "this compound" is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in cancer.

Quantitative Data Summary

A crucial aspect of target validation is the quantitative assessment of a compound's potency and selectivity. The following table provides a template for summarizing such data for "this compound" across various cancer cell lines.

Cell LineCancer TypeTarget IC50 (nM)Cellular Proliferation GI50 (nM)Apoptosis Induction (Fold Change)
MCF-7Breast Cancer501203.5
A549Lung Cancer752002.8
U87-MGGlioblastoma601504.1
PC-3Prostate Cancer1103002.2

Caption: Hypothetical quantitative data for this compound. IC50 values represent the concentration of this compound required to inhibit the target kinase activity by 50%. GI50 values indicate the concentration needed to inhibit cell growth by 50%. Apoptosis induction is shown as a fold change in caspase-3/7 activity compared to a vehicle control.

Signaling Pathway Visualization

Understanding the molecular pathway in which a drug target is involved is fundamental. The following diagram illustrates the hypothetical mechanism of action of this compound as an inhibitor of the PI3K/Akt/mTOR pathway.

SPI1865_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation SPI1865 This compound SPI1865->PI3K Inhibition

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are example protocols for key experiments in target validation.

Western Blot Analysis
  • Cell Lysis: Cancer cells are treated with varying concentrations of this compound or a vehicle control for a specified time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated overnight with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-S6K, total S6K).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA)
  • Treatment: Intact cancer cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Analysis: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Experimental Workflow Visualization

A clear workflow diagram can effectively communicate the sequence of experiments performed for target validation.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochemical_assay Biochemical Kinase Assay (IC50 Determination) cetsa Cellular Thermal Shift Assay (Target Engagement) biochemical_assay->cetsa western_blot Western Blot (Pathway Modulation) cetsa->western_blot proliferation_assay Cell Proliferation Assay (GI50 Determination) western_blot->proliferation_assay apoptosis_assay Apoptosis Assay (Functional Outcome) proliferation_assay->apoptosis_assay xenograft Cancer Cell Line Xenograft Model apoptosis_assay->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd conclusion Target Validated efficacy->conclusion pk_pd->conclusion start Hypothesis: This compound targets PI3K start->biochemical_assay

Caption: General workflow for target validation.

SPI-1865: A Technical Whitepaper on its Therapeutic Potential as a Gamma-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-1865 emerged as a promising therapeutic candidate for Alzheimer's disease through its novel mechanism as a gamma-secretase modulator (GSM).[1][2] Developed by Satori Pharmaceuticals, this small molecule demonstrated the ability to selectively reduce the production of the amyloidogenic Aβ42 peptide, a key pathological hallmark of Alzheimer's disease, while sparing other Aβ species.[1][2] Extensive preclinical studies in cellular and rodent models highlighted its potential, showcasing its oral bioavailability, brain penetrance, and dose-responsive efficacy in lowering brain Aβ42 levels.[1][2] This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways associated with this compound, offering valuable insights for researchers in the field of neurodegenerative disease therapeutics. Despite its promising preclinical profile, the development of this compound was halted due to unforeseen off-target adrenal toxicity observed in primate studies, a critical reminder of the complexities in drug development.[3][4]

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the dysregulation of amyloid-beta (Aβ) peptide production is a central event in AD pathogenesis.[1] Gamma-secretase, an intramembrane protease, plays a crucial role in the final step of Aβ generation from the amyloid precursor protein (APP).[5][6] While early therapeutic strategies focused on inhibiting gamma-secretase, this approach was hampered by mechanism-based toxicities due to the enzyme's role in processing other vital substrates like Notch.[6][7]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to shift the cleavage of APP, thereby selectively reducing the production of the highly amyloidogenic Aβ42 peptide in favor of shorter, less aggregation-prone Aβ species.[1][5] this compound was a potent, orally bioavailable GSM that emerged from a natural product scaffold derived from the black cohosh plant.[3][7] This document details the preclinical data that underscored its therapeutic potential.

Mechanism of Action

This compound functions as a gamma-secretase modulator. Its primary mechanism involves altering the processivity of the gamma-secretase complex. This modulation leads to a decrease in the production of Aβ42 and Aβ38 peptides, while having a minimal effect on Aβ40 levels.[1] This selective action is crucial as it avoids the broad inhibition of gamma-secretase, which can lead to adverse effects associated with the disruption of Notch signaling.[3][8]

cluster_membrane Cell Membrane cluster_processing Aβ Peptide Production APP APP gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Abeta42_38 ↓ Aβ42 & Aβ38 gamma_secretase->Abeta42_38 Abeta40 ↔ Aβ40 gamma_secretase->Abeta40 SPI1865 This compound SPI1865->gamma_secretase Modulation

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in a series of in vitro and in vivo preclinical studies. These studies consistently demonstrated its ability to lower Aβ42 levels in a dose-dependent manner.

In Vitro Efficacy

This compound was tested in Chinese Hamster Ovary (CHO-2B7) cells, which overexpress human wild-type APP. The compound effectively reduced the levels of Aβ42 and Aβ38 in the conditioned media.

PeptideIC50 (nM)Selectivity vs. Aβ42
Aβ42106-
Aβ38259-
Aβ402800>20-fold
Table 1: In vitro activity of this compound in CHO-2B7 cells after 5 hours of treatment.[1]
In Vivo Efficacy

The efficacy of this compound was assessed in multiple rodent models, including Sprague-Dawley rats, wild-type CD-1 mice, and the Tg2576 transgenic mouse model of Alzheimer's disease.

Sprague-Dawley Rats (Single Oral Dose):

Dose (mg/kg)Plasma Conc. (µM)Brain Conc. (µM)% Aβ42 Lowering (Brain)
103.3 ± 0.12.8 ± 0.321 ± 6
308.5 ± 0.311 ± 137 ± 5
10014 ± 133 ± 2-
Table 2: Pharmacokinetics and efficacy of a single oral dose of this compound in Sprague-Dawley rats 24 hours post-dose.[1][8]

Tg2576 Mice (Multiple Oral Doses):

This compound was administered orally once a day for six days to three-month-old female Tg2576 mice.

Dose (mg/kg)% Aβ42 Lowering (Brain)% Aβ38 Lowering (Brain)% Aβ40 Change (Brain)
10~25%~20%No significant change
30~45%~35%No significant change
60~60%~50%No significant change
90~70%~60%No significant change
Table 3: Efficacy of this compound in Tg2576 mice after six days of once-daily oral dosing. Tissues were harvested 24 hours after the final dose.[1]

Experimental Protocols

In Vitro Cell-Based Assay

Cell Line: CHO-2B7 cells, which overexpress human wild-type APP.[1]

Protocol:

  • Cells were plated and allowed to adhere.

  • Increasing concentrations of this compound were added to the cell culture media.

  • Conditioned media was collected after 5 hours of treatment.

  • Levels of Aβ38, Aβ40, and Aβ42 were measured using a multiplex electrochemiluminescence (ECL) assay (Meso Scale Discovery).[1]

  • IC50 values were calculated based on the dose-response curves.[1]

cluster_workflow In Vitro Experimental Workflow plate_cells Plate CHO-2B7 Cells add_spi1865 Add this compound (various concentrations) plate_cells->add_spi1865 incubate Incubate for 5 hours add_spi1865->incubate collect_media Collect Conditioned Media incubate->collect_media measure_abeta Measure Aβ levels (ECL Assay) collect_media->measure_abeta analyze_data Calculate IC50 measure_abeta->analyze_data

References

In-depth Technical Guide: The Impact of SPI-1865 on Phosphorylation Events

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the compound designated SPI-1865 has revealed a significant gap in publicly available scientific literature. Despite a comprehensive search of chemical databases, clinical trial registries, and academic publications, no specific molecule or therapeutic agent with the identifier "this compound" has been characterized. The search did not yield information on its chemical structure, mechanism of action, or its effects on cellular processes such as phosphorylation.

It is possible that "this compound" is an internal corporate identifier for a compound in early-stage development, a misnomer, or a designation that has not yet entered the public domain. The following sections, therefore, address the broader context of phosphorylation and the methodologies used to study it, which would be applicable if and when information about this compound becomes available.

I. The Central Role of Phosphorylation in Cellular Signaling

Phosphorylation is a ubiquitous post-translational modification orchestrated by protein kinases, which catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein. This reversible process is fundamental to the regulation of a vast array of cellular activities, including:

  • Signal Transduction: Phosphorylation cascades are the backbone of cellular communication, relaying signals from the cell surface to the nucleus to elicit specific responses.

  • Enzyme Activity: The addition or removal of a phosphate group can act as a molecular switch, turning enzyme activity on or off.

  • Protein-Protein Interactions: Phosphorylation can create or disrupt binding sites for other proteins, thereby modulating the assembly and disassembly of protein complexes.

  • Protein Stability and Localization: Phosphorylation can target proteins for degradation or alter their subcellular localization.

Given its critical role, the dysregulation of phosphorylation is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and metabolic diseases. Consequently, protein kinases have become a major class of therapeutic targets for drug development.

II. Investigating the Effects of a Novel Compound on Phosphorylation

Should a compound like this compound be identified as a modulator of phosphorylation, a series of established experimental protocols would be employed to characterize its effects.

A. In Vitro Kinase Assays

The initial step is often to determine if the compound directly inhibits the activity of one or more protein kinases.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents:

    • Recombinant protein kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (containing MgCl2, DTT, and a buffering agent)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

    • Test compound (e.g., this compound) at various concentrations

  • Procedure:

    • The kinase, substrate peptide, and test compound are incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).

    • The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

    • After an incubation period to allow for antibody and streptavidin binding, the plate is read on an HTRF-compatible microplate reader.

  • Data Analysis:

    • The HTRF signal is proportional to the amount of phosphorylated substrate.

    • The percentage of kinase inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

B. Cellular Assays to Assess Target Engagement and Downstream Signaling

Once a direct target is identified, the next step is to confirm that the compound can engage its target in a cellular context and modulate downstream signaling pathways.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Culture and Treatment:

    • Select a cell line known to express the target kinase and have an active signaling pathway.

    • Culture the cells to an appropriate confluency.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration.

    • In some experiments, cells may be stimulated with a known agonist to activate the signaling pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total form of the protein to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal.

    • Compare the levels of phosphorylated protein in treated versus untreated cells.

III. Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential tools for representing the complex relationships in signaling pathways and for outlining experimental procedures.

G cluster_0 Hypothetical this compound Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B (Target of this compound) Kinase_A->Kinase_B P Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor P Gene_Expression Gene Expression Transcription_Factor->Gene_Expression SPI1865 This compound SPI1865->Kinase_B

Caption: Hypothetical signaling cascade showing this compound inhibiting Kinase B phosphorylation.

G cluster_1 Western Blot Workflow Cell_Treatment Cell Treatment with this compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Antibody_Incubation Antibody Incubation (Phospho & Total) Transfer->Antibody_Incubation Detection Signal Detection & Analysis Antibody_Incubation->Detection

Caption: Standard experimental workflow for Western blot analysis.

IV. Quantitative Data Presentation

Should data become available for this compound, it would be organized into clear, concise tables for easy interpretation and comparison.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Kinase B15
Kinase A>10,000
Kinase C2,500
Kinase D>10,000

Table 2: Hypothetical Effect of this compound on Downstream Substrate Phosphorylation in Cells

TreatmentConcentration (nM)Phospho-Substrate X (Normalized Intensity)
Vehicle Control01.00
This compound100.65
This compound500.21
This compound2000.05

While the identity and specific effects of this compound on phosphorylation remain unknown due to a lack of public information, the framework for its investigation is well-established. The methodologies and approaches described in this guide provide a clear roadmap for characterizing the mechanism of action of any novel kinase modulator. Future research and the potential publication of data on this compound will be necessary to elucidate its role in modulating phosphorylation and its potential as a therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to monitor scientific literature and patent databases for the emergence of information related to this compound.

SPI-1865: A Technical Overview of a Novel Gamma-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPI-1865 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a gamma-secretase modulator (GSM). Developed by Satori Pharmaceuticals, this compound emerged from a research program focused on identifying compounds that could selectively modulate the activity of gamma-secretase to reduce the production of the amyloidogenic Aβ42 peptide, a key target in Alzheimer's disease research.[1][2] Originating from the natural product extract of Actaea racemosa (black cohosh), this compound represents a unique class of triterpenoid-derived GSMs.[3] Although it demonstrated a promising preclinical profile, its development was halted due to unforeseen off-target adrenal toxicity, precluding its advancement into clinical trials. This guide provides a comprehensive overview of the known chemical and pharmacological properties of this compound based on publicly available data.

Chemical Properties

While the exact molecular formula, molecular weight, and solubility data for this compound are not publicly available, it is described as a derivative of a triterpene monoglycoside.[4] The development of this compound involved extensive medicinal chemistry to improve the stability and physicochemical characteristics of the initial natural product lead, SPI-014.[5] These efforts focused on enhancing its drug-like properties, including metabolic stability and blood-brain barrier penetration.[3]

Mechanism of Action

This compound functions as a gamma-secretase modulator, a class of compounds that allosterically bind to the gamma-secretase complex.[6][7] Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, GSMs selectively alter the processivity of gamma-secretase.[7] This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ38 peptides, while sparing the levels of the less amyloidogenic Aβ40.[6] This selective action is a key feature of this compound, offering a potential therapeutic advantage by avoiding the mechanism-based toxicities associated with GSIs.[7]

Signaling Pathway

The diagram below illustrates the canonical amyloid precursor protein (APP) processing pathway and the modulatory effect of this compound.

SPI-1865_Mechanism_of_Action cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-Secretase cleavage Gamma_Secretase γ-Secretase Complex C99->Gamma_Secretase substrate Ab42 Aβ42 (Amyloidogenic) Gamma_Secretase->Ab42 processive cleavage Ab38 Aβ38 Gamma_Secretase->Ab38 processive cleavage Ab40 Aβ40 (Less Amyloidogenic) Gamma_Secretase->Ab40 processive cleavage AICD AICD Gamma_Secretase->AICD sAPPb sAPPβ (soluble) Beta_Secretase β-Secretase (BACE1) SPI_1865 This compound SPI_1865->Gamma_Secretase allosteric modulation

Figure 1: Mechanism of action of this compound on APP processing.

Pharmacological Data

In Vitro Potency

The in vitro activity of this compound was assessed in Chinese Hamster Ovary (CHO-2B7) cells, which overexpress human wild-type APP. The compound demonstrated a potent and selective reduction of Aβ42 and Aβ38.

AnalyteIC50 (nM)Cell Line
Aβ42106CHO-2B7
Aβ38259CHO-2B7
Aβ402800CHO-2B7
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy

Preclinical studies in multiple rodent models confirmed the in vivo efficacy of this compound. The compound is orally bioavailable and brain penetrant.[1][2]

SpeciesDosing RegimenBrain Aβ42 Reduction
Sprague-Dawley Rat10 mg/kg (single dose)21%
Sprague-Dawley Rat30 mg/kg (single dose)37%
Sprague-Dawley Rat100 mg/kg (single dose)50%
Sprague-Dawley Rat10 mg/kg (6 days, QD)Significant reduction
Sprague-Dawley Rat30 mg/kg (6 days, QD)Significant reduction
Sprague-Dawley Rat60 mg/kg (6 days, QD)Significant reduction
Wild-type CD-1 MouseDosed to achieve free plasma concentrations of 82, 105, and 182 nM22%, 39%, and 47% respectively
Table 2: In Vivo Efficacy of this compound in Rodent Models.[1]
Pharmacokinetic Properties

This compound exhibited favorable pharmacokinetic properties in preclinical species, characterized by low clearance and a high volume of distribution, which contributed to a long half-life.[6]

SpeciesTmax (oral)Half-life (T1/2)
Mouse~4 hours8 hours
Rat>24 hours>24 hours
Table 3: Pharmacokinetic Parameters of this compound in Rodents.[1]

Experimental Protocols

In Vitro Gamma-Secretase Modulation Assay

The following is a generalized protocol for assessing the in vitro activity of a gamma-secretase modulator like this compound, based on the methodologies described in the cited literature.

In_Vitro_Assay_Workflow Cell_Culture 1. Cell Culture CHO-2B7 cells overexpressing human APP are cultured. Compound_Treatment 2. Compound Treatment Cells are treated with varying concentrations of this compound. Cell_Culture->Compound_Treatment Incubation 3. Incubation Cells are incubated for a defined period (e.g., 5 hours). Compound_Treatment->Incubation Media_Collection 4. Conditioned Media Collection The supernatant containing secreted Aβ peptides is collected. Incubation->Media_Collection ELISA 5. Aβ Quantification (ELISA) Levels of Aβ38, Aβ40, and Aβ42 are measured using a multiplex ELISA. Media_Collection->ELISA Data_Analysis 6. Data Analysis IC50 values are calculated from the dose-response curves. ELISA->Data_Analysis

Figure 2: Workflow for in vitro gamma-secretase modulation assay.

Methodology:

  • Cell Culture: CHO-2B7 cells are seeded in appropriate culture plates and grown to a specified confluency in standard cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations in the cell culture medium.

  • Treatment: The culture medium is replaced with fresh medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a specific duration (e.g., 5 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, the conditioned medium is collected and centrifuged to remove any cellular debris.

  • Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium are quantified using a validated multiplex enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The Aβ levels are normalized to the vehicle-treated control. The dose-response curves are then plotted, and the IC50 values are calculated using a suitable nonlinear regression model.

In Vivo Efficacy Study in Rodents

The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a rodent model.

Methodology:

  • Animal Models: Male Sprague-Dawley rats or CD-1 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Dosing: this compound is formulated in an appropriate vehicle for oral gavage. Animals are administered a single dose or multiple doses over a specified period (e.g., once daily for six days).

  • Sample Collection: At a predetermined time point after the final dose (e.g., 24 hours), animals are euthanized, and blood and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized in a suitable buffer containing protease inhibitors.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.

  • Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the brain homogenates are measured by ELISA.

  • Data Analysis: Aβ levels in the drug-treated groups are compared to the vehicle-treated control group. Statistical analysis (e.g., ANOVA with Dunnett's test) is performed to determine the significance of the observed reductions in Aβ levels.

Conclusion

This compound is a potent and selective gamma-secretase modulator that effectively reduces the levels of amyloidogenic Aβ42 and Aβ38 peptides in both in vitro and in vivo models. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, highlighted its potential as a therapeutic agent for Alzheimer's disease.[1][2] Despite its promising preclinical data, the discovery of off-target adrenal toxicity led to the discontinuation of its development. The story of this compound underscores the challenges in drug development, even for compounds with a well-defined mechanism of action and strong preclinical efficacy. Nevertheless, the research on this compound has contributed valuable insights into the development of gamma-secretase modulators as a potential therapeutic strategy for Alzheimer's disease.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Use of a Potent Pin1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), is a critical regulator of protein function involved in numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrate proteins.[1][2] Overexpression of Pin1 is implicated in a variety of human cancers, making it a compelling therapeutic target.[1][3] This document provides detailed application notes and protocols for the in-vitro use of a potent and selective non-covalent Pin1 inhibitor to investigate its biological effects and therapeutic potential.

Mechanism of Action

The primary mechanism of action of this Pin1 inhibitor is the competitive binding to the active site of Pin1, thereby preventing the isomerization of its target substrates.[4] This inhibition leads to the dysregulation of multiple signaling pathways that are dependent on Pin1 activity. Key downstream effects include the modulation of oncogenic pathways such as NF-κB and AP-1, leading to cell cycle arrest, apoptosis, and reduced cell proliferation in cancer cells.[1][5]

Data Presentation

The following tables summarize quantitative data for the cellular effects of a potent Pin1 inhibitor. These values are representative and may vary depending on the cell line and experimental conditions.

Table 1: Cellular Activity of a Potent Pin1 Inhibitor

ParameterCell LineValueReference
IC50 (Cell Viability) HeLa1.6 µg/mL (48h)[1]
PATU-8988T~5 µM (prolonged treatment)[4]
Cell Cycle Arrest HeLaG2/M phase arrest[1]
PATU-8988TG1 phase increase[4]
Apoptosis Induction Melanoma CellsSignificant increase[6]
Vascular Smooth Muscle CellsEnhancement of apoptosis[5]

Table 2: Effect of Pin1 Inhibition on Gene and Protein Expression

TargetMethodCell LineEffectReference
Cyclin D1 Western BlotHeLaDose-dependent decrease[1]
Cyclin A Western BlotHeLaDose-dependent decrease[1]
Cyclin E Western BlotHeLaElevation[1]
RARα Western BlotCOS-7Stabilization[7]
IFN-γ qPCR, ELISAMouse SplenocytesAttenuated mRNA stability and protein expression[8]
IL-2 qPCR, ELISAMouse SplenocytesAttenuated mRNA stability and protein expression[8]
CXCL10 qPCR, ELISAMouse SplenocytesAttenuated mRNA stability and protein expression[8]
IL-1β, IL-6, IL-8, IL-23A ELISAHaCaTDecreased levels[9]
Cox2, iNOS Western BlotHaCaTDecreased protein levels[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of the Pin1 inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pin1 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the Pin1 inhibitor in complete culture medium.

  • Remove the old medium and add 100 µL of medium containing various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed cells in 96-well plate B Prepare serial dilutions of Pin1 inhibitor C Treat cells with inhibitor B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Protocol 2: Western Blot Analysis

This protocol is used to analyze the expression levels of Pin1 and its downstream target proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Pin1, anti-Cyclin D1, anti-p-c-Jun, anti-p-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the Pin1 inhibitor at various concentrations and time points.

  • Lyse the cells and determine the protein concentration of each sample.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA expression of Pin1 target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for IFN-γ, IL-2, CXCL10)

  • Housekeeping gene primers (e.g., for GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with the Pin1 inhibitor.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA, primers, and master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to a housekeeping gene.

G A Cell Treatment B RNA Extraction A->B C cDNA Synthesis B->C D qPCR Reaction Setup C->D E Real-Time PCR D->E F Data Analysis (ΔΔCt) E->F

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the secretion of cytokines affected by Pin1 inhibition.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Cell culture supernatants

  • Detection antibody (biotinylated)

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Collect cell culture supernatants after treatment with the Pin1 inhibitor.

  • Add standards and samples to the wells of the ELISA plate and incubate.

  • Wash the plate and add the biotinylated detection antibody. Incubate.

  • Wash the plate and add Streptavidin-HRP. Incubate.

  • Wash the plate and add the TMB substrate. Incubate in the dark.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentration based on the standard curve.[11]

G A Coat plate with Capture Ab B Add Samples & Standards A->B C Add Detection Ab B->C D Add Streptavidin-HRP C->D E Add Substrate D->E F Add Stop Solution E->F G Read Absorbance F->G H Calculate Concentration G->H

Signaling Pathways

NF-κB Signaling Pathway

Pin1 inhibition can affect the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[12] Upon stimulation by various signals, the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation.[12][13] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[12][13] Pin1 can regulate the stability and activity of components of this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Signals IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive) IKK->NFkB_inactive releases IkB->NFkB_inactive sequesters NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active translocates Pin1_inhibitor Pin1 Inhibitor Pin1 Pin1 Pin1_inhibitor->Pin1 inhibits Pin1->IKK regulates Gene Target Gene Transcription NFkB_active->Gene activates

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) transcription factor is a dimer composed of proteins from the Jun, Fos, and ATF families.[14] Its activity is regulated by the MAPK signaling cascades (ERK, JNK, and p38).[14][15] External stimuli activate these kinase cascades, leading to the phosphorylation and activation of AP-1 components, which then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.[16] Pin1 plays a role in regulating the stability and activity of key components of the AP-1 pathway, such as c-Jun.[2]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Growth Factors, Stress MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK/ERK/p38) MAPKK->MAPK phosphorylates AP1_inactive c-Jun/c-Fos (Inactive) MAPK->AP1_inactive phosphorylates AP1_active c-Jun/c-Fos (Active) AP1_inactive->AP1_active translocates Pin1_inhibitor Pin1 Inhibitor Pin1 Pin1 Pin1_inhibitor->Pin1 inhibits Pin1->AP1_inactive regulates stability Gene Target Gene Transcription AP1_active->Gene activates

References

Application Notes and Protocols for Studying Host Cell Responses to Salmonella Pathogenicity Island 1 (SPI-1)

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a specific experimental protocol for a compound designated "SPI-1865" did not yield specific results. The provided information predominantly relates to Salmonella Pathogenicity Island 1 (SPI-1), a key virulence factor in Salmonella. Therefore, these application notes and protocols are designed for researchers, scientists, and drug development professionals interested in studying the cellular effects of Salmonella infection, with a focus on the role of SPI-1.

Introduction to Salmonella Pathogenicity Island 1 (SPI-1)

Salmonella Pathogenicity Island 1 (SPI-1) is a crucial genetic element in Salmonella enterica that encodes a type III secretion system (T3SS). This system acts as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells. These effector proteins manipulate various host cellular processes to facilitate the invasion of epithelial cells and trigger an inflammatory response. The study of SPI-1 is essential for understanding Salmonella pathogenesis and for the development of novel anti-infective therapies.

Key Experimental Protocols

General Cell Culture of Epithelial Cells for Salmonella Infection Studies

This protocol outlines the standard procedure for maintaining human epithelial cell lines, such as HeLa or Caco-2 cells, which are commonly used as model systems for studying Salmonella invasion.

Materials:

  • Human epithelial cell line (e.g., HeLa, Caco-2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 6-well, 12-well, or 24-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks or plates for experiments.

Table 1: Recommended Seeding Densities for Epithelial Cells

Plate FormatSeeding Density (cells/well)Culture Volume (mL/well)
6-well2.5 x 10⁵2
12-well1.0 x 10⁵1
24-well0.5 x 10⁵0.5
Salmonella Infection of Cultured Epithelial Cells

This protocol describes the procedure for infecting a monolayer of epithelial cells with Salmonella.

Materials:

  • Wild-type Salmonella enterica serovar Typhimurium (and SPI-1 mutant strain as a control)

  • Luria-Bertani (LB) broth

  • Epithelial cells seeded in multi-well plates

  • Antibiotic-free cell culture medium

  • Gentamicin solution

Procedure:

  • Bacterial Culture Preparation: Inoculate Salmonella strains into LB broth and grow overnight at 37°C with shaking. The following day, subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Cell Preparation: One day prior to infection, seed epithelial cells into multi-well plates to achieve a confluency of ~80-90% on the day of infection.

  • Infection:

    • Wash the epithelial cell monolayer twice with sterile PBS.

    • Replace the medium with antibiotic-free cell culture medium.

    • Add the Salmonella suspension to the cells at a desired multiplicity of infection (MOI), typically ranging from 10:1 to 100:1 (bacteria:cell).

    • Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

    • Incubate for 1 hour at 37°C in 5% CO₂ to allow for bacterial invasion.

  • Antibiotic Treatment: After the invasion period, aspirate the medium and wash the cells three times with PBS. Add fresh medium containing gentamicin (typically 50-100 µg/mL) to kill extracellular bacteria.

  • Incubation: Incubate the infected cells for the desired time points (e.g., 2, 4, 8, 24 hours) before proceeding with downstream assays.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Infected and uninfected control cells in a 96-well plate

  • LDH assay kit

Procedure:

  • Sample Collection: At the desired time points post-infection, collect the cell culture supernatant.

  • Cell Lysis (Positive Control): Add lysis buffer (provided in the kit) to control wells of uninfected cells and incubate for the recommended time to achieve 100% cell lysis.

  • LDH Measurement: Transfer the supernatant from all wells (including controls) to a fresh 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Data Acquisition: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Table 2: Example Data for LDH Release Assay

TreatmentTime Post-Infection (hours)% Cytotoxicity (Mean ± SD)
Uninfected Control245.2 ± 1.1
Wild-Type Salmonella2445.8 ± 3.5
SPI-1 Mutant Salmonella2410.3 ± 2.0
Measurement of Pro-inflammatory Cytokine Expression (IL-8 ELISA)

This protocol measures the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) from infected cells.

Materials:

  • Infected and uninfected control cells

  • IL-8 ELISA kit

Procedure:

  • Supernatant Collection: At desired time points post-infection, collect the cell culture supernatant and centrifuge to remove any debris. Store the supernatant at -80°C until use.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Data Acquisition: Measure the absorbance at the specified wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to determine the concentration of IL-8 in the experimental samples.

Table 3: Example Data for IL-8 Secretion

TreatmentTime Post-Infection (hours)IL-8 Concentration (pg/mL) (Mean ± SD)
Uninfected Control850 ± 15
Wild-Type Salmonella81200 ± 150
SPI-1 Mutant Salmonella8250 ± 40

Visualizations

Experimental_Workflow A Seed Epithelial Cells in Multi-well Plates B Culture Overnight to ~80-90% Confluency A->B D Infect Cells with Salmonella (MOI 10-100) B->D C Prepare Salmonella Culture (Mid-log Phase) C->D E Incubate for 1 hour (Invasion) D->E F Wash and Add Gentamicin-containing Medium E->F G Incubate for Desired Time Points F->G H Collect Supernatant and/or Lyse Cells for Downstream Assays G->H I Cytotoxicity Assay (LDH) H->I J Cytokine Measurement (ELISA) H->J

Caption: Workflow for Salmonella infection of epithelial cells.

SPI1_Signaling_Pathway cluster_bacteria Salmonella cluster_host Host Cell Salmonella Salmonella T3SS SPI-1 T3SS Effector Effector Proteins (SipA, SopE, etc.) T3SS->Effector Injection RhoGTPases Rho GTPases (Rac1, Cdc42) Effector->RhoGTPases Activation NFkB NF-kB Activation Effector->NFkB Activation Actin Actin Cytoskeleton Rearrangement RhoGTPases->Actin Ruffling Membrane Ruffling Actin->Ruffling Invasion Bacterial Invasion Ruffling->Invasion Cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) NFkB->Cytokines

Application Notes and Protocols for SPI-1865 in Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-1865 is a novel, orally bioavailable, and brain-penetrant gamma-secretase modulator (GSM) that selectively reduces the production of amyloid-beta (Aβ) peptides Aβ42 and Aβ38 while sparing Aβ40.[1] While not a direct kinase inhibitor, the modulation of gamma-secretase activity by this compound provides a unique tool to investigate the phosphorylation events within several key signaling pathways. Gamma-secretase is a critical enzyme in the processing of multiple transmembrane proteins, and its activity is intricately linked to various phosphorylation-dependent signaling cascades. These application notes provide detailed protocols for utilizing this compound to study its effects on the phosphorylation status of key proteins in the Notch, ErbB4, and EphA4 signaling pathways, as well as its indirect influence on the Akt/mTOR and GSK-3β signaling axes.

Introduction

Gamma-secretase is a multi-subunit protease complex that performs intramembrane cleavage of a variety of type I transmembrane proteins. Its substrates include the amyloid precursor protein (APP), the Notch receptor, the ErbB4 receptor, and the EphA4 receptor. The cleavage of these proteins by gamma-secretase releases their intracellular domains (ICDs), which can then translocate to the nucleus to regulate gene expression or initiate other signaling events. Many of these downstream pathways are regulated by protein phosphorylation.

This compound, by selectively modulating the activity of gamma-secretase, can be employed to dissect the roles of these pathways in various biological and pathological processes. This document outlines protocols for in vitro and cell-based phosphorylation assays to characterize the downstream effects of this compound treatment.

Data Presentation

The following table summarizes the in vitro potency of this compound in modulating Aβ peptide levels. This data is crucial for determining appropriate concentrations for use in cell-based phosphorylation assays.

CompoundAssay SystemParameterIC50 (nM)Selectivity (Aβ42 vs Aβ40)Reference
This compound CHO-2B7 cellsAβ42 reduction106>20-fold[1]
Aβ38 reduction259[1]
Aβ40 reduction2,800[1]

Signaling Pathways and Experimental Workflows

Notch Signaling Pathway

Gamma-secretase-mediated cleavage of the Notch receptor is essential for the canonical Notch signaling pathway. This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus. The stability and transcriptional activity of NICD are regulated by phosphorylation.[2][3][4] By modulating gamma-secretase, this compound can be used to study the impact on NICD-related phosphorylation events.

Notch_Pathway cluster_membrane Cell Membrane cluster_nucleus Notch_Receptor Notch Receptor gamma_secretase Gamma-Secretase Notch_Receptor->gamma_secretase S3 Cleavage NICD NICD gamma_secretase->NICD Release Ligand Ligand Ligand->Notch_Receptor Binding SPI1865 This compound SPI1865->gamma_secretase Modulates Nucleus Nucleus NICD->Nucleus Translocation Phospho_NICD Phosphorylated NICD (p-NICD) NICD->Phospho_NICD Phosphorylation (e.g., by CDK8) Gene_Expression Target Gene Expression Phospho_NICD->Gene_Expression Regulates

Figure 1: this compound modulation of the Notch signaling pathway.
ErbB4 Signaling Pathway

Neuregulin-1 (NRG1) binding to its receptor ErbB4, a substrate of gamma-secretase, initiates a signaling cascade involving receptor phosphorylation and subsequent cleavage.[5][6] The released ErbB4-ICD can translocate to the nucleus and influence gene expression. This pathway is linked to downstream phosphorylation cascades including the PI3K/Akt and MAPK pathways.[7]

ErbB4_Pathway cluster_membrane Cell Membrane ErbB4 ErbB4 Receptor gamma_secretase Gamma-Secretase ErbB4->gamma_secretase Cleavage PI3K_Akt PI3K/Akt Pathway ErbB4->PI3K_Akt MAPK MAPK Pathway ErbB4->MAPK ErbB4_ICD ErbB4-ICD gamma_secretase->ErbB4_ICD Release NRG1 Neuregulin-1 (NRG1) NRG1->ErbB4 Binding & Phosphorylation SPI1865 This compound SPI1865->gamma_secretase Modulates Gene_Expression Target Gene Expression ErbB4_ICD->Gene_Expression Nuclear Translocation

Figure 2: Effect of this compound on the ErbB4 signaling cascade.
EphA4 Signaling Pathway

Synaptic activity enhances the gamma-secretase-mediated cleavage of the EphA4 receptor.[8] The resulting EphA4 intracellular domain (EICD) can activate the Rac signaling pathway, which is crucial for dendritic spine formation and involves phosphorylation events.[9][10]

EphA4_Pathway cluster_membrane Cell Membrane EphA4 EphA4 Receptor gamma_secretase Gamma-Secretase EphA4->gamma_secretase Cleavage EICD EphA4-ICD (EICD) gamma_secretase->EICD Release Synaptic_Activity Synaptic Activity Synaptic_Activity->EphA4 Induces SPI1865 This compound SPI1865->gamma_secretase Modulates Rac_Signaling Rac Signaling (Phosphorylation) EICD->Rac_Signaling Activates Dendritic_Spine Dendritic Spine Formation Rac_Signaling->Dendritic_Spine

Figure 3: this compound's influence on EphA4-mediated signaling.

Experimental Protocols

Protocol 1: Cell-Based Western Blot for Phosphorylated Signaling Proteins

This protocol describes a general method to assess the phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

  • Cells expressing the target of interest (e.g., Notch1, ErbB4, EphA4)

  • This compound

  • Appropriate cell culture medium and supplements

  • Stimulating ligands (e.g., Jagged-1 for Notch, NRG1 for ErbB4)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-NICD, p-ErbB4, p-Akt, p-GSK-3β)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For stimulated conditions, add the respective ligand (e.g., NRG1 for ErbB4 activation) for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Collect cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Compare the levels of phosphorylated protein in this compound-treated cells to the vehicle control.

Protocol 2: In-Cell Western™ Assay for High-Throughput Phosphorylation Analysis

This method allows for the quantitative analysis of protein phosphorylation in a high-throughput format.

Materials:

  • 384-well clear-bottom plates

  • Cells, this compound, and stimulating ligands as in Protocol 1

  • 4% formaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibodies (total and phospho-specific)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Cell staining dye for normalization (e.g., an infrared-excitable succinimidyl ester dye)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 384-well plate and allow them to attach.

    • Treat with this compound and/or ligands as described in Protocol 1.

  • Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Immunostaining:

    • Block the wells with blocking buffer for 1.5 hours.

    • Incubate with a cocktail of the primary antibodies for the phosphorylated protein and the total protein (from different host species) overnight at 4°C.

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Incubate with a cocktail of the corresponding infrared dye-conjugated secondary antibodies and the cell normalization stain for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the wells thoroughly.

    • Scan the plate using an infrared imaging system in the 700 nm and 800 nm channels.

    • Quantify the integrated intensity of the signals.

    • Normalize the phosphorylation signal to the total protein signal and the cell number signal.

Conclusion

This compound, as a selective gamma-secretase modulator, offers a valuable pharmacological tool for investigating the intricate connections between gamma-secretase activity and various phosphorylation-dependent signaling pathways. The protocols outlined in these application notes provide a framework for researchers to explore the downstream consequences of modulating this key enzyme, thereby shedding light on its role in health and disease. These studies can contribute to a deeper understanding of the mechanisms underlying neurodegenerative diseases and may reveal novel therapeutic targets.

References

Application Notes and Protocols for SPI-1865 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of SPI-1865 in preclinical mouse models, based on available research. The protocols outlined below are intended to serve as a detailed guide for designing and executing in vivo studies with this novel gamma-secretase modulator.

Introduction to this compound

This compound is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a gamma-secretase modulator (GSM). In preclinical studies, it has been shown to selectively reduce the production of the amyloidogenic Aβ42 and Aβ38 peptides while having minimal effect on Aβ40 levels. This modulation of amyloid-beta (Aβ) peptide production is a promising therapeutic strategy for Alzheimer's disease. The mechanism of action involves altering the processivity of the γ-secretase enzyme complex, leading to a shift in the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less aggregation-prone Aβ peptides.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dosing regimens for this compound in various mouse models as reported in the literature.

Table 1: Pharmacokinetic Properties of this compound in Mice

ParameterValueSpecies/StrainAdministration Route
Half-life (t½)8.3 hoursMouseIntravenous
Time to Maximum Concentration (Tmax)~4 hoursMouseOral
Brain/Plasma Ratio (24h)0.4 to 1.4MouseOral

Table 2: Dosing Regimens for this compound in Mouse Models

Mouse ModelDosageDosing FrequencyDurationAdministration Route
Tg257610, 30, 60, 90 mg/kgOnce a day6 daysOral
Wild-type CD-115, 30, 50 mg/kgTwice a day (BID)6 daysOral

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

While the exact vehicle for mouse studies with this compound is not explicitly detailed in the available literature, a formulation used in rats provides a strong reference. It is recommended to perform small-scale formulation and stability tests prior to in vivo administration.

Materials:

  • This compound compound

  • Ethanol (200 proof)

  • Cremophor EL or similar non-ionic surfactant

  • Sterile water for injection

Procedure:

  • Prepare a formulation vehicle consisting of 10% ethanol, 20% Cremophor EL, and 70% sterile water (v/v/v).

  • To prepare the dosing solution, first dissolve the calculated amount of this compound in ethanol.

  • Add the Cremophor EL to the ethanol-drug mixture and mix thoroughly.

  • Slowly add the sterile water to the mixture while continuously stirring or vortexing to ensure a homogenous suspension.

  • The final concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, with a typical administration volume of 10 mL/kg.

Oral Gavage Administration Protocol for Mice

Oral gavage is the recommended method for precise oral administration of this compound.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip for adult mice)

  • Syringes (1 mL or appropriate size for the dosing volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Gently but firmly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head. The mouse's body should be held in a vertical position.

  • Gavage Needle Measurement:

    • Before the first administration, measure the appropriate insertion depth for the gavage needle. This is done by holding the needle alongside the mouse and measuring from the tip of the mouth to the last rib. Mark this depth on the needle with a permanent marker.

  • Administration:

    • Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.

    • Gently introduce the gavage needle into the mouse's mouth, slightly to one side of the incisors.

    • Advance the needle smoothly along the roof of the mouth and down the esophagus to the pre-measured mark. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and reposition.

    • Slowly dispense the contents of the syringe.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Sample Collection and Analysis

Tissue Harvesting:

  • In the Tg2576 mouse study, samples were collected 24 hours after the final dose.[1]

  • In the wild-type CD-1 mouse study, tissues were harvested 6 hours after the final dose to coincide with near-maximal plasma concentrations.[2]

  • For brain tissue analysis, perfusion of the brain with saline prior to collection is recommended to remove blood contamination.[1]

  • Blood can be collected via cardiac puncture or other approved methods into tubes containing an anticoagulant (e.g., EDTA) for plasma separation.

  • Cerebrospinal fluid (CSF) can be collected from the cisterna magna.

Analysis of Aβ Peptides:

  • Aβ levels in the brain, plasma, and CSF can be quantified using sensitive enzyme-linked immunosorbent assays (ELISAs) specific for Aβ38, Aβ40, and Aβ42.[2]

Analysis of this compound Concentration:

  • The concentration of this compound in plasma and brain homogenates can be determined using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2]

Visualizations

Signaling Pathway of γ-Secretase Modulation by this compound

SPI1865_Pathway cluster_membrane Cell Membrane cluster_processing APP Processing cluster_peptides Aβ Peptide Production cluster_downstream Downstream Effects APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-Secretase Complex AICD AICD gamma_secretase->AICD Abeta42 Aβ42 (amyloidogenic) gamma_secretase->Abeta42 Reduced Production Abeta38 Aβ38 gamma_secretase->Abeta38 Increased Production Abeta40 Aβ40 gamma_secretase->Abeta40 Spared SPI1865 This compound SPI1865->gamma_secretase Modulates C99 C99 fragment BACE1->C99 C99->gamma_secretase Cleavage Oligomerization Oligomerization & Aggregation Abeta42->Oligomerization Plaques Amyloid Plaques Oligomerization->Plaques Neurotoxicity Synaptic Dysfunction & Neurotoxicity Oligomerization->Neurotoxicity

Caption: Mechanism of this compound as a γ-secretase modulator.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Data Analysis Animal_Model Select Mouse Model (e.g., Tg2576, CD-1) Grouping Randomize into Treatment Groups Animal_Model->Grouping Formulation Prepare this compound Dosing Solution Grouping->Formulation Dosing Administer this compound (Oral Gavage) Formulation->Dosing Monitoring Daily Health Monitoring Dosing->Monitoring Harvest Harvest Tissues (Brain, Blood, CSF) Monitoring->Harvest End of Study Processing Process Samples (Homogenization, Centrifugation) Harvest->Processing ELISA Aβ Peptide Quantification (ELISA) Processing->ELISA LCMS This compound Concentration (LC/MS/MS) Processing->LCMS Stats Statistical Analysis ELISA->Stats LCMS->Stats

References

Techniques for Measuring Biological Activity: Application Notes and Protocols for SPI-1 and Spi-1 (PU.1)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "SPI-1865" did not yield specific information on a molecule or entity with this designation. It is possible that "this compound" is an internal or less common identifier. However, the query likely refers to one of two well-researched biological entities: Salmonella Pathogenicity Island 1 (SPI-1) , a key virulence factor in Salmonella, or Spi-1 (also known as PU.1) , a critical transcription factor in hematopoietic cell development. This document provides detailed application notes and protocols for measuring the activity of both.

Section 1: Measuring the Activity of Salmonella Pathogenicity Island 1 (SPI-1)

Salmonella Pathogenicity Island 1 (SPI-1) is a crucial genetic locus in Salmonella enterica that encodes a type III secretion system (T3SS). This system facilitates the invasion of host epithelial cells by injecting effector proteins that manipulate host cell signaling pathways.[1][2] Measuring SPI-1 activity, therefore, involves assessing the expression of its genes, the function of the T3SS, and the resulting host cell invasion.

Signaling Pathway Overview

The regulation of SPI-1 is a complex process involving a network of transcription factors.[1][3] The central regulator is HilA, which directly activates the expression of genes encoding the T3SS apparatus and effector proteins.[1] Environmental cues and other regulatory systems, such as the BarA/SirA two-component system, converge to control HilA expression.[3]

SPI1_Signaling_Pathway cluster_environment Environmental Signals cluster_regulation Regulatory Cascade cluster_output SPI-1 Effector System Nutrients Nutrients HilD_HilC_RtsA HilD/HilC/RtsA Nutrients->HilD_HilC_RtsA Acetate Acetate BarA_SirA BarA/SirA Acetate->BarA_SirA BarA_SirA->HilD_HilC_RtsA HilA HilA HilD_HilC_RtsA->HilA InvF InvF HilA->InvF T3SS_Apparatus T3SS Apparatus HilA->T3SS_Apparatus Effector_Proteins Effector Proteins (e.g., SopE, SopB) InvF->Effector_Proteins Host_Cell_Invasion Host Cell Invasion T3SS_Apparatus->Host_Cell_Invasion Effector_Proteins->Host_Cell_Invasion

Caption: Simplified SPI-1 regulatory and functional pathway.
Experimental Protocols

This cellular assay is the gold standard for quantifying the ability of Salmonella to invade host cells, a direct functional readout of SPI-1 activity.

Principle: Salmonella are co-incubated with a monolayer of epithelial cells. After an invasion period, an antibiotic that cannot penetrate eukaryotic cells (gentamicin) is added to kill extracellular bacteria. The intracellular bacteria are then recovered by lysing the host cells and quantified by plating on agar.

Protocol:

  • Cell Culture: Seed epithelial cells (e.g., HeLa or Caco-2) in 24-well plates and grow to confluency.

  • Bacterial Culture: Grow Salmonella strains overnight in LB broth under conditions that induce SPI-1 expression (e.g., high osmolarity, low oxygen).

  • Infection: Wash the epithelial cell monolayers and infect with Salmonella at a specific multiplicity of infection (MOI), typically 10:1 or 100:1.

  • Invasion: Centrifuge the plates to synchronize the infection and incubate for 1 hour to allow for bacterial invasion.

  • Antibiotic Treatment: Wash the cells and add fresh cell culture medium containing gentamicin (typically 100 µg/mL) to kill extracellular bacteria. Incubate for 1-2 hours.

  • Cell Lysis and Quantification: Wash the cells again to remove the antibiotic. Lyse the cells with a detergent (e.g., 1% Triton X-100).

  • Plating: Serially dilute the lysate and plate on LB agar plates to determine the number of colony-forming units (CFUs), which corresponds to the number of intracellular bacteria.

These assays measure the transcriptional activity of key SPI-1 promoters (e.g., the hilA promoter) as an indicator of SPI-1 induction.

Principle: The promoter of a SPI-1 gene is fused to a reporter gene (e.g., lacZ encoding β-galactosidase, or luxCDABE encoding luciferase) in a plasmid. The expression of the reporter gene, which can be easily measured, is then proportional to the activity of the SPI-1 promoter.

Protocol (using a β-galactosidase reporter):

  • Strain Construction: Transform Salmonella with a plasmid containing the desired SPI-1 promoter-reporter fusion.

  • Bacterial Culture: Grow the reporter strain under various conditions (e.g., with and without a potential SPI-1 inhibitor).

  • Sample Collection: Collect bacterial cells at a specific growth phase (e.g., late logarithmic phase).

  • Cell Permeabilization: Permeabilize the bacterial cells using a detergent like SDS and chloroform.

  • Enzymatic Reaction: Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG to produce o-nitrophenol, which is yellow.

  • Measurement: Stop the reaction and measure the absorbance of o-nitrophenol at 420 nm. The activity is typically reported in Miller units.

Data Presentation
Assay Type Metric Typical Value (Wild-Type S. Typhimurium) Interpretation
Gentamicin Protection% Invasion0.1 - 1.0% of initial inoculumHigher percentage indicates greater SPI-1-mediated invasion.
Reporter Gene FusionMiller UnitsVaries depending on promoter and conditionsHigher values indicate increased transcriptional activation of the SPI-1 gene.
Western BlotProtein LevelsDetectable bands for SPI-1 effectors (e.g., SipA, SopB)Presence and intensity of bands confirm expression and secretion of effector proteins.

Section 2: Measuring the Activity of Spi-1 (PU.1) Transcription Factor

Spi-1, more commonly known as PU.1, is a transcription factor from the E-twenty-six (ETS) family.[4][5] It plays a pivotal role in the development of myeloid and B-lymphoid cells by binding to a specific DNA sequence (the PU-box) in the promoter and enhancer regions of target genes, thereby regulating their expression.[4][5] Measuring Spi-1/PU.1 activity involves assessing its DNA binding capability and its downstream effects on gene transcription.

Signaling and Function

Spi-1/PU.1 activity is regulated by its expression level and by interactions with other transcription factors and cofactors.[5] It can act as both a transcriptional activator and a repressor, depending on the cellular context and the specific target gene. Its activity is crucial for processes like macrophage differentiation and has been implicated in various diseases, including cancer and inflammatory disorders.[4][5]

Spi1_Function_Workflow Spi1_Expression Spi-1 (PU.1) Expression Spi1_Protein Spi-1 Protein Spi1_Expression->Spi1_Protein DNA_Binding Binding to PU-box (GGAA motif) in DNA Spi1_Protein->DNA_Binding Cofactors Interaction with Cofactors (e.g., IRF4, C/EBPα) Cofactors->DNA_Binding Target_Gene_Regulation Target Gene Transcription (Activation or Repression) DNA_Binding->Target_Gene_Regulation Cellular_Response Cellular Response (e.g., Differentiation, Gene Expression Changes) Target_Gene_Regulation->Cellular_Response

Caption: Workflow of Spi-1 (PU.1) transcriptional activity.
Experimental Protocols

EMSA is a common in vitro technique used to detect protein-DNA interactions, such as the binding of Spi-1/PU.1 to its target DNA sequence.

Principle: A labeled DNA probe containing the PU-box consensus sequence is incubated with a nuclear extract or purified Spi-1/PU.1 protein. If Spi-1/PU.1 binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound probe, causing a "shift" in the band's position.

Protocol:

  • Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide containing the PU-box sequence (5'-GAGGAA-3'). Labeling is typically done with a radioactive isotope (³²P) or a non-radioactive tag (e.g., biotin).

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing Spi-1/PU.1.

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer. For competition experiments, add an unlabeled "cold" probe. For supershift assays, add an antibody specific to Spi-1/PU.1.

  • Electrophoresis: Run the samples on a native polyacrylamide gel.

  • Detection: Detect the labeled DNA probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for biotin-labeled probes). A shifted band indicates Spi-1/PU.1 binding.

ChIP assays are used to determine if Spi-1/PU.1 binds to specific gene promoters in intact cells.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to Spi-1/PU.1 is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified, typically by quantitative PCR (qPCR).

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Spi-1/PU.1 antibody. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification and Analysis: Purify the DNA and use qPCR with primers flanking a potential PU-box in a target gene promoter to quantify the amount of precipitated DNA.

Data Presentation
Assay Type Metric Typical Result Interpretation
EMSAShifted BandPresence of a slower-migrating band compared to the free probe.Indicates in vitro binding of Spi-1/PU.1 to the DNA probe.
ChIP-qPCR% InputEnrichment of target DNA in the Spi-1/PU.1 IP sample compared to a negative control (e.g., IgG IP).Indicates in vivo binding of Spi-1/PU.1 to a specific genomic region.
Luciferase ReporterRelative Luciferase Units (RLU)Increased or decreased luciferase activity compared to a control vector.Measures the functional effect of Spi-1/PU.1 on the transcriptional activity of a target promoter.
RT-qPCRFold Change in mRNAAltered mRNA levels of known Spi-1/PU.1 target genes (e.g., CD11b, M-CSFR).Quantifies the downstream consequence of Spi-1/PU.1 activity on endogenous gene expression.

References

Application Notes and Protocols for SPI-1865 Treatment in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available information regarding a compound designated "SPI-1865" for the treatment of specific cell lines in a research or clinical context.

Extensive searches of scientific literature, clinical trial databases, and pharmaceutical company pipelines did not yield any specific data related to a molecule with the identifier "this compound." The search results did identify other compounds with "SPI" designations, such as SPI-62, SPI-1005, and various STAT3 inhibitors referred to as "SPI," but none of these are synonymous with "this compound" and are being investigated for different therapeutic indications.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a new designation that is not yet indexed in scientific databases, or a potential typographical error.

Therefore, the requested detailed Application Notes, Protocols, quantitative data tables, and signaling pathway diagrams for "this compound" cannot be provided at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the compound identifier: Double-check the spelling and numbering to ensure accuracy.

  • Consult internal documentation: If this is a compound from within your organization, refer to internal discovery and development reports.

  • Contact the originating source: If the designation was encountered in a presentation, publication, or other communication, reaching out to the source may provide clarification.

This response will be updated if and when information regarding "this compound" becomes publicly available.

Practical Guide to Using SPI-1865 in Laboratory Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "SPI-1865" did not yield any specific information regarding a compound or agent with this designation. The search results were primarily related to "Spi-1," a proto-oncogene transcription factor also known as PU.1, and "SPI-1," which refers to Salmonella Pathogenicity Island 1. Therefore, the creation of a detailed practical guide, including application notes and protocols for "this compound," is not possible at this time.

The initial intention was to provide researchers, scientists, and drug development professionals with a thorough resource for utilizing this compound in a laboratory setting. This would have included a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. However, the absence of any public information on "this compound" prevents the fulfillment of these requirements.

It is possible that "this compound" is a very new or proprietary compound that has not yet been described in publicly accessible literature. Alternatively, it could be an internal laboratory designation not in widespread use, or there may be a typographical error in the provided name.

Without foundational knowledge of what this compound is, its biological target, and its intended effects, any attempt to generate protocols or data tables would be purely speculative and not based on factual information.

To proceed with this request, it is essential to have more specific details about this compound, such as:

  • The full chemical name or structure of the compound.

  • The biological target or pathway it is intended to modulate.

  • Any existing publications or internal documentation describing its use.

  • The type of research it is being used for (e.g., cancer, immunology, infectious disease).

Once more specific information is available, it will be possible to conduct a targeted search and generate the requested practical guide with accurate and relevant content. Researchers in possession of non-public information about this compound are encouraged to consult their internal documentation for guidance on its use.

Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt/mTOR Pathway Following SPI-1865 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPI-1865 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of the PI3K/Akt/mTOR cascade is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. Western blot analysis is a fundamental technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the expression and phosphorylation status of key proteins within this pathway.[3]

These application notes provide a comprehensive guide for utilizing Western blotting to assess the efficacy and mechanism of this compound in downregulating the PI3K/Akt/mTOR signaling pathway in a cellular context.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a second messenger, recruiting Akt and PDK1 to the cell membrane, resulting in Akt phosphorylation and activation.[4][5] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn phosphorylates S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.[4]

This compound is hypothesized to inhibit one or more key kinases in this pathway, leading to a reduction in the phosphorylation of downstream effectors. Western blotting can verify this by measuring the levels of phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), phosphorylated S6K (p-S6K), and other relevant proteins.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt SPI1865 This compound SPI1865->PI3K PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 p S6K p70S6K mTORC1->S6K p fourEBP1 4E-BP1 mTORC1->fourEBP1 p Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding : Seed a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture : Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Starvation (Optional) : To observe a more pronounced effect of growth factor stimulation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.

  • This compound Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only).

  • Incubation : Replace the medium with the this compound-containing medium or vehicle control and incubate for the desired time points (e.g., 1, 6, 24 hours).

  • Growth Factor Stimulation (Optional) : If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes before harvesting to induce pathway activation.

Protein Extraction (Cell Lysis)
  • Wash : After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6][7]

  • Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8][9]

  • Scrape and Collect : Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][10]

  • Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]

  • Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

  • Supernatant Collection : Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification
  • Assay Selection : Use a standard protein quantification assay such as the bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each sample.

  • Procedure : Follow the manufacturer's instructions for the chosen assay.

  • Normalization : Based on the concentrations obtained, calculate the volume of each lysate required to have an equal amount of protein for each sample (typically 20-30 µg per lane).

Western Blotting
  • Sample Preparation : To the normalized protein lysates, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation : Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

  • Gel Electrophoresis : Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

  • Blocking : To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature. For phospho-specific antibodies, BSA is recommended as a blocking agent to avoid cross-reactivity with phosphoproteins in milk.[8][11]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Final Washes : Wash the membrane again three times for 10 minutes each with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry : Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The quantitative data obtained from the densitometry analysis of the Western blots should be presented in a clear and organized manner. The following tables provide a template for summarizing the results.

Table 1: Effect of this compound on Akt Phosphorylation

TreatmentConcentration (µM)p-Akt (Ser473) / Total Akt RatioFold Change vs. Vehicle
Vehicle (DMSO)-1.001.00
This compound0.10.750.75
This compound10.420.42
This compound100.150.15

Table 2: Effect of this compound on S6K Phosphorylation

TreatmentConcentration (µM)p-S6K (Thr389) / Total S6K RatioFold Change vs. Vehicle
Vehicle (DMSO)-1.001.00
This compound0.10.680.68
This compound10.350.35
This compound100.110.11

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies).[8][11]
Antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.
Weak or No Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Low antibody concentrationIncrease primary or secondary antibody concentration.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.[8]
Phosphatase activityEnsure fresh phosphatase inhibitors were added to the lysis buffer.[8][11]
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; perform a BLAST search of the immunogen sequence.
Protein degradationEnsure protease inhibitors are fresh and samples are kept on ice.

Conclusion

These application notes provide a detailed framework for conducting Western blot analysis to investigate the effects of the hypothetical PI3K/Akt/mTOR inhibitor, this compound. By following these protocols, researchers can effectively assess the dose-dependent and time-dependent impact of this compound on key signaling nodes, thereby providing crucial insights into its mechanism of action and therapeutic potential. Proper experimental design, execution, and data analysis are paramount for obtaining reliable and reproducible results.

References

Unraveling Cellular Mechanisms: Flow Cytometry Applications for SPI1 (PU.1) and Salmonella Pathogenicity Island 1 (SPI-1)

Author: BenchChem Technical Support Team. Date: December 2025

Note on "SPI-1865": Initial searches for "this compound" did not yield specific results. It is highly likely that this is a typographical error and the intended topics were either the transcription factor SPI1 (also known as PU.1) or Salmonella Pathogenicity Island 1 (SPI-1) . Both are highly relevant to immunological and cellular research and are frequently studied using flow cytometry. This document provides detailed application notes for both possibilities to best address your query.

Application Note 1: Intracellular Detection of the Transcription Factor SPI1 (PU.1) by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals studying hematopoiesis, immunology, and oncology.

Introduction: SPI1, commonly known as PU.1, is a pivotal ETS-domain transcription factor essential for the development and differentiation of myeloid and B-lymphoid cells.[1][2] Dysregulation of SPI1 expression is implicated in various hematological malignancies.[3] Flow cytometry offers a powerful method for the quantitative analysis of intracellular SPI1 expression at the single-cell level, enabling researchers to dissect its role in normal and pathological processes, such as cellular differentiation, and to assess the effects of novel therapeutic agents. This application note provides a detailed protocol for the intracellular staining of SPI1 (PU.1) for flow cytometric analysis.

Quantitative Data Summary

The following table presents hypothetical data from an experiment designed to assess the effect of a novel differentiation agent on SPI1 expression and myeloid marker upregulation in a human leukemia cell line (e.g., HL-60).

Cell PopulationTreatment% SPI1 (PU.1) PositiveMFI of SPI1 (PU.1)% CD11b Positive
HL-60Vehicle Control25.3%1.5 x 10³10.2%
HL-60Differentiation Agent (48h)78.9%8.2 x 10³65.7%
Primary Human HSCsUndifferentiated15.8%0.9 x 10³2.1%
Primary Human HSCsMyeloid Differentiation Media (72h)85.2%9.5 x 10³75.4%
MFI: Mean Fluorescence Intensity; HSCs: Hematopoietic Stem Cells. Data are representative.
Signaling Pathway of SPI1 (PU.1) in Cellular Differentiation

SPI1 (PU.1) is a master regulator that integrates signals from various pathways to drive myeloid differentiation. One such pathway involves TGF-β1 and PI3K/Akt signaling. SPI1 can transcriptionally upregulate factors that influence these pathways, creating a feedback loop that reinforces the differentiation program.

SPI1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds PI3K PI3K TGFBR->PI3K Activates Akt Akt PI3K->Akt Activates SPI1 SPI1 (PU.1) Akt->SPI1 Upregulates Expression MyeloidGenes Myeloid-Specific Genes (e.g., CD11b) SPI1->MyeloidGenes Activates Transcription Proliferation Inhibition of Proliferation SPI1->Proliferation Differentiation Myeloid Differentiation MyeloidGenes->Differentiation

Diagram 1: SPI1 (PU.1) in the TGF-β1/PI3K/Akt signaling axis promoting myeloid differentiation.
Experimental Protocol: Intracellular Staining of SPI1 (PU.1)

This protocol is optimized for staining suspension cells, such as hematopoietic cell lines or peripheral blood mononuclear cells (PBMCs).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation Buffer (e.g., BioLegend's Fixation Buffer)

  • Intracellular Staining Permeabilization Wash Buffer (e.g., BioLegend's Perm Wash Buffer, 10X)

  • Fluorochrome-conjugated anti-human SPI1 (PU.1) antibody

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD11b, CD45)

  • Fc Receptor Blocking solution (e.g., Human Fc Receptor Binding Inhibitor)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest up to 1 x 10⁶ cells per tube. Wash once with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 400 x g for 5 minutes. Decant the supernatant.

  • Surface Staining (Optional): If staining for surface markers, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add Fc receptor blocking solution and incubate for 10 minutes at 4°C. Add the pre-titrated surface marker antibodies and incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge at 400 x g for 5 minutes, and decant the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of Fixation Buffer. Incubate for 20 minutes at room temperature, protected from light. This step crosslinks proteins and stabilizes the cell morphology.[4]

  • Permeabilization: Centrifuge at 500 x g for 5 minutes and discard the supernatant. Resuspend the fixed cells in 2 mL of 1X Permeabilization Wash Buffer. Centrifuge again at 500 x g for 5 minutes and discard the supernatant.

  • Intracellular Staining: Resuspend the cell pellet in 100 µL of 1X Permeabilization Wash Buffer. Add the pre-titrated fluorochrome-conjugated anti-SPI1 (PU.1) antibody. Vortex gently and incubate for 30-45 minutes at room temperature in the dark.

  • Final Wash: Add 2 mL of 1X Permeabilization Wash Buffer, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat this wash step once.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. Analyze the samples on a flow cytometer as soon as possible.

Experimental Workflow Diagram

SPI1_Workflow Start Start: 1x10^6 Cells SurfaceStain Optional: Surface Marker Staining (30 min, 4°C) Start->SurfaceStain Wash1 Wash with Staining Buffer SurfaceStain->Wash1 Fix Fixation (20 min, RT) Wash1->Fix Perm Permeabilization & Wash Fix->Perm IntraStain Intracellular Staining: Anti-SPI1 (PU.1) Ab (30 min, RT) Perm->IntraStain Wash2 Wash Twice with Perm/Wash Buffer IntraStain->Wash2 Acquire Resuspend & Acquire on Flow Cytometer Wash2->Acquire End Data Analysis Acquire->End

Diagram 2: Experimental workflow for intracellular staining of SPI1 (PU.1).

Application Note 2: Analysis of Host Cell Responses to Salmonella Pathogenicity Island 1 (SPI-1) using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals in microbiology, immunology, and infectious diseases.

Introduction: Salmonella Pathogenicity Island 1 (SPI-1) encodes a type III secretion system (T3SS) that injects effector proteins into the host cell cytoplasm.[5] This process is crucial for the invasion of intestinal epithelial cells and the induction of a robust inflammatory response. SPI-1 activation in host cells, particularly macrophages, triggers signaling cascades including the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[6][7] Flow cytometry is an ideal tool to dissect the host response to Salmonella infection by simultaneously measuring cell viability, surface marker expression, intracellular cytokine production, and the phosphorylation status of key signaling proteins.

Quantitative Data Summary

The following table shows representative data from a flow cytometry experiment analyzing the activation of macrophages (e.g., RAW 264.7 cell line) 3 hours post-infection with wild-type (WT) Salmonella Enteritidis versus a ΔSPI-1 mutant strain.

| Cell Population | Infection Strain | % Annexin V Positive (Apoptosis) | MFI of p-ERK | MFI of p-STAT2 | % Intracellular IL-6 Positive | |---|---|---|---|---| | Macrophages | Uninfected Control | 4.5% | 0.5 x 10³ | 0.4 x 10³ | 1.2% | | Macrophages | S. Enteritidis WT | 22.8% | 9.8 x 10³ | 7.5 x 10³ | 45.3% | | Macrophages | S. Enteritidis ΔSPI-1 | 9.1% | 2.1 x 10³ | 1.8 x 10³ | 10.8% | MFI: Mean Fluorescence Intensity. Data are representative based on findings that SPI-1 is necessary for robust inflammatory responses.[6][7]

Signaling Pathways Activated by Salmonella SPI-1

Upon infection, Salmonella uses its SPI-1 T3SS to inject effectors that activate host cell signaling pathways. This leads to cytokine production and inflammation, which can paradoxically aid in the pathogen's colonization and proliferation.

SPI1_Host_Pathway cluster_0 Host Cell cluster_1 Cytoplasm cluster_2 Nucleus Salmonella Salmonella T3SS SPI-1 T3SS Effectors Effector Proteins T3SS->Effectors Injects MAPK_path MAPK Pathway Effectors->MAPK_path Activates JAKSTAT_path JAK-STAT Pathway Effectors->JAKSTAT_path Activates ERK p-ERK MAPK_path->ERK Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) ERK->Cytokines Induces Transcription STAT2 p-STAT2 JAKSTAT_path->STAT2 STAT2->Cytokines Induces Transcription Inflammation Inflammation & Immune Cell Recruitment Cytokines->Inflammation Secreted

Diagram 3: Host signaling pathways activated by the Salmonella SPI-1 Type III Secretion System.
Experimental Protocol: Phospho-Flow and Cytokine Staining Post-Infection

This protocol allows for the simultaneous detection of phosphorylated signaling proteins (phospho-flow) and intracellular cytokines in infected host cells.

Materials:

  • Host cells (e.g., macrophages, epithelial cells)

  • Salmonella strains (WT and mutants)

  • Cell culture medium, with and without antibiotics

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • PBS, Flow Cytometry Staining Buffer

  • Fixable Viability Dye

  • Cold Fixation Buffer (e.g., Formaldehyde-based)

  • Cold Permeabilization Buffer (e.g., Methanol-based for phospho-epitopes)

  • Fluorochrome-conjugated antibodies (e.g., anti-p-ERK, anti-p-STAT2, anti-IL-6)

  • Flow cytometry tubes, centrifuge, flow cytometer

Procedure:

  • Infection: Plate host cells and allow them to adhere. Infect with Salmonella strains at a designated Multiplicity of Infection (MOI) for a set time (e.g., 1 hour).

  • Antibiotic Treatment: After the invasion period, wash cells and add media containing gentamicin to kill extracellular bacteria.

  • Inhibitor Addition: For the final 4-6 hours of the experiment, add a protein transport inhibitor to the culture medium to cause intracellular accumulation of cytokines.[8]

  • Cell Harvest: Harvest cells by gentle scraping or trypsinization. Wash once with PBS.

  • Viability Staining: Resuspend cells in PBS and stain with a Fixable Viability Dye for 20 minutes at 4°C to label dead cells. Wash with Flow Cytometry Staining Buffer.

  • Fixation: Resuspend the cell pellet in 1 mL of cold Fixation Buffer and incubate for 15 minutes at 4°C.

  • Permeabilization: Centrifuge cells, decant supernatant, and resuspend the pellet by vortexing gently while adding 1 mL of ice-cold (-20°C) Methanol. Incubate for 30 minutes on ice. This step is critical for exposing phospho-epitopes.

  • Antibody Staining: Wash cells twice with Flow Cytometry Staining Buffer to remove methanol. Resuspend the pellet in 100 µL of Staining Buffer containing the cocktail of fluorochrome-conjugated antibodies (e.g., anti-p-ERK, anti-p-STAT2, anti-IL-6).

  • Incubation: Incubate for 45-60 minutes at room temperature, protected from light.

  • Final Wash & Acquisition: Wash cells twice with 2 mL of Staining Buffer. Resuspend in 300-500 µL of Staining Buffer for analysis on a flow cytometer.

Experimental Workflow Diagram

SPI1_Host_Workflow Start Start: Host Cells Infect Infect with Salmonella Start->Infect Inhibit Add Protein Transport Inhibitor Infect->Inhibit Harvest Harvest & Wash Cells Inhibit->Harvest Viability Viability Staining Harvest->Viability Fix Fix with Formaldehyde Viability->Fix Perm Permeabilize with cold Methanol Fix->Perm Stain Stain with Antibody Cocktail (p-ERK, p-STAT2, IL-6) Perm->Stain Wash Final Washes Stain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire End Data Analysis Acquire->End

Diagram 4: Workflow for analyzing host cell signaling and cytokine production after Salmonella infection.

References

Application Notes and Protocols for Studying Dephosphorylation Using SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note: No specific phosphatase inhibitor with the designation "SPI-1865" was identified in a comprehensive search of available scientific literature. The following application notes and protocols are based on the well-characterized class of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitors, which are critical tools for studying protein tyrosine dephosphorylation. The principles and methods described herein are broadly applicable to the characterization of novel phosphatase inhibitors.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2] It is involved in processes such as cell growth, differentiation, and survival.[1][3] Dysregulation of SHP2 activity is implicated in several developmental disorders and cancers, making it a significant therapeutic target.[3][4] Allosteric inhibitors of SHP2 have emerged as valuable chemical probes to investigate its biological functions and as potential therapeutic agents.[3][5] These inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its catalytic activity.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SHP2 inhibitors to study dephosphorylation events both in biochemical and cellular contexts.

Quantitative Data of Representative SHP2 Inhibitors

The following table summarizes the inhibitory activities of several well-characterized allosteric SHP2 inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for a given experiment.

CompoundTargetBiochemical IC50 (nM)Cellular pERK Inhibition IC50 (nM)Cell Proliferation IC50 (µM)Reference Cell Line
TNO155 Wild-Type SHP21180.100KYSE520
SHP099 Wild-Type SHP271---
RMC-4630 (homologue RMC-4550) Wild-Type SHP20.583---
IACS-13909 Wild-Type SHP215.7---

Table 1: Summary of quantitative data for representative allosteric SHP2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity or effect by 50%. Data is compiled from publicly available resources.[6]

Signaling Pathway and Experimental Workflow

To effectively study dephosphorylation using SHP2 inhibitors, it is essential to understand the signaling context and to follow a structured experimental workflow.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive P SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP SHP2_active->RAS_GTP Dephosphorylates inhibitory sites on RAS regulators RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2_active Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) biochem_assay Biochemical SHP2 Inhibition Assay (e.g., DiFMUP) ic50_determination Determine Biochemical IC50 biochem_assay->ic50_determination cell_culture Culture Relevant Cell Line ic50_determination->cell_culture Inform Cellular Concentrations inhibitor_treatment Treat Cells with SHP2 Inhibitor cell_culture->inhibitor_treatment perk_western Phospho-ERK Western Blot inhibitor_treatment->perk_western proliferation_assay Cell Proliferation Assay (e.g., MTT) inhibitor_treatment->proliferation_assay cellular_ic50 Determine Cellular IC50s perk_western->cellular_ic50 proliferation_assay->cellular_ic50 xenograft_model Establish Tumor Xenograft Model cellular_ic50->xenograft_model Inform In Vivo Dosing in_vivo_treatment In Vivo Dosing xenograft_model->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement pd_analysis Pharmacodynamic Analysis tumor_measurement->pd_analysis

References

Troubleshooting & Optimization

Technical Support Center: SPI-1865 (BI-9321) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SPI-1865, a chemical probe targeting the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3). Note: In scientific literature, this compound is predominantly and more accurately referred to as BI-9321 . To ensure clarity and accuracy, this guide will use the designation BI-9321.

Frequently Asked Questions (FAQs)

Q1: What is BI-9321 and what is its primary cellular target?

A1: BI-9321 is a potent and selective small-molecule inhibitor that targets the PWWP1 domain of NSD3.[1][2][3][4] The PWWP1 domain is a "reader" of histone modifications, and by binding to this domain, BI-9321 antagonizes the interaction of NSD3 with chromatin.[3][4]

Q2: Is there a recommended negative control for experiments with BI-9321?

A2: Yes, a structurally similar but significantly less active compound, BI-9466 , is the recommended negative control for BI-9321.[3] It is crucial to include this control in your experiments to differentiate on-target from off-target or non-specific effects.

Q3: What is the typical working concentration range for BI-9321 in cell-based assays?

A3: The effective concentration of BI-9321 can vary depending on the cell type and assay. However, a common starting point for cellular target engagement is 1 µM.[1][2] For dose-response experiments, a range of 0.1 to 20 µM is often used.[3]

Q4: How should I dissolve and store BI-9321?

A4: BI-9321 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline have been described.[5] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: I am observing high background or non-specific effects in my assay. What could be the cause?

A5: High background can result from several factors:

  • Compound Aggregation: Ensure that BI-9321 is fully dissolved in your final assay medium. Precipitation of the compound can lead to non-specific results.

  • Off-Target Effects: While BI-9321 is highly selective for the NSD3-PWWP1 domain, off-target effects are always a possibility at higher concentrations. Compare your results with the negative control BI-9466 to assess this.

  • Assay-Specific Issues: The issue may be inherent to your assay system. Optimize your assay parameters, such as incubation times, antibody concentrations (for immunoassays), and washing steps.

Q6: My experimental results are inconsistent between experiments. What are the potential reasons?

A6: Inconsistent results can be due to:

  • Cellular Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments.

  • Compound Stability: While generally stable, improper storage or handling of BI-9321 can lead to degradation.

  • Experimental Variability: Minor variations in cell seeding density, treatment duration, or reagent preparation can lead to significant differences in results. Maintain strict consistency in your experimental protocols.

Quantitative Data Summary

The following tables summarize key quantitative data for BI-9321 from biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Cellular Target Engagement

Assay TypeParameterValueTarget/Cell LineReference
Surface Plasmon Resonance (SPR)Kd166 nMNSD3-PWWP1[3][4]
Isothermal Titration Calorimetry (ITC)Kd445 ± 8 nMNSD3-PWWP1
NanoBRET Cellular AssayIC501.2 µMU2OS cells[3][4]

Table 2: Cellular Proliferation Assays

Cell LineAssay TypeParameterValueReference
MOLM-13RealTime-Glo MT Cell ViabilityIC5026.8 ± 4.4 µM
RN2RealTime-Glo MT Cell ViabilityIC5013 ± 2 µM

Experimental Protocols

Protocol 1: NanoBRET™ Cellular Assay for NSD3-PWWP1 Target Engagement

This protocol is adapted from the methods used to characterize BI-9321 and is intended to measure the displacement of a histone H3 tracer from NSD3-PWWP1 by the inhibitor in live cells.

Materials:

  • U2OS cells

  • Plasmid encoding NSD3-PWWP1 fused to NanoLuc® luciferase

  • Plasmid encoding Histone H3.3 fused to HaloTag®

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (Tracer)

  • BI-9321 and BI-9466 (negative control)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

Methodology:

  • Cell Seeding: Seed U2OS cells in white, 96-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Transfection: Co-transfect the cells with the NSD3-PWWP1-NanoLuc® and Histone H3.3-HaloTag® plasmids according to your standard protocol. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of BI-9321 and BI-9466 in Opti-MEM™.

  • Tracer Preparation: Prepare the HaloTag® NanoBRET™ 618 Ligand (Tracer) in Opti-MEM™.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Then, add the tracer to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the recommended time.

  • Measurement: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects NSD3 NSD3 PWWP1 PWWP1 Domain NSD3->PWWP1 contains Chromatin Chromatin (H3K36me3) PWWP1->Chromatin binds to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression regulates BI9321 BI-9321 BI9321->PWWP1 inhibits binding Cell_Proliferation Decreased Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Mechanism of action of BI-9321 in inhibiting NSD3-PWWP1 interaction with chromatin.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells C 3. Seed Cells in Assay Plates A->C B 2. Prepare BI-9321 & BI-9466 Stock Solutions D 4. Treat Cells with Compound Dilutions B->D C->D E 5. Incubate for a Defined Period D->E F 6. Perform Assay Readout (e.g., Luminescence, Viability) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: General experimental workflow for a cell-based assay using BI-9321.

References

optimizing SPI-1865 concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPI-1865. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the concentration of this compound for your cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in most cancer cell lines?

A1: The optimal concentration of this compound typically falls within the range of 1 µM to 10 µM. However, this can vary significantly depending on the cell line's sensitivity and the experimental duration. We recommend performing a dose-response experiment starting from 0.1 µM to 50 µM to determine the ideal concentration for your specific model.

Q2: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to this issue:

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to the inhibition of the Kinase X pathway.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding 0.1% in the cell culture medium, as higher concentrations can be toxic.

  • Compound Stability: Verify that the this compound stock solution has been stored correctly and has not degraded. We recommend storing stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Off-Target Effects: At certain concentrations, this compound may have off-target effects. Consider reducing the concentration and/or the incubation time.

Q3: My results show no significant effect on cell viability, even at high concentrations of this compound. What should I do?

A3: This could be due to several reasons:

  • Cell Line Resistance: The cell line may be resistant to this compound due to alternative survival pathways or mutations in the target protein.

  • Incorrect Compound Dilution: Double-check your calculations and the dilution series for your stock solution.

  • Insufficient Incubation Time: The effect of this compound on cell viability may require a longer incubation period. Consider extending the treatment time (e.g., from 24 hours to 48 or 72 hours).

  • Cell Seeding Density: Ensure that the initial cell seeding density is appropriate. Too many cells can mask the cytotoxic effects of the compound.

Troubleshooting Guide

Issue 1: High Variance in Cell Viability Assay Results
  • Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the multi-well plate.

  • Solution:

    • Ensure a single-cell suspension before seeding.

    • Pipette the compound solution carefully into the center of the well, avoiding contact with the well walls.

    • To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.

Issue 2: Unexpected Morphological Changes in Cells
  • Possible Cause: Cellular stress due to high compound concentration or solvent toxicity.

  • Solution:

    • Perform a visual inspection of the cells under a microscope at different time points.

    • Lower the concentration of this compound.

    • Include a solvent-only control to distinguish between compound-specific effects and solvent-induced stress.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Effect of this compound Concentration on Viability of Different Cancer Cell Lines (48h Incubation)

Cell LineThis compound Concentration (µM)Average Cell Viability (%)Standard Deviation
MCF-7 0 (Vehicle)1004.5
185.23.8
552.15.1
1028.94.2
2510.52.9
A549 0 (Vehicle)1005.2
195.84.1
575.46.3
1048.65.5
2522.33.7
HCT116 0 (Vehicle)1003.9
198.23.1
588.94.8
1065.75.9
2535.14.4

Visualizations

SPI1865_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X MEK->KinaseX ERK ERK KinaseX->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription SPI1865 This compound SPI1865->KinaseX Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of this compound on the MAPK/ERK signaling pathway.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Adherence) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24h, 48h, or 72h) C->D E 5. Cell Viability Assay (e.g., MTT, LDH) D->E F 6. Data Collection (Absorbance/Luminescence) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start High Cell Death at Low Concentrations? CheckSolvent Check Solvent Concentration (<0.1%) Start->CheckSolvent Yes CheckStorage Verify Compound Storage & Handling Start->CheckStorage No ReduceConc Reduce this compound Concentration CheckSolvent->ReduceConc Solvent OK SensitiveLine Consider Cell Line Sensitivity CheckSolvent->SensitiveLine Solvent >0.1% ReduceConc->SensitiveLine

Caption: Troubleshooting decision tree for unexpected cell death.

Technical Support Center: Troubleshooting Solubility Issues with Poorly Soluble Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering solubility challenges with poorly soluble compounds, using a model compound placeholder where specific data for "SPI-1865" is unavailable. The principles and troubleshooting strategies outlined here are broadly applicable to many hydrophobic small molecules used in research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the precipitation of a poorly soluble research compound in aqueous solutions?

A1: The precipitation of hydrophobic compounds from aqueous solutions is a frequent challenge. The primary causes are typically:

  • Supersaturation: This occurs when the concentration of the compound exceeds its equilibrium solubility in the aqueous medium, leading to an unstable solution from which the compound crashes out.

  • pH Shift: Many compounds have pH-dependent solubility. If the pH of the solution moves to a range where the compound is less ionized, its solubility will decrease, often causing precipitation. For example, a weakly acidic compound may be soluble in a basic solution but will precipitate if the solution is neutralized or acidified.

  • Solvent/Antisolvent Effect: Often, poorly soluble compounds are first dissolved in a water-miscible organic solvent (a "good" solvent) before being diluted into an aqueous buffer (an "antisolvent"). This rapid change in the solvent environment can drastically lower the compound's solubility, causing it to precipitate.

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. A decrease in temperature during an experiment can reduce solubility and lead to precipitation.

  • Compound Degradation: If the compound is unstable in the chosen solvent or buffer, it may degrade into less soluble byproducts, which then precipitate.

Q2: What initial steps should I take if I observe precipitation?

A2: If you observe precipitation, consider the following immediate troubleshooting steps:

  • Verify the Solvent and Concentration: Double-check that you are using the recommended solvent and that your calculations for the final concentration are correct.

  • Assess the pH: Measure the pH of your final solution to ensure it is within the optimal range for your compound's solubility.

  • Consider Temperature: Ensure your solutions are maintained at a constant and appropriate temperature.

  • Gentle Agitation/Warming: Sometimes, gentle vortexing or warming the solution (if the compound is heat-stable) can help redissolve small amounts of precipitate.

Q3: How can I improve the solubility of my compound for in vitro assays?

A3: Several strategies can be employed to enhance the solubility of a poorly soluble compound for experimental use:

  • Co-solvents: Using a water-miscible organic co-solvent such as DMSO, ethanol, or DMF can significantly increase the solubility of hydrophobic compounds. However, it is crucial to keep the final concentration of the organic solvent low (typically <1% and often <0.1%) to avoid off-target effects on your biological system.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can be very effective.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic compounds in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide: Common Solubility Problems and Solutions

This guide provides a structured approach to resolving common solubility issues encountered during experiments.

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Potential Cause Recommended Action
Antisolvent Effect 1. Decrease the rate of addition of the stock solution to the aqueous buffer while vortexing gently. 2. Prepare an intermediate dilution in a solvent mixture with a higher proportion of the organic solvent before the final dilution into the aqueous buffer.
pH Incompatibility 1. Ensure the pH of the aqueous buffer is in a range where the compound is most soluble. 2. Consider using a different buffering agent if you suspect incompatibility.
High Final Concentration 1. Verify that the target final concentration does not exceed the known aqueous solubility of the compound. 2. Perform a solubility test to determine the practical solubility limit in your specific experimental medium.
Issue 2: Solution is initially clear but becomes cloudy or shows precipitate over time.
Potential Cause Recommended Action
Slow Precipitation from a Supersaturated State 1. Prepare fresh dilutions immediately before use. 2. Include a solubilizing excipient (e.g., a small percentage of a surfactant) in the aqueous buffer to maintain stability.
Temperature Fluctuation 1. Maintain the solution at a constant, controlled temperature throughout the experiment. 2. Determine if the compound's solubility is highly sensitive to temperature changes.
Compound Degradation 1. If the compound is light-sensitive, protect the solution from light using amber vials or aluminum foil. 2. Assess the stability of the compound in the chosen buffer system over the time course of the experiment.

Quantitative Data Summary

The following table provides a hypothetical summary of the solubility of a model poorly soluble compound ("Compound X") in various solvents. Note: This data is for illustrative purposes and should be experimentally determined for your specific compound.

Solvent Solubility (mg/mL) Notes
DMSO> 100Recommended for preparing high-concentration stock solutions.
Ethanol25Can be used as a co-solvent.
PBS (pH 7.4)< 0.01Very low aqueous solubility.
PBS (pH 7.4) + 0.1% Tween® 800.1Surfactant improves aqueous solubility.
PBS (pH 9.0)0.05For a hypothetical weakly acidic compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the appropriate amount of the compound using a calibrated analytical balance.

  • Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw a 10 mM stock solution of the compound in DMSO.

  • Perform a serial dilution of the stock solution. For example, first, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.

  • Further dilute the 100 µM intermediate solution 1:10 in the final cell culture medium to achieve the 10 µM working concentration. The final DMSO concentration will be 0.1%.

  • Add the final dilution to the cell culture medium dropwise while gently swirling to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

  • Use the working solution immediately after preparation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve store Store at -80°C dissolve->store thaw Thaw Stock store->thaw intermediate Intermediate Dilution (e.g., 100 µM in DMSO) thaw->intermediate final Final Dilution in Aqueous Buffer intermediate->final < 0.1% final DMSO use Use Immediately final->use

Caption: A typical experimental workflow for preparing solutions of a poorly soluble compound.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed check_conc Verify Concentration and Solvent? start->check_conc check_ph Check pH of Aqueous Buffer? check_conc->check_ph [Correct] adjust_protocol Adjust Dilution Protocol check_conc->adjust_protocol [Incorrect] check_temp Control for Temperature? check_ph->check_temp [Correct] change_buffer Change Buffer System check_ph->change_buffer [Incorrect] add_excipient Add Solubilizing Excipient check_temp->add_excipient [All Correct] retest Re-test Experiment adjust_protocol->retest add_excipient->retest change_buffer->retest

Caption: A decision tree for troubleshooting precipitation issues.

improving the efficacy of SPI-1865 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SPI-1865

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in their experiments. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to improve the efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By selectively targeting PI3Kα, this compound effectively blocks the conversion of PIP2 to PIP3, leading to the downstream inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is critical for cell growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver.

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. The stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the optimal vehicle and formulation should be determined empirically, but a common starting point is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween-80.

Q3: What is the recommended concentration range for in vitro cell-based assays?

A3: The effective concentration of this compound will vary depending on the cell line and the assay duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value in your specific model system. Based on our internal data, most sensitive cell lines show a significant response in the 10 nM to 500 nM range.

Q4: Is this compound stable in cell culture media?

A4: Yes, this compound demonstrates good stability in standard cell culture media for up to 72 hours under normal incubation conditions (37°C, 5% CO2). However, for longer-term experiments, we recommend replenishing the media with freshly diluted compound every 48-72 hours to ensure a consistent effective concentration.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Recommended Solution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and mix thoroughly before plating.
Compound Dilution Errors Prepare fresh serial dilutions for each experiment. Avoid reusing diluted compound solutions. Use calibrated pipettes.
Assay Incubation Time Optimize the incubation time with the compound. A duration that is too short may not show a significant effect.
DMSO Concentration Ensure the final concentration of DMSO in the culture media is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
Issue 2: No significant inhibition of p-Akt observed in Western Blot.
Potential Cause Recommended Solution
Insufficient Compound Concentration/Time Confirm that the concentration and treatment duration are sufficient to inhibit the target. We recommend a 1-4 hour treatment with at least 10x the IC50 value for robust target engagement.
Suboptimal Serum Conditions The PI3K/Akt pathway is activated by growth factors in serum. For acute treatment experiments, serum-starve the cells for 12-24 hours and then stimulate with a growth factor (e.g., EGF, IGF-1) for 15-30 minutes just before cell lysis to ensure the pathway is active.
Poor Antibody Quality Use a validated antibody specific for the phosphorylated form of Akt (e.g., p-Akt Ser473). Run appropriate positive and negative controls.
Lysate Handling Prepare lysates on ice using buffers containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines compared to a well-known PI3Kα inhibitor, Alpelisib.

Cell LineCancer TypePIK3CA Mutation StatusThis compound IC50 (nM)Alpelisib IC50 (nM)
MCF-7 Breast CancerE545K (Activating)8.55.2
T-47D Breast CancerH1047R (Activating)12.17.8
PC-3 Prostate CancerWild-Type1,250980
MDA-MB-231 Breast CancerWild-Type> 5,000> 3,000

Detailed Experimental Protocols

Protocol 1: Western Blot for p-Akt Inhibition
  • Cell Seeding: Plate 1.5 x 10^6 MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Growth Factor Stimulation: Add 100 ng/mL of Insulin-Like Growth Factor 1 (IGF-1) to the media and incubate for an additional 20 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the media, and wash cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Prepare a 7-point serial dilution of this compound in the appropriate growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Visualizations

SPI1865_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation SPI1865 This compound SPI1865->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition of PI3Kα.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Cells to Adhere (24h) Seed->Adhere Dilute 3. Prepare this compound Serial Dilutions Adhere->Dilute Treat 4. Add Compound to Cells Dilute->Treat Incubate 5. Incubate (72h) Treat->Incubate AddReagent 6. Add Viability Reagent (e.g., MTT) Incubate->AddReagent Read 7. Read Plate (Spectrophotometer) AddReagent->Read Analyze 8. Analyze Data & Determine IC50 Read->Analyze

Caption: Standard workflow for a cell viability assay using this compound.

Troubleshooting_Tree Start Low or No Efficacy Observed CheckTarget Is the PI3K/Akt pathway active in your model? Start->CheckTarget CheckConc Are compound concentration and duration sufficient? CheckTarget->CheckConc Yes PathwayInactive Solution: Choose a cell line with an activating PIK3CA mutation or stimulate pathway. CheckTarget->PathwayInactive No IncreaseConc Solution: Increase concentration and/or treatment time. Verify with p-Akt Western Blot. CheckConc->IncreaseConc No CheckSolubility Is the compound precipitating in the media? CheckConc->CheckSolubility Yes SolubilityIssue Solution: Check final DMSO concentration. Prepare fresh stock. Do not store in aqueous solutions. CheckSolubility->SolubilityIssue Yes OtherIssue Contact Technical Support for further assistance. CheckSolubility->OtherIssue No

Technical Support Center: SPI-1865 (and other potent cPLA2α inhibitors)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot potential off-target effects of the cytosolic phospholipase A2 alpha (cPLA2α) inhibitor, SPI-1865.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at concentrations expected to be selective for cPLA2α. Is this a known off-target effect?

A1: While this compound is designed for high selectivity, cytotoxicity at higher concentrations can indicate off-target effects. One known off-target effect of some cPLA2α inhibitors, such as pyrrophenone, is the disruption of intracellular calcium signaling.[1] This can lead to mitochondrial calcium dysregulation and initiate apoptosis.[1] We recommend performing a dose-response curve to determine the therapeutic window for your specific cell type and assay.

Q2: Our experimental results are inconsistent, even when using the same concentration of this compound. What could be the cause?

A2: Inconsistent results can stem from several factors. One possibility is the complex nature of the cPLA2α signaling pathway, which can be influenced by other cellular processes.[2][3] For example, the activation of cPLA2α is dependent on intracellular calcium levels and phosphorylation by MAP kinases (ERK1/2 and p38).[4][5] Variability in cell culture conditions, such as serum levels or cell density, can affect these upstream signaling pathways and thus modulate the effects of this compound. We advise standardizing your experimental conditions as much as possible.

Q3: How can we confirm that the observed effects in our experiment are due to the inhibition of cPLA2α and not an off-target effect?

A3: To confirm on-target activity, we recommend a multi-pronged approach. Firstly, perform a rescue experiment by adding arachidonic acid (the downstream product of cPLA2α) to your experimental system. If the addition of arachidonic acid reverses the phenotype induced by this compound, it strongly suggests an on-target effect. Secondly, you can use a structurally unrelated cPLA2α inhibitor to see if it phenocopies the results of this compound. Finally, using cells with a genetic knockout or knockdown of cPLA2α can provide definitive evidence.[1]

Q4: Are there any known off-target effects of cPLA2α inhibitors on calcium mobilization?

A4: Yes, the cPLA2α inhibitor pyrrophenone has been shown to have off-target effects on calcium mobilization by inhibiting calcium release from the endoplasmic reticulum (ER).[1] This effect was observed to be independent of cPLA2α, as it also occurred in cells lacking the enzyme.[1] This highlights the importance of carefully titrating the concentration of your inhibitor to minimize such off-target effects.

Quantitative Data Summary

The following table summarizes the on-target and off-target IC50 values for the known cPLA2α inhibitor, pyrrophenone, to illustrate the concept of a therapeutic window. Researchers should aim to use concentrations of this compound that are well below the concentrations known to cause off-target effects.

Inhibitor On-Target Effect (cPLA2α Inhibition) Off-Target Effect (Calcium Mobilization) Therapeutic Window
Pyrrophenone~0.05 µM~0.5 - 1 µMIt is recommended to use concentrations below 0.2 µM to limit off-target effects.[1]

Key Experimental Protocols

1. Arachidonic Acid Release Assay to Confirm On-Target cPLA2α Inhibition

  • Objective: To measure the release of arachidonic acid from cells treated with this compound.

  • Methodology:

    • Plate cells in a suitable culture dish and allow them to adhere overnight.

    • Label the cells with [3H]arachidonic acid for 18-24 hours.

    • Wash the cells to remove unincorporated [3H]arachidonic acid.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with a suitable agonist (e.g., ATP, serum) to induce cPLA2α activation.

    • Collect the supernatant and measure the amount of released [3H]arachidonic acid using a scintillation counter.

    • Calculate the percentage of arachidonic acid release relative to a vehicle-treated control.

2. Calcium Mobilization Assay to Assess Off-Target Effects

  • Objective: To measure changes in intracellular calcium levels in response to this compound treatment.

  • Methodology:

    • Plate cells in a 96-well plate suitable for fluorescence measurements.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Treat the cells with various concentrations of this compound.

    • Stimulate the cells with an agonist known to induce calcium release from the ER (e.g., ATP or thapsigargin).

    • Measure the changes in fluorescence over time using a fluorescence plate reader.

    • Analyze the data to determine if this compound inhibits agonist-induced calcium release. A lack of inhibition by thapsigargin, a SERCA pump inhibitor, can suggest specificity for the calcium release pathway.[1]

Visualizations

Signaling Pathway

cPLA2a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Agonist Agonist (e.g., ATP, Growth Factors) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC MAPK MAPK (ERK1/2, p38) Receptor->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER releases Ca²⁺ cPLA2a_inactive cPLA2α (inactive) cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active translocates to membrane Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid hydrolyzes phospholipids Ca2_ion Ca²⁺ Ca2_ion->cPLA2a_inactive binds C2 domain MAPK->cPLA2a_inactive phosphorylates ER->Ca2_ion Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids SPI1865 This compound SPI1865->cPLA2a_active inhibits

Caption: The cPLA2α signaling pathway, highlighting the point of inhibition by this compound.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., cytotoxicity, inconsistent data) Check_Concentration Verify this compound Concentration and Titrate Down Start->Check_Concentration On_Target_Assay Perform On-Target Assay (Arachidonic Acid Release) Check_Concentration->On_Target_Assay Rescue_Experiment Conduct Rescue Experiment (Add back Arachidonic Acid) On_Target_Assay->Rescue_Experiment If inhibition is confirmed Off_Target_Assay Assess Off-Target Effects (e.g., Calcium Mobilization) On_Target_Assay->Off_Target_Assay If inhibition is not clear Rescue_Experiment->Off_Target_Assay If phenotype is not rescued Result_On_Target Effect is On-Target Rescue_Experiment->Result_On_Target If phenotype is rescued Off_Target_Assay->Result_On_Target If no off-target effect is observed, re-evaluate experimental setup Result_Off_Target Effect is Off-Target Off_Target_Assay->Result_Off_Target If off-target effect is confirmed

Caption: A troubleshooting workflow for investigating unexpected experimental outcomes with this compound.

Logical Relationship Diagram

Logical_Relationships cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects SPI1865 This compound Treatment cPLA2a_Inhibition cPLA2α Inhibition SPI1865->cPLA2a_Inhibition Ca_Dysregulation Calcium Dysregulation SPI1865->Ca_Dysregulation at high concentrations AA_Reduction Reduced Arachidonic Acid cPLA2a_Inhibition->AA_Reduction Eicosanoid_Reduction Reduced Eicosanoids AA_Reduction->Eicosanoid_Reduction Observed_Phenotype Observed Phenotype Eicosanoid_Reduction->Observed_Phenotype contributes to Mitochondrial_Stress Mitochondrial Stress Ca_Dysregulation->Mitochondrial_Stress Cytotoxicity Cytotoxicity Mitochondrial_Stress->Cytotoxicity Cytotoxicity->Observed_Phenotype can contribute to

References

Technical Support Center: Refining Protocols for Salmonella Pathogenicity Island 1 (SPI-1) for Reproducible Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "SPI-1865" did not yield specific results in scientific literature. The following technical support guide is based on the assumption that the user is referring to Salmonella Pathogenicity Island 1 (SPI-1) , a crucial virulence factor in Salmonella.

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for experiments involving SPI-1, aiming to enhance data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is Salmonella Pathogenicity Island 1 (SPI-1)?

A1: SPI-1 is a gene cluster in Salmonella that encodes a type III secretion system (T3SS). This system, resembling a molecular syringe, injects bacterial effector proteins directly into the cytoplasm of host cells. This process is essential for the invasion of intestinal epithelial cells by Salmonella, a key step in causing gastroenteritis.[1][2]

Q2: What are the key functions of the proteins encoded by SPI-1?

A2: The proteins encoded by SPI-1 are primarily involved in:

  • Assembling the T3SS apparatus: This needle-like structure spans the bacterial membranes.[1]

  • Secreting effector proteins: These proteins manipulate host cell functions.[1]

  • Inducing host cell responses: This includes cytoskeletal rearrangements, leading to membrane ruffling and bacterial uptake.[1]

  • Modulating the host immune response: SPI-1 can trigger inflammation and immune cell recruitment.[1]

Q3: What is the role of the central regulator HilA in SPI-1 expression?

A3: HilA is the master transcriptional regulator of SPI-1. It directly activates the expression of genes encoding the T3SS apparatus and effector proteins. The expression of hilA itself is tightly controlled by a complex regulatory network that responds to various environmental cues.[3]

Q4: What are the known signaling pathways that regulate SPI-1?

A4: The regulation of SPI-1 is intricate, involving multiple transcription factors and environmental signals. Key regulatory pathways include the HilD-HilC-RtsA feed-forward loop, which ultimately activates HilA. Environmental signals such as osmolarity, pH, and the presence of certain nutrients like acetate can influence SPI-1 expression.[3][4] The BarA/SirA two-component system is also involved in this regulation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during SPI-1 research, with a focus on achieving reproducible data.

Issue 1: High Variability in Salmonella Invasion Assays

  • Question: My Salmonella invasion assay results are inconsistent between experiments. What are the potential causes and solutions?

  • Answer: Variability in invasion assays can stem from several factors related to both the bacteria and the host cells. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential Cause Parameter to Check Recommended Action & Target Values
Inconsistent SPI-1 Induction Growth phase of SalmonellaEnsure bacteria are harvested at the late logarithmic to early stationary phase for optimal SPI-1 expression.
Growth medium compositionUse a consistent, defined medium known to induce SPI-1 (e.g., LB broth with high osmolarity).
Oxygen levelsMaintain consistent aeration during bacterial culture; low oxygen can affect SPI-1.
Host Cell Variability Cell line passage numberUse cells within a consistent and low passage number range (e.g., passages 5-15).
Cell confluenceSeed cells to achieve a consistent confluence (e.g., 80-90%) at the time of infection.
Serum starvationIf applicable, ensure consistent duration of serum starvation before the assay.
Assay Execution Multiplicity of Infection (MOI)Precisely calculate and apply a consistent MOI for all replicates and experiments.
Centrifugation stepIf using centrifugation to synchronize infection, ensure consistent speed and duration.
Incubation timesStrictly adhere to the same incubation times for bacterial invasion and antibiotic treatment.

Issue 2: Low or No Expression of SPI-1 Reporter Genes (e.g., hilA-lacZ)

  • Question: I am not observing the expected induction of my SPI-1 reporter construct. What could be wrong?

  • Answer: Low reporter gene expression often points to suboptimal induction conditions or issues with the reporter strain itself.

Potential Cause Parameter to Check Recommended Action
Suboptimal Growth Conditions Medium pH and osmolarityVerify that the pH and salt concentration of your growth medium are optimal for SPI-1 induction.
TemperatureEnsure cultures are grown at 37°C, as temperature can influence SPI-1 expression.
Genetic Integrity of Reporter Strain Plasmid stabilityIf the reporter is plasmid-based, ensure consistent antibiotic selection is maintained.
Chromosomal insertionIf the reporter is a chromosomal insertion, verify the integrity of the insertion site.
Inhibitory Compounds Presence of inhibitors in mediaCertain compounds, like dimethyl sulfide, can inhibit SPI-1 gene expression.[1] Ensure your medium is free from known inhibitors.

Experimental Protocols

1. Standardized Salmonella Invasion Assay

This protocol is designed to assess the ability of Salmonella to invade cultured epithelial cells.

  • Materials:

    • Salmonella enterica serovar Typhimurium (wild-type and mutant strains)

    • Human epithelial cell line (e.g., HeLa or Caco-2)

    • DMEM with 10% FBS

    • Luria-Bertani (LB) broth

    • Gentamicin solution (100 µg/mL)

    • Phosphate-buffered saline (PBS)

    • Triton X-100 (1%) in PBS

    • Agar plates (e.g., LB agar)

  • Methodology:

    • Cell Culture: Seed epithelial cells in 24-well plates to reach 80-90% confluence on the day of the experiment.

    • Bacterial Culture: Inoculate Salmonella strains in LB broth and grow overnight at 37°C with shaking. Sub-culture 1:100 in fresh LB broth and grow for 3-4 hours to reach the late logarithmic phase.

    • Infection: Wash the epithelial cells twice with PBS. Infect the cells with Salmonella at a Multiplicity of Infection (MOI) of 10:1.

    • Synchronization: Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

    • Invasion: Incubate the infected cells at 37°C in 5% CO2 for 1 hour to allow bacterial invasion.

    • Antibiotic Treatment: Wash the cells three times with PBS. Add DMEM containing 100 µg/mL of gentamicin to kill extracellular bacteria. Incubate for 1.5 hours.

    • Cell Lysis: Wash the cells again with PBS. Lyse the cells with 1% Triton X-100 in PBS for 10 minutes.

    • Enumeration: Serially dilute the cell lysates and plate on agar plates to enumerate the intracellular bacteria (Colony Forming Units - CFUs).

Visualizations

Below are diagrams representing key aspects of SPI-1 biology and experimental workflows.

SPI1_Signaling_Pathway Env_Signals Environmental Signals (e.g., Osmolarity, pH, Acetate) BarA_SirA BarA/SirA Env_Signals->BarA_SirA HilD HilD BarA_SirA->HilD HilC HilC HilD->HilC + RtsA RtsA HilD->RtsA + HilA HilA (Master Regulator) HilD->HilA + HilC->HilA + RtsA->HilA + T3SS_Apparatus T3SS Apparatus Genes (e.g., inv, prg, spa) HilA->T3SS_Apparatus Effector_Proteins Effector Protein Genes (e.g., sip, sop) HilA->Effector_Proteins Invasion Host Cell Invasion T3SS_Apparatus->Invasion Effector_Proteins->Invasion

Caption: Simplified signaling pathway for the regulation of Salmonella Pathogenicity Island 1 (SPI-1).

Experimental_Workflow Start Start: Select Salmonella Strains (WT, Mutant, Reporter) Culture_Bacteria Culture Bacteria under SPI-1 Inducing Conditions Start->Culture_Bacteria Prep_Host_Cells Prepare Host Cells (e.g., Seed in Plates) Start->Prep_Host_Cells Infection Infect Host Cells (Controlled MOI) Culture_Bacteria->Infection Prep_Host_Cells->Infection Assay Perform Assay Infection->Assay Invasion_Assay Invasion Assay: Gentamicin Protection Assay->Invasion_Assay Invasion Reporter_Assay Reporter Assay: (e.g., Beta-galactosidase) Assay->Reporter_Assay Expression Lysis Cell Lysis & Plating Invasion_Assay->Lysis Measurement Measure Reporter Activity Reporter_Assay->Measurement Data_Analysis Data Analysis & Comparison Lysis->Data_Analysis Measurement->Data_Analysis

Caption: General experimental workflow for studying SPI-1 mediated invasion or gene expression.

References

Navigating In-Vivo Studies of SPI-1865: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in in-vivo studies of SPI-1865, a novel small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, from inconsistent efficacy to unexpected toxicity, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step when initiating in-vivo studies with this compound?

A1: Before proceeding to efficacy studies, it is crucial to establish the Maximum Tolerated Dose (MTD) of this compound in your chosen animal model. The MTD is the highest dose that can be administered without causing unacceptable toxicity.[1] This study is fundamental for defining a safe therapeutic window for subsequent experiments. The starting dose for an MTD study is often determined by extrapolating from in-vitro IC50 or EC50 values, typically aiming for a plasma concentration several times higher than the in-vitro effective concentration.[1]

Q2: How can I improve the solubility of this compound for in-vivo administration?

A2: Poor aqueous solubility is a frequent challenge with novel small molecules.[1][2] To enhance the solubility of this compound, consider the following formulation strategies:

  • Co-solvents: Utilize biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). However, it's critical to keep the final concentration of these solvents low (e.g., <0.5% for DMSO) to prevent solvent-induced toxicity.[2]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can aid in maintaining solubility.[2]

  • Cyclodextrins: These can encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in aqueous solutions.[2]

  • pH Adjustment: If this compound is ionizable, adjusting the pH of the formulation buffer can significantly improve its solubility.[2]

Always include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and this compound itself.[1]

Q3: My in-vivo efficacy data for this compound shows high variability between animals in the same group. What are the potential causes and solutions?

A3: High variability can stem from several factors.[1] A primary cause is often inconsistent compound formulation or administration.[1] To mitigate this:

  • Standardize Administration: Ensure uniform administration techniques, such as consistent gavage volume and injection sites, across all animals.[1]

  • Optimize Formulation: As mentioned in Q2, a well-optimized formulation can lead to more consistent drug exposure.

  • Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the study to minimize bias.

Q4: this compound is not demonstrating the expected efficacy at the administered dose. What troubleshooting steps should I take?

A4: If this compound is not showing the anticipated efficacy, it could be due to insufficient target engagement.[1] To address this:

  • Conduct a Pharmacodynamic (PD) Study: A PD study will help confirm if this compound is reaching its intended target and eliciting the expected biological effect.[1]

  • Pharmacokinetic (PK) Analysis: Assess the plasma exposure of this compound to ensure it is achieving concentrations consistent with its in-vitro potency. The complex nonlinear pharmacokinetics observed with some small molecules, like SPI-62, highlight the importance of understanding drug disposition.[3][4][5]

  • Dose-Response Study: Perform a dose-escalation study to determine if a higher dose is required to achieve the desired therapeutic effect, while staying within the established MTD.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Toxicity Off-target effects of this compound.[1]Investigate potential off-target interactions through in-vitro profiling.
Toxicity of the vehicle formulation.[1]Always include a vehicle-only control group to assess its toxicity.[1]
Inconsistent Results Between Batches Degradation of this compound.[2]Prepare fresh dilutions from a stable stock solution for each experiment and ensure proper storage conditions.[2]
Variations in experimental conditions.[2]Maintain consistent cell culture conditions, animal handling, and procedural timing.
Lack of Efficacy Insufficient drug exposure.Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound.
Poor target engagement.[1]Perform pharmacodynamic studies to confirm target modulation in the tissue of interest.[1]
Inappropriate animal model.Ensure the chosen animal model is relevant to the disease being studied.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., Swiss mice), with animals of a specific age and weight range.[6]

  • Dose Selection: Based on in-vitro data, select a starting dose and a series of escalating doses.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.

  • Histopathology: At the end of the study, perform a gross necropsy and histopathological analysis of major organs to identify any treatment-related toxicities.

Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Use the same animal model and route of administration as in the efficacy studies. Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway for this compound and a typical experimental workflow for in-vivo studies.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation SPI1865 This compound SPI1865->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

cluster_0 Pre-clinical Phase cluster_1 In-Vivo Efficacy Phase cluster_2 Analysis Phase InVitro In-Vitro Studies (IC50, Target Validation) Formulation Formulation Development InVitro->Formulation MTD Maximum Tolerated Dose Study Formulation->MTD PK Pharmacokinetic Study MTD->PK Efficacy Efficacy Study (Disease Model) MTD->Efficacy Data Data Analysis PK->Data PD Pharmacodynamic Study (Target Engagement) Efficacy->PD PD->Data Report Final Report Data->Report

Caption: General experimental workflow for this compound in-vivo studies.

References

Technical Support Center: Minimizing Cellular Toxicity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate cellular toxicity associated with small molecule inhibitors during in vitro experiments. As no specific information is publicly available for a compound designated "SPI-1865," this guide offers general strategies and protocols applicable to minimizing the toxicity of novel or uncharacterized small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the toxicity of a new small molecule inhibitor?

A1: The initial step is to perform a dose-response experiment to determine the inhibitor's cytotoxic concentration range. This involves treating your cells with a serial dilution of the compound and measuring cell viability at a specific time point (e.g., 24, 48, or 72 hours). The resulting data will allow you to calculate the half-maximal inhibitory concentration (IC50) for the desired biological effect and the concentration that causes 50% cell death (CC50). A significant window between the IC50 and CC50 suggests a potentially viable therapeutic index.

Q2: How can I be sure that the observed toxicity is not due to the solvent used to dissolve the inhibitor?

A2: Solvents such as DMSO, commonly used to dissolve small molecule inhibitors, can be toxic to cells at higher concentrations.[1] It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5%.[1] To differentiate between solvent-induced and compound-induced toxicity, always include a vehicle control in your experiments. This control consists of cells treated with the same final concentration of the solvent as the inhibitor-treated cells.[1]

Q3: What are "on-target" versus "off-target" toxicity, and how can I distinguish between them?

A3: On-target toxicity occurs when the inhibitor's effect on its intended molecular target leads to cell death. This can be desirable, for instance, in cancer therapies where the target is essential for cancer cell survival. Off-target toxicity arises when the inhibitor affects other cellular components, leading to unintended and often undesirable cytotoxic effects.

To distinguish between the two, you can:

  • Use a rescue experiment: If the on-target toxicity is due to the inhibition of a specific pathway, try to rescue the cells by adding a downstream component of that pathway.

  • Test in a target-negative cell line: If a cell line that does not express the intended target still shows toxicity, it is likely an off-target effect.

  • Use a structurally unrelated inhibitor for the same target: If a different inhibitor for the same target does not produce the same toxicity, your initial compound's toxicity is likely off-target.

Q4: Can optimizing cell culture conditions help in reducing inhibitor-induced toxicity?

A4: Yes, optimizing cell culture conditions is a critical step. Stressed cells are often more susceptible to drug-induced toxicity.[2] Ensure that you are using the optimal cell density, appropriate growth medium, and that the cells are healthy and in the logarithmic growth phase before initiating treatment. Using phenol red-free medium can also be beneficial as phenol red can interfere with some colorimetric toxicity assays.[2]

Q5: Are there any general strategies to reduce the toxicity of a small molecule inhibitor?

A5: Several strategies can be employed:

  • Reduce inhibitor concentration: Use the lowest effective concentration that elicits the desired biological effect.

  • Reduce exposure time: It's possible that a shorter incubation time is sufficient to achieve the desired effect while minimizing toxicity.

  • Co-treatment with protective agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might mitigate oxidative stress-related cell death.[2]

  • Use of 3D cell culture models: Organoids and spheroids can sometimes provide a more physiologically relevant model and may exhibit different sensitivities to toxic compounds compared to 2D cell cultures.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High cell death even at low inhibitor concentrations 1. High solvent concentration. 2. Inhibitor is highly potent and cytotoxic. 3. Cells are overly sensitive or unhealthy.1. Ensure the final solvent (e.g., DMSO) concentration is below 0.5%. Include a vehicle control.[1] 2. Perform a wider range of dilutions to find a non-toxic concentration. 3. Check cell health, passage number, and optimize seeding density.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration or incubation time. 3. Reagent variability.1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize all experimental parameters. 3. Use fresh reagents and ensure proper storage.
No clear dose-response curve 1. Inhibitor may not be toxic within the tested concentration range. 2. Assay interference.1. Test a higher range of concentrations. 2. Ensure the inhibitor does not interfere with the assay (e.g., colorimetric or fluorescent readouts). Run a control with the inhibitor in cell-free media.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]

  • Inhibitor Treatment: Treat cells with a range of inhibitor concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[2]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[1]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[1]

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[1]

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Quantitative Data Summary

Since no data is available for "this compound," the following table is a template that can be used to summarize your experimental findings for any small molecule inhibitor.

Inhibitor Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
0.1
1
10
50
100

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be affected by a small molecule inhibitor and a general experimental workflow for assessing cytotoxicity.

cluster_pathway Hypothetical Toxicity Pathway Inhibitor Inhibitor X Target Target Protein Inhibitor->Target Inhibition Stress Cellular Stress (e.g., ROS production) Inhibitor->Stress Off-target effect Downstream Downstream Effector Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis prevents Stress->Apoptosis

Caption: A hypothetical signaling pathway illustrating on-target and off-target effects of an inhibitor leading to apoptosis.

cluster_workflow Cytotoxicity Assessment Workflow Start Start: Healthy Cell Culture Treatment Treat with Inhibitor (Dose-response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Viability/Toxicity Assays (e.g., MTT, LDH) Incubation->Assay Analysis Data Analysis: Calculate IC50/CC50 Assay->Analysis Conclusion Conclusion: Determine Toxic Profile Analysis->Conclusion

Caption: A general experimental workflow for assessing the cytotoxicity of a small molecule inhibitor.

cluster_troubleshooting Toxicity Troubleshooting Logic Toxicity Toxicity Observed? Vehicle Vehicle Control Toxic? Toxicity->Vehicle Yes NoToxicity No Apparent Toxicity Toxicity->NoToxicity No Dose Is it Dose-Dependent? Vehicle->Dose No ReduceSolvent Reduce Solvent Conc. Vehicle->ReduceSolvent Yes OptimizeConc Optimize Inhibitor Conc. Dose->OptimizeConc Yes OffTarget Investigate Off-Target Effects Dose->OffTarget No ChangeSolvent Use Different Solvent ReduceSolvent->ChangeSolvent

Caption: A logical flowchart for troubleshooting unexpected cellular toxicity.

References

optimizing incubation time for SPI-1865 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and navigate common challenges in SPI-1865 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a reversible inhibitor of the enzyme [Enzyme Name ]. It is critical to understand the specific enzyme being targeted in your experiments to properly design the assay conditions. The inhibition mechanism can be competitive, noncompetitive, or uncompetitive, which will influence how changes in substrate concentration affect the inhibitor's potency.[1]

Q2: How do I determine the optimal pre-incubation time for my this compound experiment?

A2: The optimal pre-incubation time is the duration required for the enzyme and inhibitor to reach equilibrium.[2][3] This time is dependent on several factors, including the association rate constant (kon), the dissociation rate constant (koff), and the concentrations of the enzyme and this compound.[2][3][4] A general guideline is to incubate long enough to achieve at least 95% equilibration.[3][4] For initial experiments, a time-course experiment is recommended to determine this empirically.

Q3: Can I shorten the pre-incubation time by increasing the concentration of this compound?

A3: Yes, to an extent. At inhibitor concentrations significantly lower than the dissociation equilibrium constant (Kd), the required incubation time remains relatively constant. However, as the inhibitor concentration approaches and exceeds the Kd, the time to reach equilibrium decreases.[3] For tightly-bound inhibitors, increasing the enzyme concentration can also help to shorten the necessary pre-incubation period.[3]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent pre-incubation times.

    • Solution: Ensure that the pre-incubation time is kept constant across all experiments. Use a timer and a consistent workflow to minimize variability. It is crucial to allow the enzyme-inhibitor binding to reach equilibrium.[2][3]

  • Possible Cause: Instability of the enzyme or this compound.

    • Solution: Assess the stability of your enzyme and this compound under the assay conditions. This can be done by measuring enzyme activity over time in the absence of the inhibitor, and by verifying the integrity of the inhibitor stock solution.

  • Possible Cause: Presence of contaminants in the sample.

    • Solution: Ensure all reagents and buffers are free from contaminants that could inhibit enzyme activity, such as salts, detergents, or heavy metals.[5] A "spike and recovery" experiment can help determine if your sample buffer contains inhibitors.[5]

Issue 2: No inhibition observed or very weak inhibition.

  • Possible Cause: Sub-optimal incubation time.

    • Solution: The pre-incubation time may be too short for equilibrium to be reached, especially for slow-binding inhibitors. Perform a time-course experiment where the reaction is initiated at different pre-incubation time points to determine when the inhibition reaches its maximum.

  • Possible Cause: Incorrect assay conditions.

    • Solution: Verify the pH, temperature, and buffer components of your assay. Enzymes have optimal pH and temperature ranges for activity, and deviations can affect both the enzyme and the inhibitor's performance.

  • Possible Cause: High substrate concentration for a competitive inhibitor.

    • Solution: If this compound is a competitive inhibitor, high concentrations of the substrate can outcompete the inhibitor for binding to the active site.[1] To properly assess inhibition, use a substrate concentration around its Michaelis constant (Km).[6]

Issue 3: Reaction rate decreases over time (progress curve is not linear).

  • Possible Cause: Substrate depletion.

    • Solution: Ensure that you are measuring the initial rate of the reaction, where less than 10-15% of the substrate has been consumed. If necessary, reduce the enzyme concentration or the reaction time.[7]

  • Possible Cause: Product inhibition.

    • Solution: The product of the enzymatic reaction may itself be an inhibitor.[7] Analyze the reaction at early time points to minimize the effect of product accumulation.

  • Possible Cause: Time-dependent irreversible inhibition.

    • Solution: Some compounds can act as suicide substrates, causing irreversible inhibition over time.[7] If this is suspected, further mechanistic studies are required to characterize the nature of the inhibition.

Data Presentation

Table 1: Recommended Starting Incubation Times for Different Experimental Scenarios

Experimental ScenarioInhibitor ConcentrationEnzyme ConcentrationRecommended Pre-incubation Time (to reach ~95% equilibration)
Single-Point Primary ScreenHigh (e.g., 10-50 µM)Low (e.g., 1 nM)5 - 15 minutes[3][4]
Dose-Response (Weak Inhibitor)Varied (around expected Kd)Low (e.g., 1 nM)15 - 30 minutes
Dose-Response (Tight-Binding Inhibitor)Varied (around expected Kd)As high as feasible30 minutes to several hours[3]

Table 2: Troubleshooting Checklist for Common Issues

IssueCheckpointRecommended Action
High IC50 VariabilityPre-incubation TimeStandardize and ensure sufficient time for equilibrium.
Reagent StabilityTest enzyme and inhibitor stability under assay conditions.
Sample PurityCheck for and remove any potential contaminants.[5]
Weak/No InhibitionIncubation TimePerform a time-course experiment to find the optimal duration.
Assay ConditionsVerify pH, temperature, and buffer composition.
Substrate ConcentrationFor competitive inhibitors, use substrate concentration near Km.[6]
Non-linear Progress CurvesSubstrate LevelEnsure measurement of initial velocity (substrate depletion <15%).[7]
Product AccumulationAnalyze early time points to minimize product inhibition.[7]

Experimental Protocols & Visualizations

Protocol: Determining Optimal Pre-incubation Time

  • Prepare a reaction mixture containing the enzyme in the assay buffer.

  • Prepare a separate solution of this compound at the desired concentration.

  • Initiate the pre-incubation by adding the this compound solution to the enzyme mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the enzyme-inhibitor mixture.

  • Initiate the enzymatic reaction by adding the substrate to the aliquot.

  • Measure the initial reaction rate.

  • Plot the measured reaction rate as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the reaction rate no longer decreases with longer pre-incubation.

G cluster_prep Preparation cluster_incubation Pre-incubation & Sampling cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Enzyme Solution I1 Mix Enzyme and this compound P1->I1 P2 Prepare this compound Solution P2->I1 I2 Start Timer I1->I2 I3 Take Aliquots at Time Points (T0, T1, T2...) I2->I3 R1 Add Substrate to Aliquot I3->R1 R2 Measure Initial Rate R1->R2 A1 Plot Rate vs. Pre-incubation Time R2->A1 A2 Determine Optimal Time (Plateau of Inhibition) A1->A2

Caption: Workflow for determining optimal pre-incubation time.

Signaling Pathway: General Enzyme Inhibition

The following diagram illustrates the general principle of a reversible enzyme inhibitor like this compound interacting with its target enzyme.

G E Enzyme ES Enzyme- Substrate Complex E->ES k1 EI Enzyme- Inhibitor Complex E->EI k_on S Substrate S->ES I This compound I->EI P Product ES->P k_cat EI->E k_off

Caption: Reversible enzyme inhibition pathway.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting unexpected results in your this compound experiments.

G Start Unexpected Results (e.g., High Variability, No Inhibition) Check_Incubation Is Pre-incubation Time Optimized and Consistent? Start->Check_Incubation Optimize_Time Perform Time-Course Experiment Check_Incubation->Optimize_Time No Check_Conditions Are Assay Conditions (pH, Temp) Optimal? Check_Incubation->Check_Conditions Yes Optimize_Time->Check_Conditions Optimize_Conditions Verify and Adjust Assay Conditions Check_Conditions->Optimize_Conditions No Check_Concentrations Are Substrate/Enzyme Concentrations Appropriate? Check_Conditions->Check_Concentrations Yes Optimize_Conditions->Check_Concentrations Adjust_Concentrations Adjust Concentrations (e.g., Substrate to Km) Check_Concentrations->Adjust_Concentrations No Check_Reagents Are Reagents Stable and Pure? Check_Concentrations->Check_Reagents Yes Adjust_Concentrations->Check_Reagents Verify_Reagents Test Reagent Stability and Purity Check_Reagents->Verify_Reagents No Resolution Problem Resolved Check_Reagents->Resolution Yes Verify_Reagents->Resolution

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative Guide to STAT3 Inhibitors: Validating the Efficacy of SPI against Marketed Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling pathways involved in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of SPI (STAT3 Inhibitor XII), a cell-permeable peptide inhibitor, with other well-characterized small-molecule STAT3 inhibitors, namely Stattic, BP-1-102, FLLL32, and YY002. The comparative analysis is supported by a summary of their inhibitory activities and detailed experimental protocols for validating their effects on the STAT3 pathway.

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the key performance metrics of SPI and its alternatives, focusing on their inhibitory concentrations (IC₅₀) and mechanisms of action. This data provides a quantitative basis for comparing their potency and specificity.

InhibitorTypeMechanism of ActionTarget DomainIC₅₀ / Effective ConcentrationKey Findings
SPI (STAT3 Inhibitor XII) PeptideCompetitively prevents STAT3 binding to phosphotyrosine motifs, inhibiting dimerization.SH2 Domain50 µM (effective concentration)[1][2]A 28-mer peptide that selectively inhibits constitutive STAT3 activation with minimal effects on STAT1 and STAT5.[1][2]
Stattic Small MoleculeInhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.SH2 Domain5.1 µMSelectively inhibits STAT3 over other STAT family members and induces apoptosis in STAT3-dependent cancer cells.
BP-1-102 Small MoleculeDisrupts STAT3:STAT3 homodimerization.SH2 Domain6.8 µMOrally bioavailable and has been shown to inhibit tumor growth in xenograft models.
FLLL32 Small MoleculeInhibits STAT3 phosphorylation and DNA binding activity.SH2 Domain0.75 - 1.45 µM (in osteosarcoma cell lines)A curcumin analog that has demonstrated potent growth-suppressive activity in various cancer cell lines.
YY002 Small MoleculeSimultaneously inhibits both STAT3 Tyr705 and Ser727 phosphorylation.SH2 Domain3 - 11 nM (in pancreatic cancer cells)A highly potent and selective inhibitor that suppresses both nuclear and mitochondrial functions of STAT3.

Visualizing the STAT3 Signaling Pathway and Inhibition

To understand the context of STAT3 inhibition, the following diagram illustrates the canonical STAT3 signaling pathway and the points of intervention for the compared inhibitors.

STAT3_Pathway Canonical STAT3 Signaling Pathway and Inhibitor Targets cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Association pJAK p-JAK JAK->pJAK 3. JAK Activation STAT3_inactive STAT3 (inactive) pJAK->STAT3_inactive 4. STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation DNA DNA Dimer->DNA 7. DNA Binding Gene Target Gene Transcription DNA->Gene 8. Gene Transcription Inhibitors STAT3 Inhibitors (SPI, Stattic, BP-1-102, FLLL32, YY002) Inhibitors->pJAK Inhibit Phosphorylation Inhibitors->pSTAT3 Inhibit Dimerization

Caption: The STAT3 signaling cascade and points of therapeutic intervention.

Experimental Validation Workflow

Validating the inhibitory effect of a compound on STAT3 signaling involves a series of well-defined experiments. The following diagram outlines a typical workflow.

Experimental_Workflow Workflow for Validating STAT3 Inhibitors start Start cell_culture Cell Culture (STAT3-dependent cancer cell line) start->cell_culture treatment Inhibitor Treatment (e.g., SPI, Stattic) cell_culture->treatment western Western Blot (p-STAT3, Total STAT3) treatment->western luciferase Luciferase Reporter Assay (STAT3 transcriptional activity) treatment->luciferase viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability data_analysis Data Analysis (IC50 determination) western->data_analysis luciferase->data_analysis viability->data_analysis conclusion Conclusion on Inhibitory Effect data_analysis->conclusion Inhibitor_Comparison Comparative Features of STAT3 Inhibitors Inhibitor STAT3 Inhibitor SPI SPI (Peptide) Inhibitor->SPI Small_Molecules Small Molecules Inhibitor->Small_Molecules Stattic Stattic Small_Molecules->Stattic BP102 BP-1-102 Small_Molecules->BP102 FLLL32 FLLL32 Small_Molecules->FLLL32 YY002 YY002 Small_Molecules->YY002 Oral_Bioavailability Orally Bioavailable BP102->Oral_Bioavailability High_Potency High Potency (nM range) YY002->High_Potency Dual_Inhibition Dual p-STAT3 Inhibition (Tyr705 & Ser727) YY002->Dual_Inhibition

References

A Comparative Analysis of STAT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the mechanisms, efficacy, and experimental evaluation of leading STAT3 inhibitors, including Stattic, Napabucasin, OPB-51602, and Cryptotanshinone.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of numerous cancers and inflammatory diseases. Its role in promoting cell proliferation, survival, and angiogenesis has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of several prominent STAT3 inhibitors, presenting their mechanisms of action, comparative experimental data, and detailed experimental protocols to aid researchers in their studies.

It is important to note that a search for "SPI-1865" as a STAT3 inhibitor did not yield any publicly available information, suggesting it may be a compound in early-stage development, an internal designation, or a misnomer. Therefore, this guide focuses on a comparative analysis of other well-documented STAT3 inhibitors.

Mechanism of Action: Diverse Approaches to Targeting STAT3

The inhibitors discussed herein target the STAT3 signaling pathway through various mechanisms, primarily by interfering with its activation, dimerization, or DNA binding.

  • Stattic: The first non-peptidic small molecule developed to inhibit STAT3, Stattic functions by selectively inhibiting the function of the STAT3 SH2 domain, which is crucial for its activation, dimerization, and nuclear translocation[1]. This inhibition occurs regardless of the STAT3 activation state in vitro.

  • Napabucasin (BBI608): This orally available small molecule is a first-in-class cancer stemness inhibitor that targets the STAT3 pathway[2]. It has been shown to block the self-renewal of cancer stem cells by inhibiting STAT3-driven gene expression.

  • OPB-51602: This orally bioavailable inhibitor targets the SH2 domain of STAT3, thereby inhibiting its phosphorylation and activation[3]. It has been shown to be highly toxic to tumor cells in a STAT3-dependent manner and also affects mitochondrial STAT3 function[4][5].

  • Cryptotanshinone: A natural compound extracted from the root of Salvia miltiorrhiza, Cryptotanshinone has been identified as a potent STAT3 inhibitor[6]. It is believed to directly bind to the SH2 domain of STAT3, blocking its dimerization and subsequent downstream signaling[7].

In Vitro Performance: A Quantitative Comparison

The following tables summarize the in vitro potency of the selected STAT3 inhibitors across various assays and cell lines. It is crucial to consider the different experimental conditions when comparing these values.

Table 1: Biochemical and Cellular Potency (IC50)
InhibitorAssay TypeCell Line/SystemIC50 ValueReference(s)
Stattic STAT3 SH2 domain binding (cell-free)-5.1 µM[1]
Cell Viability (MTT assay)UM-SCC-17B2.56 µM
Cell Viability (MTT assay)OSC-193.48 µM
Cell Viability (MTT assay)Cal332.28 µM
Cell Viability (MTT assay)UM-SCC-22B2.65 µM
Napabucasin Cancer stem cell self-renewalVarious0.29 - 1.19 µM[8]
Cell Viability (WST-8 assay)A5490.12 µM[2]
OPB-51602 Cell ViabilityH522, H2228, H23, A549 (NSCLC)0.5 - 2.8 nM[5]
Cell ViabilityMDA-MB-231, MDA-MB-468 (TNBC)~1.5 - 2.5 nM[5]
Cryptotanshinone STAT3 inhibition (cell-free)-4.6 µM[9]
JAK2 phosphorylation-~5 µM[9]
Cell Growth Inhibition (GI50)DU145 (prostate cancer)7 µM[9]
Table 2: Binding Affinity (Kd)
InhibitorTargetAssay MethodKd ValueReference(s)
Stattic STAT3 SH2 DomainNot specified-
Napabucasin STAT3 SH2 DomainNot specified-
OPB-51602 STAT3 SH2 DomainNot specified5 nM[10]
Cryptotanshinone STAT3 SH2 DomainNot specified-

Data for Kd values are limited in the reviewed literature, highlighting a gap in publicly available direct comparative binding studies.

In Vivo Efficacy: Preclinical Tumor Models

The in vivo anti-tumor activity of these STAT3 inhibitors has been evaluated in various xenograft models.

  • Stattic: In a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model, Stattic significantly inhibited tumor growth in a dose-dependent manner, with the highest dose of 30 mg/kg showing the greatest effect.

  • Napabucasin: In a pancreatic cancer xenograft model (PaCa-2), Napabucasin at 20 mg/kg administered intraperitoneally significantly inhibited tumor growth, relapse, and metastasis. It has also shown efficacy in small cell lung cancer xenograft models by downregulating SOX2 and inducing apoptosis.

  • Cryptotanshinone: In an A498 renal cell carcinoma xenografted mouse model, Cryptotanshinone was found to effectively inhibit tumorigenesis. It has also been shown to inhibit the growth of human glioma cells in vivo.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of STAT3 inhibition, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a general workflow for evaluating STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_inhibitors Inhibitor Actions Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA DNA STAT3_dimer->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Stattic Stattic (SH2 Domain) Stattic->pSTAT3 Inhibits Dimerization Napabucasin Napabucasin (STAT3 Pathway) Napabucasin->Gene_Expression Inhibits Expression OPB51602 OPB-51602 (SH2 Domain) OPB51602->pSTAT3 Inhibits Phosphorylation Crypto Cryptotanshinone (SH2 Domain) Crypto->pSTAT3 Inhibits Dimerization

Caption: The JAK-STAT3 signaling pathway and points of inhibition.

Experimental_Workflow start Hypothesis: Compound inhibits STAT3 biochemical Biochemical Assays (e.g., FP, Kinase Assay) start->biochemical cell_based Cell-Based Assays start->cell_based analysis Data Analysis & Interpretation biochemical->analysis western Western Blot (p-STAT3) cell_based->western reporter Reporter Gene Assay (Luciferase) cell_based->reporter viability Cell Viability Assay (e.g., MTT) cell_based->viability western->analysis reporter->analysis viability->analysis invivo In Vivo Studies (Xenograft Model) conclusion Conclusion invivo->conclusion analysis->invivo

References

A Comparative Guide to STAT3 Inhibitors: The Peptide SPI vs. Small Molecule Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based STAT3 inhibitor, SPI (STAT3 Inhibitor XII), against a range of small molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3). This document synthesizes experimental data on their mechanisms of action, binding affinities, and cellular effects, presenting quantitative data in structured tables and detailing the methodologies of key evaluative experiments.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator in cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The development of STAT3 inhibitors has yielded a diverse landscape of molecules, from peptide-based agents to small organic compounds, each with distinct properties and mechanisms of action.

Mechanism of Action: A Tale of Two Strategies

STAT3 inhibitors primarily function by disrupting its ability to dimerize, translocate to the nucleus, and bind to DNA, thereby preventing the transcription of downstream target genes. The inhibitors discussed herein achieve this through different approaches.

SPI (STAT3 Inhibitor XII) is a cell-permeable 28-mer peptide derived from the SH2 domain of STAT3 itself. It acts as a competitive inhibitor, preventing the binding of STAT3 to its cognate phosphotyrosine (pTyr) peptide motifs on receptor complexes. This blockade of the SH2 domain prevents the dimerization of STAT3, a crucial step for its activation and subsequent nuclear translocation.

Small molecule inhibitors employ a variety of strategies. Many, like S3I-201 , Stattic , BP-1-102 , and SH-4-54 , also target the SH2 domain to prevent dimerization. Others, such as inS3-54 , are designed to interfere with the DNA-binding domain of STAT3, preventing its interaction with gene promoters. Some inhibitors, like WP1066 and the curcumin analogs FLLL31 and FLLL32 , exhibit dual inhibitory effects, targeting both STAT3 and its upstream activating kinase, JAK2. Cryptotanshinone and Niclosamide have also been identified as potent STAT3 signaling inhibitors.

Performance Comparison: A Quantitative Overview

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd), which are measures of their potency in inhibiting a specific biological or biochemical function. The following tables summarize the available quantitative data for SPI and a selection of small molecule STAT3 inhibitors.

Inhibitor Type Target Domain IC50 / Kd Assay / Cell Line
SPI (STAT3 Inhibitor XII) PeptideSH2 DomainEffective at 50 µMInhibition of STAT3 activation in various tumor cells[1][2][3]
S3I-201 Small MoleculeSH2 DomainIC50: 86 µMSTAT3 DNA-binding activity (cell-free)[4][5][6]
IC50: 38 µMIL-6-induced STAT3 phosphorylation in T cells[7]
Stattic Small MoleculeSH2 DomainIC50: 5.1 µMSTAT3 activation (cell-free)[8][9][10]
IC50: 2.28 - 3.48 µMCell viability in various cancer cell lines[11]
Cryptotanshinone Small MoleculeSH2 Domain (putative)IC50: 4.6 µMSTAT3 inhibition (cell-free)[12][13][14][15]
IC50: 11.2 - 18.4 µMCell viability in ovarian cancer cells[16]
Niclosamide Small MoleculeSTAT3 SignalingIC50: 0.25 µMSTAT3-dependent luciferase reporter activity[17][18]
IC50: 0.4 - 8.1 µMCell viability in colon cancer cells[19]
WP1066 Small MoleculeJAK2/STAT3IC50: ~1.5 µMGrowth inhibition in melanoma cells[20]
IC50: 2.3 µMProliferation of HEL cells
FLLL31 Small MoleculeJAK2/STAT3IC50: <5 µMJAK2 Kinase Activity (cell-free)
FLLL32 Small MoleculeJAK2/STAT3IC50: 0.85 - 1.4 µMCell viability in head and neck cancer cells[21]
IC50: <5 µMJAK2 Kinase Activity (cell-free)[22]
inS3-54 Small MoleculeDNA-Binding DomainIC50: ~20 µMSTAT3 DNA-binding activity (EMSA)[23]
IC50: 3.2 - 5.4 µMCell viability in cancer cells[23]
BP-1-102 Small MoleculeSH2 DomainKd: 504 nMBinding to STAT3[24][25][26]
IC50: 6.8 µMSTAT3 DNA-binding activity[25][27]
SH-4-54 Small MoleculeSH2 DomainKd: 300 nMBinding to STAT3[28][29][30][31]
Ki: 23.5 µMCompetition for phosphopeptide binding to STAT3 SH2 domain[29]
IC50: 42 - 530 nMCell viability in glioblastoma stem cells[29]

Visualizing the STAT3 Signaling Pathway and Inhibition

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the STAT3 signaling cascade and the mechanisms of inhibition.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription Activation

Fig. 1: Canonical STAT3 Signaling Pathway.

Inhibition_Mechanisms cluster_inhibitors Inhibitors cluster_pathway STAT3 Pathway Steps SPI SPI (Peptide) Dimerization Dimerization (SH2 domain-mediated) SPI->Dimerization Small_Molecules_SH2 Small Molecules (SH2) (e.g., S3I-201, Stattic) Small_Molecules_SH2->Dimerization Small_Molecules_DBD Small Molecules (DBD) (e.g., inS3-54) DNA_Binding DNA Binding (DBD-mediated) Small_Molecules_DBD->DNA_Binding Small_Molecules_JAK Small Molecules (JAK) (e.g., WP1066) Phosphorylation Phosphorylation (JAK-mediated) Small_Molecules_JAK->Phosphorylation

Fig. 2: Points of Intervention for STAT3 Inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of STAT3 inhibitors.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay measures the ability of a compound to competitively inhibit the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., TAMRA-G-pY-L-P-Q-T-V-NH2)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (inhibitors)

  • 384-well black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of the fluorescently labeled phosphopeptide probe to each well at a final concentration typically in the low nanomolar range.

  • Initiate the binding reaction by adding the recombinant STAT3 protein to each well at a concentration that yields a significant polarization window.

  • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (calculated relative to controls with and without STAT3) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.

Materials:

  • Cancer cell line with a stably or transiently transfected STAT3-responsive luciferase reporter construct (e.g., containing STAT3-specific DNA binding elements upstream of a luciferase gene).

  • Cell culture medium and supplements.

  • Test compounds (inhibitors).

  • Stimulating agent (e.g., Interleukin-6, IL-6) if assessing inhibition of cytokine-induced STAT3 activity.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a predetermined duration (e.g., 24 hours).

  • For induced STAT3 activity, stimulate the cells with a cytokine like IL-6 for a specific period (e.g., 6 hours) before lysis.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability. The IC50 value is calculated by plotting the percentage of inhibition of STAT3 transcriptional activity against the logarithm of the inhibitor concentration.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.

Materials:

  • Cancer cells.

  • Test compounds (inhibitors).

  • Stimulating agent (e.g., IL-6) if applicable.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, and a loading control like anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with the inhibitor for a specified time. If applicable, stimulate with a cytokine.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-STAT3.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and the loading control.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control to determine the extent of inhibition.

Conclusion

The landscape of STAT3 inhibitors is diverse, offering researchers a range of tools to probe the function of this critical signaling pathway. The peptide inhibitor SPI provides a targeted approach to disrupting STAT3 dimerization by mimicking the natural binding motif. In contrast, small molecule inhibitors offer a broader array of mechanisms, including targeting the SH2 domain, the DNA-binding domain, or upstream kinases. The choice of inhibitor will depend on the specific research question, with considerations for cell permeability, specificity, and the desired mode of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the selection and application of these powerful research tools in the ongoing effort to understand and therapeutically target the STAT3 signaling pathway.

References

Unable to Confirm Specificity of SPI-1865: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated "SPI-1865" has yielded no publicly available scientific literature, experimental data, or mechanism of action. Consequently, a comparison guide detailing its specificity and performance against other alternatives cannot be compiled at this time.

Initial and broadened searches for "this compound" in combination with terms such as "inhibitor," "drug," "compound," and "research" did not identify any specific molecule with this identifier. The search results did retrieve information on other molecules where "SPI" is used as an abbreviation, such as "STAT3 Inhibitor XII, SPI" and a "papain inhibitor (SPI)," but none of these were designated as this compound. Other search results were unrelated, referring to entities such as "SPI Pharma" or historical events.

Without any foundational information on this compound, it is not possible to fulfill the request for a detailed comparison guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, are entirely dependent on the availability of primary research and documentation for the compound .

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information on this compound. At present, no information is available in the public domain to conduct the requested analysis.

A Comparative Cross-Validation of SPI-1865: An Experimental Guide to Gamma-Secretase Modulators in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for SPI-1865, a novel gamma-secretase modulator (GSM), with other contemporary GSMs developed for the treatment of Alzheimer's disease. This analysis is based on available experimental data and aims to offer a clear perspective on their relative performance and underlying mechanisms.

Introduction to Gamma-Secretase Modulation

The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid form (Aβ42), in the brain is a central event in the pathology of Alzheimer's disease. Gamma-secretase, an intramembrane protease, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. While direct inhibition of gamma-secretase has been explored, it has been associated with significant side effects due to the enzyme's role in processing other essential substrates like Notch.[1][2] Gamma-secretase modulators (GSMs) represent a more nuanced therapeutic strategy. Instead of blocking the enzyme, GSMs allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37 and Aβ38) at the expense of the highly fibrillogenic Aβ42.[2][3]

This compound, developed by Satori Pharmaceuticals, emerged from a natural product screening program as a potent, orally bioavailable, and brain-penetrant GSM.[4][5] Preclinical studies demonstrated its efficacy in selectively reducing Aβ42 levels in various rodent models.[5][6] However, its development was halted due to off-target adrenal toxicity observed in primates.[7] This guide provides a cross-validation of this compound's preclinical findings by comparing them with other notable GSMs from a similar era of development.

Comparative Preclinical Efficacy of Gamma-Secretase Modulators

The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other GSMs. These compounds were chosen for their similar mechanisms of action and the availability of comparable preclinical data.

In Vitro Potency and Selectivity
CompoundCell LineAβ42 IC50Aβ40 IC50Aβ38 IC50Selectivity (Aβ42 vs. Aβ40)Reference
This compound CHO-2B7106 nM2.8 µM259 nM>20-fold[5]
E2012 Not Specified83 nMNot SpecifiedNot SpecifiedNot Specified[8]
JNJ-40418677 Human Neuroblastoma200 nMNot SpecifiedIncreasedNot Specified[9]
BMS-932481 Not Specified6.6 nM25.3 nMNot Specified~3.8-fold[10]
In Vivo Efficacy in Rodent Models
CompoundAnimal ModelDoseRoute% Aβ42 Reduction (Brain)% Aβ40 Reduction (Brain)Reference
This compound Sprague Dawley Rat10 mg/kgOral (single)21%No significant effect[5]
30 mg/kgOral (single)37%No significant effect[5]
100 mg/kgOral (single)50%22%[5]
Tg2576 Mice10-90 mg/kgOral (6 days)Dose-dependent reductionNo significant effect at lower doses[5]
JNJ-40418677 Non-transgenic Mouse10 mg/kgOral31%Not Specified[9]
30 mg/kgOral39%Not Specified[9]
100 mg/kgOral64%Not Specified[9]
300 mg/kgOral82%Not Specified[9]
Tg2576 Mice20-120 mg/kg in dietOral (7 months)Dose-dependent reductionDose-dependent reduction[6][11]
BMS-932481 Rat3 mg/kgNot Specified45% (AUC reduction)Not Specified[12]
10 mg/kgNot Specified66% (AUC reduction)Not Specified[12]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound and other GSMs is the allosteric modulation of the gamma-secretase complex. This complex is composed of four main proteins: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer 2 (PEN-2). Presenilin forms the catalytic core of the enzyme. GSMs are believed to bind to an allosteric site on the gamma-secretase complex, inducing a conformational change that alters the processivity of APP cleavage. This shift results in the preferential production of shorter, less amyloidogenic Aβ peptides. A key advantage of this mechanism is the sparing of Notch processing, a critical signaling pathway involved in cell-fate decisions, which is often disrupted by gamma-secretase inhibitors, leading to toxicity.[1][2]

Gamma-Secretase Modulation Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase Gamma-Secretase Complex APP->gamma_secretase Cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Default Pathway Abeta_short Shorter Aβ Peptides (e.g., Aβ37, Aβ38) gamma_secretase->Abeta_short Modulated Pathway NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Sparing of Cleavage (GSMs) Notch Notch Receptor Notch->gamma_secretase Cleavage Cell_Signaling Cell Fate Signaling NICD->Cell_Signaling SPI_1865 This compound (GSM) SPI_1865->gamma_secretase Allosteric Modulation

Figure 1. Mechanism of Gamma-Secretase Modulators.

Experimental Protocols

In Vitro Aβ Peptide Quantification

Objective: To determine the in vitro potency and selectivity of GSMs in reducing Aβ42 and other Aβ species.

Methodology:

  • Cell Culture: Chinese Hamster Ovary cells stably overexpressing human wild-type APP (e.g., CHO-2B7 cells) are cultured in appropriate media.[5]

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., this compound) for a defined period (e.g., 5 hours).[5]

  • Sample Collection: The conditioned media from the treated cells is collected.

  • Aβ Measurement: The levels of Aβ38, Aβ40, and Aβ42 in the conditioned media are quantified using a sensitive immunoassay, such as a multiplex electrochemiluminescence-based assay (e.g., Meso Scale Discovery).[5][6]

  • Data Analysis: The concentration of each Aβ species is normalized to the vehicle-treated control. IC50 values are calculated by fitting the dose-response curves.

In Vivo Pharmacodynamic Studies in Rodents

Objective: To assess the in vivo efficacy of GSMs in reducing brain Aβ levels.

Methodology:

  • Animal Models: Wild-type mice (e.g., CD-1), wild-type rats (e.g., Sprague Dawley), or transgenic Alzheimer's disease mouse models (e.g., Tg2576) are used.[5][6]

  • Compound Administration: The test compound is administered orally (e.g., via gavage or formulated in the diet) at various doses, either as a single dose or in a multiple-day dosing regimen.[5][6]

  • Tissue Collection: At a specified time point after the final dose, animals are euthanized, and brain and plasma samples are collected.

  • Sample Processing: Brain tissue is homogenized in appropriate buffers.

  • Aβ and Compound Level Measurement: Aβ levels in brain homogenates and plasma are measured by ELISA or a similar immunoassay. Compound concentrations in brain and plasma are determined by LC-MS/MS to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.[5][6]

  • Data Analysis: Aβ levels in treated groups are compared to the vehicle-treated control group to determine the percentage of Aβ reduction.

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A1 Cell Culture (e.g., CHO-2B7) A2 Compound Treatment (Dose-Response) A1->A2 A3 Conditioned Media Collection A2->A3 A4 Aβ Quantification (ELISA/MSD) A3->A4 A5 IC50 Determination A4->A5 B1 Animal Model Selection (e.g., Tg2576 Mice) A5->B1 Proceed to In Vivo B2 Compound Administration (Oral Dosing) B1->B2 B3 Tissue Collection (Brain, Plasma) B2->B3 B4 Aβ & Compound Level Measurement (ELISA, LC-MS/MS) B3->B4 B5 PK/PD Analysis B4->B5

Figure 2. Preclinical Evaluation Workflow for GSMs.

Discussion and Conclusion

The cross-validation of this compound's preclinical findings with those of other GSMs highlights a consistent mechanism of action and a promising, albeit challenging, therapeutic approach for Alzheimer's disease. The data demonstrates that multiple, structurally distinct small molecules can allosterically modulate gamma-secretase to selectively reduce the production of the pathogenic Aβ42 peptide.

This compound showed robust preclinical efficacy, with a clear dose-dependent reduction of Aβ42 in both wild-type and transgenic rodent models.[5][6] Its selectivity for Aβ42 over Aβ40 in vitro was a key feature.[5] When compared to other GSMs, the preclinical profile of this compound was competitive. For instance, JNJ-40418677 also demonstrated excellent brain penetration and dose-dependent reduction of brain Aβ42.[11] BMS-932481 exhibited high in vitro potency.[10]

The ultimate discontinuation of this compound due to off-target toxicity underscores a critical challenge in drug development.[7] While the on-target pharmacology of GSMs appears favorable in terms of sparing Notch signaling, ensuring a clean off-target profile is paramount for compounds intended for chronic administration in a largely elderly population. The development of subsequent generations of GSMs has continued to refine the chemical scaffolds to improve safety and drug-like properties.

References

A Comparative Efficacy Analysis of the Gamma-Secretase Modulator SPI-1865 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of SPI-1865, a novel gamma-secretase modulator (GSM), and its analogs. Developed by the now-closed Satori Pharmaceuticals, this compound emerged from a focused drug discovery program aimed at identifying potent modulators of amyloid-beta (Aβ) peptide production for the treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and preclinical performance of this chemical series.

Introduction to this compound and its Analogs

This compound is a semi-synthetic derivative of a natural product, SPI-014, a triterpene glycoside isolated from the black cohosh plant (Actaea racemosa)[1]. The therapeutic rationale for developing GSMs lies in their ability to allosterically modulate the activity of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors which block the enzyme's activity entirely and can lead to mechanism-based toxicities related to the inhibition of other signaling pathways (e.g., Notch), GSMs selectively shift the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37, Aβ38, and Aβ39, at the expense of the highly amyloidogenic Aβ42 peptide[2][3].

The development of this compound involved a medicinal chemistry effort to improve the drug-like properties of the initial hit, SPI-014, particularly its metabolic stability and central nervous system (CNS) exposure[3]. This effort led to the synthesis of a series of analogs where the labile sugar moiety of SPI-014 was replaced with various functional groups, including a series of morpholines[3]. This guide focuses on the comparative in vitro efficacy of this compound and key analogs from this optimization program.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of this compound and its analogs in reducing the production of Aβ42. The data were generated using a cell-based assay in which CHO-2B7 cells, overexpressing human wild-type APP, were treated with the compounds.

Compound IDStructure/ModificationAβ42 IC50 (nM)Aβ40 IC50 (µM)Selectivity (Aβ40 IC50 / Aβ42 IC50)
SPI-014Natural Product Hit (Triterpene Glycoside)1006.363
This compound Development Candidate 106 2.8 ~26
Analog 1Morpholine DerivativeData not specifiedData not specifiedData not specified
Analog 2Morpholine DerivativeData not specifiedData not specifiedData not specified
SPI-1802Satori GSMData not specifiedData not specifiedData not specified
SPI-1810Satori GSMData not specifiedData not specifiedData not specified

Note: While specific IC50 values for all analogs are not publicly available, the referenced literature indicates that the optimization efforts, including the replacement of the sugar moiety with morpholines, led to compounds with significantly improved CNS exposure while maintaining potent Aβ42-lowering activity. SPI-1802 and SPI-1810 are noted to decrease both Aβ42 and Aβ38 levels[2].

Experimental Protocols

In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the potency and selectivity of this compound and its analogs in modulating the production of Aβ peptides in a cellular context.

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human amyloid precursor protein (CHO-2B7).

Methodology:

  • Cell Culture: CHO-2B7 cells were cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were plated in multi-well plates and allowed to adhere. The growth medium was then replaced with a serum-free medium containing various concentrations of the test compounds (this compound and its analogs).

  • Incubation: The treated cells were incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ peptide secretion into the conditioned medium.

  • Sample Collection: After incubation, the conditioned medium was collected for Aβ peptide analysis.

  • Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned medium were quantified using a sensitive and specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of each Aβ peptide was plotted against the compound concentration. IC50 values, representing the concentration of the compound that inhibits 50% of Aβ42 production, were calculated using non-linear regression analysis. Selectivity was determined by the ratio of the IC50 value for Aβ40 to that of Aβ42.

In Vivo Efficacy in Rodent Models

Objective: To assess the oral bioavailability, brain penetration, and efficacy of this compound in reducing brain Aβ42 levels in animal models.

Animal Models:

  • Wild-type CD1 mice

  • Tg2576 mice (a transgenic model of Alzheimer's disease overexpressing human APP with the Swedish mutation)

  • Sprague Dawley rats

Methodology:

  • Compound Administration: this compound was formulated in a suitable vehicle and administered orally to the animals via gavage. Both single-dose and multiple-day dosing regimens were employed.

  • Pharmacokinetic Analysis: At various time points after dosing, blood and brain tissue samples were collected to determine the plasma and brain concentrations of this compound using liquid chromatography-tandem mass spectrometry (LC/MS/MS).

  • Pharmacodynamic Analysis: Brain tissue was homogenized, and the levels of Aβ38, Aβ40, and Aβ42 were measured using a sensitive plate-based ELISA system.

  • Data Analysis: The percentage reduction in brain Aβ levels in the treated animals was calculated relative to vehicle-treated control animals. Dose-response curves were generated to evaluate the in vivo potency of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the in vitro efficacy experiments.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental_Workflow start Start culture_cells Culture CHO-2B7 cells start->culture_cells plate_cells Plate cells in multi-well plates culture_cells->plate_cells treat_compounds Treat with this compound and analogs plate_cells->treat_compounds incubate Incubate for 24 hours treat_compounds->incubate collect_media Collect conditioned medium incubate->collect_media elisa Quantify Aβ40 and Aβ42 by ELISA collect_media->elisa analyze_data Analyze data and calculate IC50 values elisa->analyze_data end End analyze_data->end

Caption: In vitro efficacy experimental workflow.

Conclusion

The development program for this compound successfully identified a potent gamma-secretase modulator with a distinct profile of Aβ peptide modulation. The medicinal chemistry efforts to transition from the natural product hit, SPI-014, to the development candidate, this compound, focused on improving pharmacokinetic properties, particularly CNS penetration, which is a critical attribute for any therapeutic targeting Alzheimer's disease. While the program was ultimately halted due to off-target toxicity, the structure-activity relationship data generated provides valuable insights for the design of future gamma-secretase modulators. The selective reduction of Aβ42 while sparing total Aβ and avoiding interference with Notch signaling remains a promising therapeutic strategy for Alzheimer's disease. The data presented herein serves as a resource for researchers in the field, highlighting the challenges and opportunities in the development of this class of molecules.

References

Independent Verification of SPI-1865's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The following guide provides a comprehensive comparison of the proposed mechanism of action for the investigational compound SPI-1865 with alternative therapeutic strategies. Due to the limited publicly available, independently verified data on this compound, this guide draws upon established knowledge of the c-Jun N-terminal kinase (JNK) signaling pathway, the putative target of this compound, and compares its theoretical function to other known JNK inhibitors.

Overview of this compound and the JNK Signaling Pathway

This compound is hypothesized to be a selective inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and plays a pivotal role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and UV radiation.[1][2] Activation of the JNK pathway can lead to diverse cellular outcomes such as proliferation, apoptosis (programmed cell death), and inflammation, making it a key therapeutic target in a range of diseases, including cancer and inflammatory disorders.[2][3]

The JNK signaling cascade is initiated by upstream kinases that, in response to stress stimuli, phosphorylate and activate JNK.[1] Activated JNK then translocates to the nucleus to phosphorylate and activate several transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1] This leads to the transcription of genes involved in various cellular processes.

Comparative Analysis of JNK Inhibitors

While specific, independently verified data for this compound is not currently available in the public domain, we can compare its theoretical action to other well-characterized JNK inhibitors.

Compound Mechanism of Action Selectivity Reported Effects Limitations
This compound (Hypothesized) Selective JNK inhibitorPresumed to be selective for JNK isoformsNot publicly availableLack of independent verification and published data
SP600125 ATP-competitive inhibitor of JNK1, JNK2, and JNK3Pan-JNK inhibitor, lacks specificity against other kinases at higher concentrationsWidely used in vitro to probe JNK function; demonstrates anti-inflammatory and pro-apoptotic effects in various models.[3]Lacks specificity, making it unsuitable for clinical applications.[3]
AS601245 ATP-competitive inhibitor of JNKShows some selectivity for JNK over other MAPKsHas been investigated in preclinical models for neurodegenerative diseases and cancer.Limited clinical development.

Experimental Protocols for Verification of JNK Inhibition

To independently verify the mechanism of action of a putative JNK inhibitor like this compound, a series of well-established experimental protocols would be required.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on JNK kinase activity.

Methodology:

  • Recombinant human JNK protein is incubated with a specific substrate (e.g., GST-c-Jun) and ATP in a kinase reaction buffer.

  • The investigational compound (e.g., this compound) is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using methods such as autoradiography (if using radiolabeled ATP), ELISA with a phospho-specific antibody, or a fluorescence-based assay.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Western Blot Analysis of Phospho-c-Jun

Objective: To assess the inhibition of JNK activity within a cellular context.

Methodology:

  • Cells are pre-treated with the investigational compound for a specified time.

  • The JNK pathway is stimulated with a known activator (e.g., anisomycin or UV radiation).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated c-Jun (the direct downstream target of JNK) and total c-Jun (as a loading control).

  • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

  • A reduction in the ratio of phospho-c-Jun to total c-Jun indicates inhibition of JNK activity.

Visualizing the JNK Signaling Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress Stimuli Stress Stimuli Upstream Kinases (MAPKKKs) Upstream Kinases (MAPKKKs) Stress Stimuli->Upstream Kinases (MAPKKKs) activate MAPKKs (MKK4/7) MAPKKs (MKK4/7) Upstream Kinases (MAPKKKs)->MAPKKs (MKK4/7) JNK JNK MAPKKs (MKK4/7)->JNK c-Jun c-Jun JNK->c-Jun AP-1 Complex AP-1 Complex c-Jun->AP-1 Complex forms This compound This compound This compound->JNK Gene Transcription Gene Transcription AP-1 Complex->Gene Transcription regulates Cellular Response Apoptosis, Inflammation, Proliferation Gene Transcription->Cellular Response leads to Experimental_Workflow cluster_invitro In Vitro Verification cluster_incell In Cellulo Verification Recombinant JNK Recombinant JNK Kinase Assay Kinase Assay Recombinant JNK->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination results in This compound This compound This compound->Kinase Assay Confirmation of Inhibition Confirmation of Inhibition Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound JNK Activation JNK Activation Treatment with this compound->JNK Activation Western Blot for p-c-Jun Western Blot for p-c-Jun JNK Activation->Western Blot for p-c-Jun Western Blot for p-c-Jun->Confirmation of Inhibition provides

References

Unraveling the Landscape of 5-Lipoxygenase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive side-by-side comparison of established 5-lipoxygenase (5-LOX) inhibitors, providing researchers, scientists, and drug development professionals with a detailed guide to their performance, experimental validation, and underlying mechanisms.

Introduction

The quest for potent and selective inhibitors of 5-lipoxygenase (5-LOX) remains a critical area of research in the development of novel anti-inflammatory therapeutics. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The inhibition of 5-LOX presents a promising strategy to mitigate the pathological effects of leukotrienes.

While the specific inhibitor "SPI-1865" requested for comparison could not be identified in publicly available scientific literature or databases, this guide provides a comprehensive analysis of well-established 5-LOX inhibitors. This comparative guide will focus on Zileuton, the only FDA-approved 5-LOX inhibitor, and other widely studied inhibitors, offering a framework for evaluating the efficacy and characteristics of novel chemical entities in this class.

Performance Comparison of Established 5-LOX Inhibitors

The following table summarizes the key quantitative data for a selection of established 5-lipoxygenase inhibitors, providing a direct comparison of their inhibitory potency.

InhibitorTargetIC50 (μM)Mechanism of ActionNotes
Zileuton 5-Lipoxygenase0.5 - 1.0Iron chelator; non-redoxFDA-approved for asthma treatment.
PF-4191834 5-Lipoxygenase0.229Non-redoxHigh selectivity over 12-LOX and 15-LOX.[1]
Setileuton 5-Lipoxygenase0.13Non-redoxInvestigated for asthma and atherosclerosis.
Atreleuton 5-Lipoxygenase~0.6Non-redoxDeveloped as a topical formulation.
NDGA Pan-lipoxygenase~0.5 - 1.0Redox-type; antioxidantNon-selective, also inhibits cyclooxygenases.

Signaling Pathway and Inhibition Mechanism

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. The diagram below illustrates the key steps in the synthesis of leukotrienes and the points of intervention for 5-LOX inhibitors.

5-LOX_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-LOX FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Inflammatory Response LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Zileuton Zileuton Zileuton->Five_LOX inhibits

Figure 1: The 5-Lipoxygenase signaling pathway and the inhibitory action of Zileuton.

Experimental Protocols

A clear and reproducible experimental protocol is essential for the accurate assessment of inhibitor potency. Below is a detailed methodology for a common in vitro assay used to determine the IC50 of 5-LOX inhibitors.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 5-lipoxygenase.

Materials:

  • Recombinant human 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test inhibitor (e.g., Zileuton) and vehicle control (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Enzyme Preparation: Dilute the recombinant human 5-LOX to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the vehicle.

  • Assay Reaction:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the test inhibitor at various concentrations (or vehicle control).

    • Pre-incubate the mixture with the 5-LOX enzyme for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 5 minutes), terminate the reaction by adding a stop solution (e.g., a mixture of acetonitrile and acetic acid).

  • Product Analysis:

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant using RP-HPLC to quantify the amount of 5-LOX products (e.g., 5-HETE and LTB4).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start Prep_Enzyme Prepare 5-LOX Enzyme Start->Prep_Enzyme Prep_Inhibitor Prepare Test Inhibitor Dilutions Start->Prep_Inhibitor Incubate Pre-incubate Enzyme and Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Terminate Reaction Reaction->Stop_Reaction Analyze Analyze Products by HPLC Stop_Reaction->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate End End Calculate->End

Figure 2: Workflow for determining the in vitro IC50 of a 5-LOX inhibitor.

Conclusion

The development of 5-lipoxygenase inhibitors represents a significant advancement in the treatment of inflammatory disorders. While the specific compound "this compound" remains unidentified, the comparative data and methodologies presented for established inhibitors like Zileuton provide a robust framework for the evaluation of new chemical entities. The systematic assessment of inhibitory potency, selectivity, and mechanism of action, coupled with standardized experimental protocols, is paramount for the successful progression of novel 5-LOX inhibitors from the laboratory to clinical applications. Future research will likely focus on developing inhibitors with improved selectivity and pharmacokinetic profiles to minimize off-target effects and enhance therapeutic efficacy.

References

Unraveling the Therapeutic Potential of SPI-1865: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive therapeutic window for the investigational compound SPI-1865 has not been established in publicly available scientific literature or clinical trial data. Extensive searches for "this compound" have not yielded information on a specific therapeutic agent with this designation. It is possible that "this compound" is an internal development codename not yet disclosed in public forums, a novel compound with research pending publication, or a potential typographical error.

While direct data on this compound is unavailable, this guide will explore related "SPI" designated compounds and the general methodologies used to validate a therapeutic window, providing a framework for the potential evaluation of this compound should information become available. This comparative context will aid researchers, scientists, and drug development professionals in understanding the landscape of similar investigational agents and the requisite experimental data for assessing their clinical viability.

Understanding the "SPI" Landscape

Research into compounds with "SPI" designations reveals a variety of mechanisms and therapeutic targets. It is crucial to distinguish between these as they are not interchangeable. For instance, "SPI-1" and "SPI-2" are well-documented Salmonella Pathogenicity Islands, which are clusters of genes responsible for the virulence of Salmonella bacteria and are targets for anti-infective drug development.[1][2][3] In contrast, other "SPI" compounds are being investigated for entirely different indications.

For example, SPI-1005 (ebselen) is an investigational drug being evaluated for the treatment of Meniere's disease, with clinical trials assessing its safety and efficacy in improving hearing loss and tinnitus.[4][5] Another compound, SPI-62 , is an HSD-1 inhibitor being studied for its potential to mitigate the adverse effects of glucocorticoid therapy in autoimmune conditions like polymyalgia rheumatica. These examples highlight the diverse nature of compounds falling under the "SPI" moniker and underscore the importance of specific identification for any meaningful analysis.

Establishing the Therapeutic Window: A Methodological Overview

The therapeutic window is a critical concept in pharmacology, defining the dosage range of a drug that provides therapeutic benefit without causing unacceptable toxicity. The validation of this window is a multi-faceted process involving a series of preclinical and clinical experiments.

Key Experimental Protocols:
  • In Vitro Cytotoxicity Assays: These are foundational studies to determine the concentration at which a compound becomes toxic to cells.

    • Methodology: A common method is the MTT assay. In this, cultured cells are incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours). The metabolic activity of the cells, which correlates with cell viability, is then measured by adding MTT reagent. The formation of a colored formazan product is quantified spectrophotometrically. The concentration that reduces cell viability by 50% is known as the IC50 (Inhibitory Concentration 50).

  • In Vivo Efficacy Studies: These experiments are conducted in animal models of a specific disease to determine the effective dose range of the drug.

    • Methodology: A relevant animal model (e.g., a mouse model of a specific cancer for an anti-cancer drug) is utilized. Animals are treated with a range of doses of the investigational drug. Therapeutic efficacy is measured by monitoring disease-specific endpoints, such as tumor size reduction, improved survival rates, or reduction in disease-specific biomarkers.

  • In Vivo Toxicity Studies (Maximum Tolerated Dose - MTD): These studies are designed to identify the highest dose of a drug that can be administered without causing unacceptable side effects.

    • Methodology: Healthy animals are administered escalating doses of the drug. They are closely monitored for signs of toxicity, including weight loss, behavioral changes, and alterations in blood chemistry and organ function. The MTD is determined as the highest dose that does not produce significant toxicity.

Data Presentation for Comparison:

To facilitate a clear comparison between a novel compound like this compound and its alternatives, quantitative data from these experiments should be summarized in tabular format.

Table 1: Comparative In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (µM)
This compound(e.g., Cancer Cell Line A)Data Not Available
Alternative 1(e.g., Cancer Cell Line A)[Insert Data]
Alternative 2(e.g., Cancer Cell Line A)[Insert Data]

Table 2: Comparative In Vivo Efficacy (Effective Dose)

CompoundAnimal ModelEffective Dose (mg/kg)Therapeutic Effect
This compound(e.g., Xenograft Mouse Model)Data Not AvailableData Not Available
Alternative 1(e.g., Xenograft Mouse Model)[Insert Data][Describe Effect]
Alternative 2(e.g., Xenograft Mouse Model)[Insert Data][Describe Effect]

Table 3: Comparative In Vivo Toxicity (Maximum Tolerated Dose)

CompoundAnimal ModelMTD (mg/kg)Observed Toxicities
This compound(e.g., Healthy Mouse)Data Not AvailableData Not Available
Alternative 1(e.g., Healthy Mouse)[Insert Data][List Toxicities]
Alternative 2(e.g., Healthy Mouse)[Insert Data][List Toxicities]

Visualizing the Path to Validation

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathways and Experimental Workflows:

Should the mechanism of action of this compound be elucidated, a diagram of the targeted signaling pathway would be crucial. For instance, if this compound were found to be an inhibitor of a specific kinase in a cancer-related pathway, a diagram illustrating this interaction would be invaluable.

cluster_pathway Hypothetical this compound Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes SPI_1865 SPI_1865 SPI_1865->Kinase_A Inhibits

Caption: Hypothetical signaling pathway for this compound.

Similarly, a workflow diagram can clearly outline the steps involved in determining the therapeutic window.

cluster_workflow Therapeutic Window Validation Workflow In_Vitro_Toxicity In_Vitro_Toxicity In_Vivo_Efficacy In_Vivo_Efficacy In_Vitro_Toxicity->In_Vivo_Efficacy In_Vivo_Toxicity In_Vivo_Toxicity In_Vivo_Efficacy->In_Vivo_Toxicity Therapeutic_Window Therapeutic_Window In_Vivo_Toxicity->Therapeutic_Window

Caption: Experimental workflow for therapeutic window validation.

References

In-depth Analysis of SPI-1865: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature and public databases reveals no identifiable compound designated as "SPI-1865" within the context of pharmaceutical research and development. This guide, therefore, cannot provide a direct comparative analysis of this compound against previous compounds due to the absence of public data on its chemical structure, mechanism of action, and preclinical or clinical trial results.

For researchers, scientists, and drug development professionals, access to accurate and verifiable data is paramount. The core of any comparative analysis lies in the availability of robust experimental data that elucidates a compound's pharmacological profile. This includes, but is not limited to, its efficacy, potency, selectivity, pharmacokinetics, and safety profile. Without this foundational information for "this compound," a meaningful and objective comparison with other therapeutic agents is not feasible.

To facilitate future inquiries and analyses, this guide outlines the standard data points and experimental protocols that are essential for a comprehensive comparison of novel compounds.

Key Data for Compound Comparison: A Standard Framework

For any new chemical entity, a complete dataset for comparison would include the following, presented in clearly structured tables:

Table 1: Pharmacodynamic Profile

ParameterCompound X (Previous)This compound (Hypothetical)
Target(s) e.g., Kinase Y, Receptor ZData Not Available
Mechanism of Action e.g., Competitive InhibitorData Not Available
In Vitro Potency (IC50/EC50) e.g., 10 nMData Not Available
Selectivity (vs. Off-Targets) e.g., >100-fold vs. Kinase AData Not Available
Cellular Activity e.g., Inhibition of phosphorylationData Not Available

Table 2: Pharmacokinetic Profile

ParameterCompound X (Previous)This compound (Hypothetical)
Bioavailability (%) e.g., 30%Data Not Available
Half-life (t1/2) e.g., 8 hoursData Not Available
Peak Plasma Concentration (Cmax) e.g., 500 ng/mLData Not Available
Metabolism e.g., CYP3A4 substrateData Not Available

Table 3: In Vivo Efficacy in Disease Models

Animal ModelCompound X (Previous)This compound (Hypothetical)
e.g., Xenograft Tumor Model e.g., 50% tumor growth inhibitionData Not Available
e.g., Inflammatory Arthritis Model e.g., Reduction in paw swellingData Not Available

Standard Experimental Protocols

A thorough comparison would necessitate detailed methodologies for key experiments, including:

  • Biochemical Assays: To determine the direct interaction of the compound with its molecular target (e.g., enzyme inhibition assays, receptor binding assays).

  • Cell-Based Assays: To assess the compound's effect in a biological context (e.g., cell proliferation assays, signaling pathway activation assays).

  • In Vivo Animal Studies: To evaluate the compound's efficacy and safety in a living organism (e.g., disease models, toxicity studies).

Visualizing Scientific Concepts

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) would be used to create such visualizations.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A generic signaling pathway.

Experimental_Workflow Compound_Screening Compound_Screening Hit_Identification Hit_Identification Compound_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical_Trials Preclinical_Studies->Clinical_Trials

Caption: A typical drug discovery workflow.

Recommendation for Further Action:

Researchers and professionals seeking information on "this compound" are advised to:

  • Verify the Compound Name: Double-check for any potential typographical errors in the designation.

  • Consult Internal Documentation: If this is an internal project code, refer to internal databases and project documentation.

  • Search Scientific Conferences: New compounds are often first disclosed at scientific meetings and in conference abstracts before formal publication.

Without verifiable public data, a comparative analysis of "this compound" remains speculative. The scientific community relies on the transparent dissemination of research findings to advance the field of drug development.

Safety Operating Guide

SPI-1865: Comprehensive Guidelines for Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Operational Protocols

This document provides detailed procedures for the proper disposal of SPI-1865, a novel gamma-secretase modulator developed for Alzheimer's disease research. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a biologically active small molecule necessitates handling with care in a laboratory setting. Researchers should operate under the assumption that the compound may have toxicological properties that are not fully characterized.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • An eyewash station and safety shower should be readily accessible.

Proper Disposal Procedures for this compound

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations for chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid waste (e.g., contaminated gloves, pipette tips, paper towels) should be collected in a designated, clearly labeled, and sealed container.

    • Liquid waste (e.g., unused solutions, cell culture media containing this compound) should be collected in a separate, leak-proof, and clearly labeled container. The container material must be compatible with the solvents used.

  • Container Management:

    • All waste containers must be in good condition and securely sealed to prevent leaks.

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Decontamination of Spills:

    • In case of a spill, wear appropriate PPE.

    • Absorb liquid spills with an inert material such as vermiculite or sand.

    • For spills involving amyloid-beta proteins, which this compound modulates, decontamination with a 10% bleach solution or 1M NaOH is recommended.

    • Collect all cleanup materials in a sealed container and dispose of as hazardous waste.

    • Thoroughly wash the spill area after material pickup is complete.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

PeptideIC50 (CHO-2B7 cells)
Aβ38259 nM
Aβ42106 nM
Aβ402.8 µM

Table 2: Pharmacokinetic Properties of this compound

SpeciesTmaxT1/2
Mouse~4 hours8.3 hours
Rat6-8 hours129 hours

Experimental Protocols

In Vitro Efficacy Assessment:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells engineered to overexpress human wild-type amyloid precursor protein (APP), designated CHO-2B7, were used.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound.

  • Sample Collection: Conditioned media were collected after 5 hours of treatment.

  • Analysis: The levels of Aβ38, Aβ40, and Aβ42 peptides in the conditioned media were measured using a multiplex electrochemiluminescence-based immunoassay.

  • Data Analysis: IC50 values were calculated from the dose-response curves for the reduction of each Aβ peptide.

In Vivo Efficacy Assessment in Rodents:

  • Animal Models: Studies were conducted in wild-type CD1 mice, Tg2576 mice (a transgenic model of Alzheimer's disease), and Sprague Dawley rats.

  • Compound Administration: this compound was administered orally as a single dose or in multiple-day dosing regimens.

  • Tissue Harvesting: At specified time points post-dosing, animals were euthanized, and brain and plasma samples were collected.

  • Sample Preparation: Brain tissue was homogenized for analysis.

  • Bioanalysis: The concentrations of this compound in brain and plasma were determined by liquid chromatography-tandem mass spectrometry (LC/MS/MS). Aβ peptide levels in the brain were quantified by ELISA.

  • Data Analysis: The percentage reduction in Aβ levels in treated animals was calculated relative to vehicle-treated control animals.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in modulating γ-secretase activity.

SPI1865_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (gloves, tips, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (solutions, media, etc.) segregate->liquid_waste Liquid solid_container Collect in Labeled, Sealed Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup disposal Proper Disposal by EHS ehs_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling SPI-1865

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for handling the novel, research-grade small molecule, SPI-1865. As a gamma-secretase modulator (GSM), this compound is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting.

Immediate Safety Concerns

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its intended biological activity and the known hazards of similar compounds necessitate a cautious approach. The development of this compound was halted due to observations of unanticipated off-target adrenal toxicity in preclinical studies. Therefore, it should be handled as a potent and potentially hazardous compound.

Emergency Procedures:

SituationRecommended Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, a comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategoryMinimum Requirement
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a splash hazard.
Skin and Body Protection A fully buttoned lab coat with sleeves. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection A NIOSH-approved respirator may be required for procedures that could generate dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) department for a formal risk assessment.

Operational Plan: Handling and Storage

This compound is a solid powder and should be handled with care to avoid dust generation.

Handling:

  • All manipulations of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.

  • Use dedicated spatulas and weighing papers.

  • Prepare solutions in a fume hood.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and all contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.

Waste StreamDisposal Procedure
Unused this compound Collect in a designated, sealed, and labeled hazardous waste container.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated hazardous waste container. Do not dispose of in regular trash.
Contaminated PPE Dispose of as hazardous waste.
Solutions of this compound Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Consult your institution's EHS department for specific disposal protocols.

Experimental Protocols

Solution Preparation (General Protocol)
  • Pre-weighing: In a chemical fume hood, place a new weighing paper on a calibrated analytical balance and tare.

  • Weighing: Carefully add the desired amount of this compound powder to the weighing paper using a clean spatula.

  • Transfer: Gently transfer the powder to an appropriate glass vial.

  • Solubilization: Add the desired solvent (e.g., DMSO, Ethanol) to the vial in the fume hood.

  • Mixing: Cap the vial and mix by vortexing or sonication until the solid is completely dissolved.

Visualizations

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment (Consult EHS) Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for safe handling of this compound.

Simplified Gamma-Secretase Signaling Pathway Modulation by this compound

APP Amyloid Precursor Protein (APP) Gamma_Secretase γ-Secretase APP->Gamma_Secretase Cleavage Abeta42 Aβ42 (Amyloidogenic) Gamma_Secretase->Abeta42 Abeta_short Shorter Aβ Peptides (Less Amyloidogenic) Gamma_Secretase->Abeta_short Preferential Cleavage SPI_1865 This compound SPI_1865->Gamma_Secretase Modulates Toxicity Neuronal Toxicity Abeta42->Toxicity

Caption: this compound modulates γ-secretase to reduce Aβ42 production.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPI-1865
Reactant of Route 2
SPI-1865

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。